Avasopasem manganese
Description
This compound is a mimetic of the enzyme superoxide dismutase (SOD) that may potentially be used to reduce oral mucositis and esophagitis associated with radiation therapy and chemoradiotherapy. Upon administration, this compound may mimic native SODs and catalyze the formation of molecular oxygen and hydrogen peroxide from the burst of superoxide anion present in the irradiated tissues upon radiation and/or induced by chemotherapy. This may decrease the damage of radiation and/or chemotherapy to normal tissues.
Properties
Key on ui mechanism of action |
Avasopasem manganese is a superoxide dismutase mimetic that rapidly and selectively converts superoxide to hydrogen peroxide and oxygen in order to protect normal tissue from radiation therapy-induced damage. This drug is currently being investigated against oral mucositis, esophagitis, and COVID-19. |
|---|---|
CAS No. |
435327-40-5 |
Molecular Formula |
C21H35Cl2MnN5 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
InChI Key |
WXEMWBBXVXHEPU-NDOCQCNASA-L |
SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avasopasem manganese; |
Origin of Product |
United States |
Foundational & Exploratory
GC4419 (Avasopasem Manganese): A Technical Guide to its Superoxide Dismutase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC4419, also known as avasopasem manganese, is a potent and highly selective small molecule superoxide (B77818) dismutase (SOD) mimetic. It is a manganese-based pentaazamacrocyclic complex designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This activity mimics the function of the endogenous SOD enzymes, which are a critical component of the cellular antioxidant defense system. Radiation therapy, a cornerstone of cancer treatment, generates a significant amount of superoxide, leading to oxidative stress and damage to normal tissues. GC4419 is being developed to mitigate these side effects, particularly severe oral mucositis (SOM) in head and neck cancer patients undergoing radiotherapy. This technical guide provides an in-depth overview of the core SOD mimetic activity of GC4419, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and its influence on key cellular signaling pathways.
Core Mechanism: Superoxide Dismutase Mimetic Activity
The primary mechanism of action of GC4419 is its ability to catalyze the dismutation of the superoxide radical. This process involves a cyclical reduction and oxidation of the manganese center. The catalytic rate constant for this reaction is approximately 2 x 10⁷ M⁻¹s⁻¹, a value that, while lower than the native SOD enzyme (approximately 2 x 10⁹ M⁻¹s⁻¹), is highly effective at reducing superoxide levels in a biological context.
The dismutation reaction proceeds as follows:
-
Reduction of Mn(II): O₂⁻ + Mn(II)-complex → O₂ + Mn(I)-complex
-
Oxidation of Mn(I): O₂⁻ + 2H⁺ + Mn(I)-complex → H₂O₂ + Mn(II)-complex
This catalytic cycle allows a single molecule of GC4419 to neutralize numerous superoxide radicals. A key feature of GC4419 is its high selectivity for superoxide, with minimal reactivity towards other reactive oxygen species such as hydrogen peroxide and nitric oxide.
Quantitative Data
The efficacy of GC4419 has been quantified in both preclinical and clinical studies.
Table 1: In Vitro Activity of GC4419
| Parameter | Value | Reference |
| Catalytic Rate Constant (k_cat) for Superoxide Dismutation | 2 x 10⁷ M⁻¹s⁻¹ |
Table 2: Clinical Efficacy of GC4419 in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 2b Study)
| Endpoint | Placebo | GC4419 (90 mg) | Reduction | p-value | Reference |
| Median Duration of SOM | 19 days | 1.5 days | 92% | 0.024 | |
| Incidence of SOM | 65% | 43% | 34% | 0.009 | |
| Incidence of Grade 4 OM | 30% | 16% | 47% | 0.045 |
Experimental Protocols
Superoxide Dismutase Activity Assay (Nitroblue Tetrazolium Reduction Method)
This assay spectrophotometrically measures the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals.
Principle: Xanthine (B1682287) oxidase metabolizes xanthine to produce superoxide radicals, which then reduce NBT to formazan, a blue-colored product. SOD or an SOD mimetic competes with NBT for superoxide, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.8).
-
Xanthine Solution: 1.5 mM in reaction buffer.
-
NBT Solution: 0.24 mM in reaction buffer.
-
Xanthine Oxidase Solution: Prepare a stock solution and dilute to the desired activity (e.g., 0.05 U/mL) in reaction buffer immediately before use.
-
GC4419 Standard Solutions: Prepare a series of dilutions in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
50 µL of reaction buffer.
-
50 µL of xanthine solution.
-
50 µL of NBT solution.
-
10 µL of GC4419 standard or sample.
-
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NBT reduction for each GC4419 concentration compared to the control (no GC4419).
-
Plot the percentage inhibition against the GC4419 concentration to determine the IC50 (the concentration of GC4419 that causes 50% inhibition).
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony after treatment with an agent like GC4419 in combination with radiation.
Protocol:
-
Cell Culture: Culture cells to be tested in appropriate media.
-
Cell Seeding: Trypsinize and seed a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction.
-
Treatment:
-
Allow cells to attach for several hours.
-
Treat cells with GC4419 at various concentrations for a specified duration (e.g., 1 hour) before irradiation.
-
Irradiate the cells with varying doses of ionizing radiation.
-
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the radiation dose to generate a cell survival curve.
-
Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR with spin trapping is used to detect and identify short-lived radical species like superoxide.
Protocol:
-
Sample Preparation: Prepare a solution containing the superoxide generating system (e.g., xanthine/xanthine oxidase) and the spin trap (e.g., DMPO).
-
GC4419 Addition: Add GC4419 at various concentrations to the sample.
-
EPR Measurement:
-
Transfer the sample to a capillary tube and place it in the EPR spectrometer.
-
Record the EPR spectrum. The formation of the DMPO-OOH spin adduct will produce a characteristic spectrum.
-
-
Data Analysis:
-
The intensity of the EPR signal corresponding to the DMPO-OOH adduct is proportional to the amount of superoxide trapped.
-
A decrease in the signal intensity in the presence of GC4419 indicates its superoxide scavenging activity.
-
Signaling Pathways
The SOD mimetic activity of GC4419 has significant implications for cellular signaling pathways that are modulated by reactive oxygen species, particularly in the context of radiotherapy.
NF-κB Signaling Pathway
Superoxide is a known activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. In the context of radiotherapy, excessive NF-κB activation in normal tissues contributes to inflammatory side effects like mucositis.
By scavenging superoxide, GC4419 can attenuate the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby protecting normal tissues from radiation-induced inflammation.
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in tissue repair and fibrosis. Chronic oxidative stress following radiotherapy can lead to the overactivation of TGF-β, resulting in excessive extracellular matrix deposition and fibrosis.
By reducing the levels of superoxide and mitigating oxidative stress, GC4419 can help to normalize TGF-β signaling. This can prevent the long-term fibrotic complications associated with radiation therapy.
Conclusion
GC4419 is a promising therapeutic agent with well-characterized superoxide dismutase mimetic activity. Its ability to selectively scavenge superoxide radicals provides a clear mechanism for the protection of normal tissues from the deleterious effects of radiotherapy. The quantitative data from clinical trials robustly support its efficacy in reducing severe oral mucositis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of GC4419 and other SOD mimetics. A deeper understanding of its influence on key signaling pathways like NF-κB and TGF-β will continue to elucidate its therapeutic potential in mitigating radiation-induced toxicities and potentially enhancing the therapeutic ratio of cancer treatment.
Chemical structure of Avasopasem manganese
An In-depth Technical Guide to the Chemical Structure of Avasopasem Manganese
This compound, also known by its development codes GC4419 and M-40419, is a small molecule, non-native superoxide (B77818) dismutase (SOD) mimetic.[1][2][3] It is designed to catalytically convert superoxide radicals into hydrogen peroxide and molecular oxygen, thereby mitigating oxidative stress-related tissue damage, particularly severe oral mucositis (SOM) induced by radiation therapy.[1][4][5][6][7][8] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental basis for its synthesis and characterization.
Chemical Identity and Structure
This compound is a complex organometallic compound featuring a central manganese (Mn²⁺) ion coordinated by a pentaazamacrocyclic ligand.[1] The specific stereochemistry of the ligand is crucial for its biological activity.
Chemical Identifiers
The compound is uniquely identified by several standard chemical notations, which are summarized in the table below.
| Identifier | Value |
| IUPAC Name | dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22,24-triene[3] |
| CAS Number | 435327-40-5[2] |
| SMILES String | C1CC[C@H]2--INVALID-LINK--NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl[3] |
| InChI Key | WXEMWBBXVXHEPU-NDOCQCNASA-L[3][9] |
| InChI | InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1[3][9] |
| Synonyms | GC4419, M-40419, SC-72325A[1][10] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed in the following table, providing essential data for researchers in drug development.
| Property | Value |
| Molecular Formula | C₂₁H₃₅Cl₂MnN₅[2][10][11] |
| Molecular Weight | 483.38 g/mol [2][10][11] |
| Exact Mass | 482.164 g/mol [4] |
| Heavy Atom Count | 29[4] |
| Defined Atom Stereocenter Count | 4[4] |
| Hydrogen Bond Donor Count | 4[4] |
| Hydrogen Bond Acceptor Count | 5[4] |
| Appearance | Light yellow to brown solid powder[2][4] |
Mechanism of Action: Superoxide Dismutation
This compound functions as a catalytic scavenger of the superoxide anion (O₂•⁻), a reactive oxygen species (ROS).[3][4] It mimics the enzymatic activity of native superoxide dismutase (SOD). The core mechanism involves the rapid, selective dismutation of superoxide into hydrogen peroxide (H₂O₂) and oxygen (O₂).[2][5][11] This action prevents the downstream formation of more damaging radicals and reduces oxidative damage to normal tissues during radiotherapy.[3][4] The H₂O₂ produced is subsequently metabolized by cellular enzymes like catalase and glutathione (B108866) peroxidase into water and oxygen.[12]
Caption: Catalytic cycle of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a template-directed cyclization method, which is a common strategy for creating macrocyclic complexes.[1] This process is analogous to the synthesis of its enantiomer, GC4403.[1] The key chiral starting material is S,S-1,2-diamminocyclohexane.[1]
The general workflow involves:
-
Template Reaction: A manganese salt acts as a template, organizing the precursor molecules—S,S-1,2-diamminocyclohexane and a pyridine-dicarboxaldehyde derivative—into the correct orientation for cyclization.
-
Cyclization: The components react to form the pentaaza macrocyclic ring around the central manganese ion.
-
Reduction: The resulting complex is then reduced, typically using a reducing agent like sodium borohydride, to yield the final stable macrocyclic ligand coordinated to manganese.[1]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 5. abmole.com [abmole.com]
- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - BioModels [biomodels.com]
- 7. pesclinical.com [pesclinical.com]
- 8. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. medkoo.com [medkoo.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of GC4419: A Technical Guide
An In-depth Examination of the Manufacturing Process for a Promising Radioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC4419, also known as avasopasem manganese, is a potent and selective small molecule superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant potential in mitigating the adverse effects of radiotherapy, particularly severe oral mucositis (SOM) in head and neck cancer patients. This technical guide provides a comprehensive overview of the synthesis and purification of GC4419, drawing from available scientific literature and patent filings. It details the chemical design, a "one-pot" template synthesis methodology, and purification strategies to achieve the high degree of purity required for a pharmaceutical agent. Furthermore, this guide outlines the mechanism of action of GC4419 and presents relevant experimental data in a structured format for clarity and ease of comparison.
Introduction
Radiation therapy is a cornerstone of cancer treatment, but its efficacy is often limited by toxicity to surrounding healthy tissues. One of the most common and debilitating side effects is severe oral mucositis (SOM), which can lead to significant pain, difficulty eating, and interruptions in cancer treatment. GC4419 is a synthetic enzyme mimetic designed to address this unmet medical need. It functions by catalytically converting superoxide radicals (O₂⁻), which are overproduced during radiotherapy, into hydrogen peroxide (H₂O₂) and oxygen. This action protects normal cells from superoxide-induced damage while potentially sensitizing cancer cells to radiation due to their often-impaired ability to clear hydrogen peroxide.
The molecular structure of GC4419 is a 15-membered macrocyclic ring complexed with manganese(II). Its development was guided by computer-aided design to optimize its catalytic activity and stability for pharmaceutical use. This guide will now delve into the technical aspects of its synthesis and purification.
Synthesis of GC4419
The synthesis of GC4419 is based on a "one-pot" template reaction, a streamlined approach that enhances efficiency. The synthesis is analogous to that of its enantiomer, GC4403, with the key difference being the chirality of a starting material. The Good Manufacturing Practice (GMP) synthesis of GC4419 consistently yields a molecule with greater than 99.8% chemical purity.
Starting Materials
The key starting materials for the synthesis of GC4419 are:
-
Pyridine-2,6-dicarboxyaldehyde: A commercially available aromatic dialdehyde (B1249045).
-
Manganese(II) chloride (MnCl₂): A common source of manganese ions.
-
A linear tetramine (B166960) synthesized from (S,S)-1,2-diaminocyclohexane: This chiral component is crucial for the stereochemistry of the final product. The synthesis of this specific tetramine is a critical precursor step.
Synthetic Protocol
The synthesis of GC4419 involves a template condensation reaction followed by reduction. The manganese(II) ion acts as a template, organizing the linear tetramine and the dialdehyde in the correct orientation for the macrocyclic ring to form.
Step 1: Template Condensation
In a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol, manganese(II) chloride is mixed with the linear tetramine derived from (S,S)-1,2-diaminocyclohexane and pyridine-2,6-dicarboxyaldehyde. This mixture is heated to facilitate the condensation reaction, leading to the formation of a diimine macrocyclic complex intermediate.
Step 2: Reduction of the Diimine Complex
The intermediate diimine complex is then reduced to the final pentaaza macrocyclic ligand complex. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is carefully added to the reaction mixture. This step reduces the imine bonds to form the more stable amine linkages of the final GC4419 molecule.
The overall synthesis can be visualized as a convergent process where the manganese template directs the formation of the macrocycle.
Purification of GC4419
Achieving the high purity essential for a pharmaceutical drug substance requires a robust purification strategy. While specific GMP protocols are proprietary, the purification of manganese macrocyclic complexes generally involves a combination of techniques to remove unreacted starting materials, byproducts, and any remaining impurities.
Initial Work-up
Following the reduction step, the crude reaction mixture is typically subjected to an initial work-up procedure. This may involve:
-
Quenching: Deactivating any excess reducing agent.
-
Solvent Removal: Evaporation of the reaction solvent under reduced pressure.
-
Extraction: Partitioning the product between two immiscible solvents to remove certain impurities.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. The crude GC4419 can be dissolved in a suitable solvent system and allowed to crystallize slowly. This process selectively incorporates the desired molecule into the crystal lattice, leaving impurities behind in the solution. Multiple recrystallization steps may be necessary to achieve the desired purity.
Chromatographic Methods
For highly related impurities that are difficult to remove by crystallization, chromatographic techniques are employed.
-
Column Chromatography: The crude product can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final polishing steps to remove trace impurities and achieve very high purity levels.
Analytical Characterization and Quality Control
To ensure the identity, strength, quality, and purity of the final GC4419 drug substance, a battery of analytical tests is performed.
| Analytical Test | Methodology | Purpose |
| Identity | High-Performance Liquid Chromatography (HPLC) with UV detection, Mass Spectrometry (MS) | Confirms the chemical structure of GC4419. |
| Purity Assay | HPLC with UV detection | Quantifies the amount of GC4419 and detects impurities. |
| Residual Solvents | Gas Chromatography (GC) | Ensures that residual solvents from the synthesis and purification processes are below acceptable limits. |
| Elemental Analysis | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Confirms the elemental composition, including the manganese content. |
| Chiral Purity | Chiral HPLC | Verifies the correct stereochemistry of the molecule. |
| Water Content | Karl Fischer Titration | Determines the amount of water present in the final product. |
Table 1: Analytical Methods for GC4419 Characterization
Mechanism of Action and Signaling Pathways
GC4419's primary mechanism of action is the catalytic dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity is central to its radioprotective effects.
Radioprotection of Normal Tissues
Caption: Radioprotective mechanism of GC4419 in normal tissues.
In normal tissues, the burst of superoxide generated by radiation therapy leads to inflammation and cell death, manifesting as side effects like oral mucositis. GC4419 rapidly converts this excess superoxide into hydrogen peroxide. Healthy cells have robust enzymatic systems (e.g., catalase and glutathione (B108866) peroxidase) to neutralize hydrogen peroxide, converting it to harmless water and oxygen. By removing the initial trigger (superoxide), GC4419 prevents the downstream inflammatory cascade and protects normal tissues.
Potential Tumor Sensitization
Caption: Potential mechanism of tumor sensitization by GC4419.
Conversely, many cancer cells have deficient antioxidant capacities and struggle to clear high concentrations of hydrogen peroxide. The GC4419-mediated conversion of superoxide to a surge of hydrogen peroxide can overwhelm these deficient systems, leading to increased oxidative stress, activation of pro-apoptotic signaling pathways like TNF-α, and ultimately, enhanced cancer cell death.
Experimental Data from Clinical Trials
Clinical trials have provided quantitative data on the efficacy and safety of GC4419. The following tables summarize key findings from a Phase IIb study.
| Endpoint | GC4419 (90 mg) | Placebo | P-value |
| Median Duration of Severe Oral Mucositis (days) | 1.5 | 19 | 0.024 |
| Incidence of Severe Oral Mucositis | 43% | 65% | 0.009 |
| Incidence of Grade 4 Oral Mucositis | 16% | 30% | 0.045 |
Table 2: Efficacy of GC4419 in a Phase IIb Trial for Severe Oral Mucositis
| Adverse Event | GC4419 (90 mg) | Placebo |
| Nausea | Common | Common |
| Vomiting | Common | Common |
| Facial Paresthesia (during infusion) | Dose-related | Not reported |
Table 3: Common Adverse Events Associated with GC4419
Conclusion
GC4419 represents a significant advancement in supportive care for cancer patients undergoing radiotherapy. Its elegant "one-pot" synthesis and well-defined purification process allow for the production of a high-purity drug substance. The dual mechanism of protecting normal tissues while potentially sensitizing tumors to radiation makes it a promising therapeutic agent. The data from clinical trials underscore its potential to alleviate the debilitating side effect of severe oral mucositis, thereby improving the quality of life and treatment outcomes for cancer patients. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative superoxide dismutase mimetic.
Avasopasem Manganese: A Technical Deep-Dive into its Structure-Activity Relationship for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (formerly GC4419) is a clinical-stage small molecule superoxide (B77818) dismutase (SOD) mimetic designed to reduce radiation-induced toxicities in normal tissues.[1][2] Its mechanism of action lies in its ability to catalytically convert superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen, thereby mitigating the initial inflammatory cascade triggered by radiation.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its efficacy. The guide also presents experimental protocols for key assays used to evaluate its activity and illustrates the associated signaling pathways and workflows.
Core Molecular Structure and Mechanism of Action
This compound is a manganese(II) complex of a pentaazamacrocyclic ligand.[1] The catalytic cycle involves the manganese center cycling between the Mn(II) and Mn(III) oxidation states to dismutate superoxide. The macrocyclic ligand plays a crucial role in tuning the redox potential of the manganese ion to be optimal for this catalytic process and provides stability to the complex in a biological environment.[4][5]
The primary therapeutic effect of avasopasem is the reduction of superoxide-mediated damage in normal tissues exposed to radiotherapy. However, the resultant increase in hydrogen peroxide can selectively enhance cancer cell killing, particularly in tumors with compromised H₂O₂ metabolism.[6][7] This dual action makes the SAR of avasopasem and its analogs a critical area of study for optimizing its therapeutic window.
Structure-Activity Relationship (SAR) of Pentaazamacrocyclic Manganese Complexes
The SOD mimetic activity of this compound and its analogs is highly dependent on the stereochemistry and substitution of the macrocyclic ligand. These structural modifications influence the redox potential of the Mn(II)/Mn(III) couple and the accessibility of the catalytic site to superoxide.
Quantitative SAR Data
The following table summarizes the catalytic rate constants (kcat) for the dismutation of superoxide by this compound (an enantiomer of M40403/SODm1) and its analogs, as determined by pulse radiolysis.
| Compound | Structure/Modification | Catalytic Rate Constant (kcat) at pH 7.4 (M⁻¹s⁻¹) | Reference |
| M40403 (SODm1) | (4R,9R,14R,19R)-3,10,13,20,26-pentaazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22(23),24-triene | 3.55 x 10⁶ | [4][5] |
| SODm2 | 2S,21S-dimethyl derivative of M40403 | 2.35 x 10⁸ | [4][5] |
| SODm3 | 2R,21R-dimethyl derivative of M40403 | No detectable activity | [4] |
Key SAR Insights:
-
Stereochemistry is Critical: The dramatic difference in activity between the 2S,21S-dimethyl (SODm2) and 2R,21R-dimethyl (SODm3) analogs highlights the profound impact of stereochemistry on catalytic activity. The 2S,21S configuration in SODm2 leads to a significantly higher catalytic rate compared to the parent compound, while the 2R,21R configuration completely abolishes activity.[4] This suggests that the precise geometry of the complex is crucial for efficient interaction with superoxide and for facilitating the necessary conformational changes during the catalytic cycle.[4]
-
Lipophilicity and Cellular Uptake: While not quantified in a comparative table for avasopasem analogs, studies on related lipophilic cations have shown that lipophilicity has a significant impact on cellular uptake and can influence both efficacy and toxicity.[8][9] The optimal lipophilicity for a therapeutic agent is a balance between sufficient cell penetration and avoiding excessive toxicity.[8]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of SOD mimetics. Below are protocols for key experiments cited in the study of this compound and its analogs.
Superoxide Dismutase (SOD) Activity Assay: Stopped-Flow Kinetics
This is a direct method for determining the catalytic rate constant of SOD mimetics.[10][11]
Principle: A solution of superoxide is rapidly mixed with the SOD mimetic, and the decay of the superoxide concentration is monitored spectrophotometrically in real-time.
Methodology:
-
Superoxide Solution Preparation: A stock solution of superoxide is prepared in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) by dissolving potassium superoxide (KO₂).
-
Reaction Buffer: An aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8) is used for the reaction.[10]
-
Stopped-Flow Spectrophotometry:
-
The stopped-flow instrument rapidly mixes the superoxide solution with the buffer containing the SOD mimetic.
-
The decay of superoxide is monitored by its absorbance at 245 nm.[11]
-
The data is fitted to a first-order decay model when the catalyst is in excess.
-
The catalytic rate constant (kcat) is calculated from the observed rate constant and the concentration of the SOD mimetic.[11]
-
NF-κB Activation Assay: Luciferase Reporter Assay
This assay is used to assess the effect of SOD mimetics on the NF-κB signaling pathway.[12][13][14]
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[12]
-
Treatment: Cells are treated with the SOD mimetic, often in combination with an inflammatory stimulus like TNF-α or radiation.
-
Cell Lysis: After the treatment period, cells are lysed to release the expressed luciferase enzymes.[13]
-
Luminescence Measurement:
-
A firefly luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[12]
-
Subsequently, a Renilla luciferase substrate is added to measure the internal control.[12]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[12]
-
Apoptosis Assay: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16][17][18]
Principle: A specific caspase-3 substrate labeled with a chromophore or fluorophore is added to cell lysates. Cleavage of the substrate by active caspase-3 releases the label, which can be quantified.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the SOD mimetic, with or without radiation, to induce apoptosis.
-
Cell Lysis: Cells are lysed to release intracellular contents, including active caspases.[15]
-
Caspase-3 Activity Measurement:
-
The cell lysate is incubated with a colorimetric (e.g., DEVD-pNA) or fluorometric (e.g., DEVD-R110) caspase-3 substrate.[15][18]
-
The absorbance or fluorescence is measured over time using a microplate reader.
-
The caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the general workflows of the experimental protocols.
Signaling Pathways
Experimental Workflows
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pulse radiolysis investigation on the mechanism of the catalytic action of Mn(II)-pentaazamacrocycle compounds as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic proton irradiation results in apoptosis and caspase-3 activation in human peripheral blood lymphocytes - Miszczyk - Translational Cancer Research [tcr.amegroups.org]
A Technical Guide to Preclinical Radioprotection by GC4419 (Avasopasem Manganese)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC4419, also known as avasopasem manganese, is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant potential as a radioprotector for normal tissues during cancer radiotherapy. Preclinical studies have elucidated its dual functionality: mitigating radiation-induced toxicity in healthy cells while simultaneously enhancing the tumoricidal effects of radiation, particularly with high-dose-per-fraction regimens. This technical guide provides an in-depth overview of the core preclinical research on GC4419, detailing its mechanism of action, experimental protocols, and key quantitative findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel radioprotective and radiosensitizing agents.
Core Mechanism of Action
GC4419 is a pentaaza-macrocyclic manganese (II)-containing compound that functions as a potent SOD mimetic.[1][2] Its primary mechanism revolves around the catalytic dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen.[1][3] This action underlies its differential effects on normal and cancerous tissues when combined with ionizing radiation (IR).
In Normal Tissues: Ionizing radiation leads to the generation of superoxide radicals, which are a major contributor to radiation-induced damage. GC4419 rapidly converts these radicals into less reactive hydrogen peroxide. Healthy cells possess robust enzymatic machinery, such as catalase and glutathione (B108866) peroxidase, to efficiently neutralize H₂O₂, thus preventing oxidative damage and mitigating toxicities like oral mucositis.[4]
In Tumor Tissues: Many cancer cells exhibit a deficient antioxidant capacity, often characterized by lower levels of catalase.[5] The GC4419-mediated increase in H₂O₂ production overwhelms the tumor's ability to detoxify this reactive oxygen species.[3][6] The accumulation of H₂O₂ leads to increased oxidative stress, DNA damage, and ultimately, enhanced tumor cell death, effectively sensitizing the tumor to radiation.[3][5] This synergistic effect is particularly pronounced with high-dose-per-fraction radiation schedules, such as stereotactic ablative radiotherapy (SAbR).[3][6][7]
Additional mechanistic aspects include the modulation of inflammatory pathways, TNFα signaling, and apoptosis.[7][8] Studies have also suggested that GC4419 can influence thioredoxin reductase (TrxR) activity, decreasing it in cancer cells to enhance sensitivity to oxidative stress, while increasing it in normal cells to confer protection.[5]
Signaling Pathway Diagram
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 5. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Interaction of Avasopasem Manganese with Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (also known as GC4419) is a pioneering small molecule therapeutic designed to function as a selective superoxide (B77818) dismutase (SOD) mimetic.[1] Endogenous SOD enzymes represent a critical component of the cellular antioxidant defense system, converting the highly reactive superoxide radical (O₂•⁻) into the less reactive hydrogen peroxide (H₂O₂).[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key initiator of cellular damage in various pathologies, including toxicities associated with cancer therapies.[2][3]
Avasopasem is a manganese-containing pentaazamacrocyclic complex (MnPAM) with a low molecular weight (483 g/mol ) that is highly stable and specific for superoxide.[4][5] It was developed to catalytically remove O₂•⁻, thereby protecting normal tissues from the damaging effects of radiotherapy and chemotherapy. Extensive preclinical and clinical research has demonstrated its potential to significantly reduce the incidence, duration, and severity of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation.[4][6] Beyond its radioprotective effects on normal tissue, avasopasem has also been shown to act as a radiosensitizer in tumor cells, creating a unique therapeutic window.[7]
This technical guide provides a detailed examination of the core mechanism of avasopasem: its direct interaction with reactive oxygen species, the resulting modulation of cellular signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: A Superoxide Dismutase Mimetic
The primary mechanism of avasopasem is its ability to mimic the catalytic activity of the native manganese superoxide dismutase (MnSOD) enzyme.[7] It rapidly and selectively converts two molecules of the superoxide radical into hydrogen peroxide and molecular oxygen.[1][8] This dismutation reaction is a two-step process involving the cycling of the manganese center between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
The catalytic cycle can be summarized as follows:
-
Reduction: The oxidized form of the mimetic (Mn³⁺-complex) reacts with a superoxide molecule, reducing the manganese center to Mn²⁺ and producing molecular oxygen (O₂).
-
Oxidation: The reduced form (Mn²⁺-complex) then reacts with a second superoxide molecule and two protons (2H⁺), regenerating the oxidized Mn³⁺-complex and producing hydrogen peroxide (H₂O₂).
This efficient catalytic cycle allows a single molecule of avasopasem to neutralize a large number of superoxide radicals.
Interaction with ROS: A Dual-Action Therapeutic
Avasopasem's interaction with ROS results in a differential effect on normal versus cancerous tissues, a phenomenon central to its therapeutic efficacy. This dual action involves protecting healthy cells while simultaneously enhancing the killing of tumor cells.
Radioprotection of Normal Tissues
Radiation therapy generates a burst of ROS, with the superoxide radical being a primary driver of normal tissue damage.[2] This initial burst of O₂•⁻ triggers a cascade of events, including the activation of transcription factors like NF-κB, which upregulates pro-inflammatory genes and leads to apoptosis, inflammation, and tissue injury, culminating in conditions like oral mucositis.[5]
By efficiently scavenging O₂•⁻ at the start of this cascade, avasopasem prevents the downstream inflammatory response and subsequent tissue damage.[9] The H₂O₂ produced by avasopasem in normal cells is effectively detoxified into water and oxygen by robust endogenous antioxidant systems, including high levels of catalase and glutathione (B108866) peroxidase (GPx).[8][10]
Radiosensitization of Tumor Tissues
In contrast to normal cells, many tumor cells exhibit a different redox metabolism. They often have lower levels or less efficient H₂O₂-detoxifying enzymes like catalase.[7][10] Avasopasem's conversion of superoxide to hydrogen peroxide in this environment leads to an accumulation of intracellular H₂O₂.[7][11]
This elevated H₂O₂ concentration in cancer cells enhances the cytotoxic effects of radiation through several mechanisms:
-
Direct Oxidative Damage: H₂O₂ can react with intracellular ferrous iron (Fe²⁺) via the Fenton reaction to produce the highly damaging hydroxyl radical (•OH), which causes site-specific DNA breaks and damages lipids and proteins.[8][12]
-
Signaling Pathway Modulation: The increased oxidative stress can trigger pro-apoptotic signaling pathways, contributing to tumor cell death.[11]
This synergistic effect is particularly pronounced with high-dose-per-fraction radiation regimens.[7][11] Studies have shown this synergy is abrogated when tumors are engineered to overexpress catalase, confirming the central role of hydrogen peroxide in the tumoricidal mechanism.[11]
Modulation of Signaling Pathways
NF-κB Pathway and Inflammation
The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In the context of radiation-induced toxicity, superoxide and subsequent ROS act as signaling molecules that lead to the activation of the NF-κB pathway.[5] This activation promotes the transcription of genes for pro-inflammatory cytokines (e.g., TNFα, IL-1β) and adhesion molecules, driving the inflammatory process that damages healthy tissue.[13]
By reducing the initial superoxide burst, avasopasem attenuates the activation of NF-κB, thereby dampening the downstream inflammatory cascade responsible for mucositis and other radiation-induced toxicities.[5]
TNFα and Apoptosis Signaling in Tumors
While avasopasem reduces inflammation in normal tissues, gene expression analysis in irradiated tumors treated with the drug reveals a different outcome. In this context, the H₂O₂-mediated oxidative stress contributes to increased inflammatory, TNFα, and apoptosis signaling within the tumor microenvironment.[7][11] This suggests that avasopasem converts a radioprotective signal (superoxide removal) into a radiosensitizing one (H₂O₂ accumulation), which promotes tumor cell death.
Quantitative Data Summary
The efficacy of avasopasem has been quantified in multiple clinical trials and preclinical studies. The data below summarizes key findings.
Table 1: Clinical Efficacy in Severe Oral Mucositis (SOM)
Data from Phase 3 ROMAN and Phase 2b GT-201 trials in patients with locally advanced head and neck cancer.
| Parameter | Avasopasem Group | Placebo Group | Relative Reduction | P-value | Citation(s) |
| Incidence of SOM (Phase 3) | 54% | 64% | 16% | 0.045 | [14][15][16] |
| Median Duration of SOM (days) (Phase 3) | 8 | 18 | 56% | 0.002 | [15][16] |
| Incidence of Grade 4 OM (Phase 3) | 24% | 33% | 27% | 0.052 | [14][16][17] |
| Median Duration of SOM (days) (Phase 2b, 90mg dose) | 1.5 - 1.9 | 19 | ~90% | 0.024 | [5][9][16] |
| Incidence of SOM (Phase 2b, 90mg dose) | 43% | 65% | 34% | 0.009 | [16] |
Table 2: Preclinical Tumor Radiosensitization
Data from preclinical xenograft models.
| Cancer Model | Radiation Schedule | Outcome | Finding | Citation(s) |
| NSCLC, HNSCC, Pancreatic | High dose per fraction (e.g., 18 Gy x 1) | Tumor Growth Delay | Significant synergy with Avasopasem | [7][11] |
| NSCLC | Low dose per fraction (e.g., 2 Gy x 16) | Tumor Growth Delay | No significant enhancement or radioprotection | [7] |
| Soft Tissue Sarcomas (in vitro) | Radiation | Cellular Response | Selectively enhanced radiation response vs. normal fibroblasts | [10] |
Key Experimental Protocols
The characterization of avasopasem's activity relies on a variety of well-established biochemical and cell-based assays.
Measurement of SOD Mimetic Activity
Principle: These assays measure the inhibition of a superoxide-dependent reaction. A system is used to generate a constant flux of O₂•⁻, which then reduces a detector molecule, causing a measurable change (e.g., color). An SOD or SOD mimetic competes for the superoxide, inhibiting the reduction of the detector molecule.
Example Protocol (Nitroblue Tetrazolium - NBT Assay): [18]
-
Reagent Preparation:
-
Superoxide Generating System: Xanthine (B1682287) and Xanthine Oxidase (XOD) in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA, pH 7.8).
-
Detector Molecule: Nitroblue tetrazolium (NBT).
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., 10 mM sodium bicarbonate solution).[12]
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the buffer, xanthine, and NBT.
-
Add varying concentrations of avasopasem (or a known SOD standard for comparison). A control well receives only the vehicle.
-
Initiate the reaction by adding xanthine oxidase (XOD) to all wells.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes). The reaction produces O₂•⁻, which reduces the yellow NBT to blue formazan (B1609692).
-
-
Data Analysis:
-
Measure the absorbance of the blue formazan product at ~560 nm using a plate reader.
-
Calculate the percentage inhibition of NBT reduction for each avasopasem concentration compared to the control.
-
The concentration of avasopasem that produces 50% inhibition (IC₅₀) can be determined to quantify its activity.
-
Measurement of Intracellular Hydrogen Peroxide
Principle: Fluorescent probes that react specifically with H₂O₂ are used to quantify its intracellular levels. The fluorescence intensity is proportional to the amount of H₂O₂ present.
Example Protocol (DCFDA Assay):
-
Cell Culture and Treatment:
-
Plate cells (e.g., cancer cell lines) in a multi-well plate and allow them to adhere.
-
Treat cells with avasopasem, radiation, or a combination, including appropriate controls.
-
-
Probe Loading:
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to H₂DCF.
-
-
Detection:
-
In the presence of H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment condition and normalize to the control group to determine the relative increase in intracellular H₂O₂.
-
Assessment of DNA Damage (Alkaline Comet Assay)
Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. The negatively charged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[12]
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells as required (e.g., with radiation +/- avasopasem).
-
Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse slides in a high-salt lysis solution to dissolve cell and nuclear membranes, leaving behind the nucleoid.
-
Alkaline Unwinding & Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.
-
Analysis: Use imaging software to measure the percentage of DNA in the comet tail ("% Tail DNA"), which is a quantitative measure of DNA breaks.[12]
Conclusion
This compound represents a sophisticated approach to modulating the effects of reactive oxygen species in a clinical setting. Its core mechanism as a selective SOD mimetic enables a dual functionality that is highly advantageous for cancer therapy. By scavenging superoxide, it protects normal tissues from the inflammatory damage induced by radiation and chemotherapy, significantly reducing treatment-related toxicities like severe oral mucositis.[4][6] Simultaneously, the product of its catalytic activity, hydrogen peroxide, accumulates in tumor cells with compromised antioxidant defenses, acting as a potent radiosensitizer that enhances tumor cell killing.[7][11] This elegant, differential mechanism highlights the potential of redox-modulating agents to widen the therapeutic window of standard cancer treatments, improving both patient quality of life and therapeutic outcomes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. pesclinical.com [pesclinical.com]
- 4. dovepress.com [dovepress.com]
- 5. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The antioxidant and anti-inflammatory activities of this compound in age-associated, cisplatin-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Determination of superoxide dismutase mimetic activity in common culinary herbs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GC4419 Enzymatic Activity: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
GC4419, also known as Avasopasem Manganese (AVA), is a clinical-stage, selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1] It belongs to the pentaaza-macrocyclic Mn(II) class of compounds designed to catalytically scavenge superoxide radicals (O₂•⁻).[2][3] The primary therapeutic rationale for GC4419 is to mitigate the toxicities associated with radiation therapy and chemotherapy, such as severe oral mucositis (SOM), by protecting normal tissues from oxidative damage.[4][5]
A key feature of GC4419 is its dual-function mechanism. While it protects normal cells by removing excess superoxide, it can selectively enhance oxidative stress in cancer cells, which often have a compromised ability to metabolize hydrogen peroxide (H₂O₂), the product of superoxide dismutation.[6][7] This differential effect makes GC4419 a promising agent to improve the therapeutic index of radiotherapy.
This technical guide provides an in-depth overview of the in vitro characterization of GC4419's enzymatic activity, detailing its core mechanism, relevant cellular interactions, and the experimental protocols used for its evaluation.
2.0 Core Enzymatic Activity: Superoxide Dismutation
The fundamental enzymatic function of GC4419 is to mimic the activity of the native SOD enzyme, which catalyzes the dismutation of two superoxide molecules into hydrogen peroxide and molecular oxygen.[7] GC4419 is highly selective for superoxide and does not react with other reactive oxygen species like nitric oxide, hydrogen peroxide, or peroxynitrite.[2][5] This selectivity is crucial for its safety and targeted mechanism of action.
The catalytic process involves a redox cycle of the central manganese ion, which rapidly converts O₂•⁻ to H₂O₂. This H₂O₂ can then be detoxified to water by cellular enzymes such as catalase and glutathione (B108866) peroxidases.[8]
2.1 Quantitative Kinetic Data
GC4419 exhibits potent catalytic activity, with a rate constant comparable to, though lower than, the native SOD enzymes. This high level of activity allows it to effectively compete for and eliminate superoxide in a biological environment.
| Mimetic / Enzyme | Reaction | Rate Constant (k) | Reference |
| GC4419 | Dismutation of O₂•⁻ | 2 × 10⁷ M⁻¹s⁻¹ | [2][9][10] |
| Native CuZnSOD | Dismutation of O₂•⁻ | ~1.3 - 2 × 10⁹ M⁻¹s⁻¹ | [2][11] |
| Comparative Activity | Specific Activity | Native CuZnSOD is ~240x greater than GC4419 | [11] |
3.0 Key In Vitro Experimental Protocols
The characterization of GC4419's enzymatic properties relies on a suite of specialized in vitro assays.
3.1 SOD Activity Assay (Indirect Competitive Inhibition)
This assay measures the ability of GC4419 to inhibit the reduction of a detector molecule by a known flux of superoxide.
-
Principle: A system like xanthine (B1682287)/xanthine oxidase is used to generate a steady stream of O₂•⁻.[12] In the absence of SOD activity, O₂•⁻ reduces a chromogenic reagent such as Nitroblue Tetrazolium (NBT). The presence of GC4419 scavenges the O₂•⁻, thus inhibiting NBT reduction, which can be quantified spectrophotometrically.
-
Methodology:
-
Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase (XOD), NBT, and varying concentrations of GC4419 in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Mixture: In a microplate well, combine the buffer, NBT, xanthine, and the GC4419 sample.
-
Initiation: Add XOD to initiate the generation of O₂•⁻.
-
Incubation: Incubate at a controlled temperature for a defined period.
-
Measurement: Measure the absorbance at the appropriate wavelength for the reduced NBT product (formazan).
-
Calculation: The percentage of inhibition is calculated relative to a control reaction containing no GC4419.
-
3.2 Hydrogen Peroxide (H₂O₂) Production Assay
This method quantifies the H₂O₂ generated by GC4419's activity, often in complex biological media.
-
Principle: This assay leverages the enzyme catalase, which specifically decomposes H₂O₂ into water and gaseous oxygen (O₂). The amount of O₂ produced is directly proportional to the initial concentration of H₂O₂ and can be measured using an oxygen-sensitive electrode.[9][11]
-
Methodology:
-
Sample Preparation: Incubate cells or media with the test compounds (e.g., GC4419, ascorbate) in a sealed reaction vessel equipped with an oxygen electrode.
-
Baseline Measurement: Record the baseline oxygen concentration.
-
Catalase Addition: Inject a known, high-activity concentration of catalase into the sealed vessel.
-
Oxygen Measurement: Monitor and record the increase in oxygen concentration until the reaction reaches completion.
-
Quantification: Calculate the initial H₂O₂ concentration based on the total amount of O₂ generated, using a standard curve if necessary.
-
3.3 Superoxide (O₂•⁻) Detection using Electron Paramagnetic Resonance (EPR)
EPR is a highly specific method for detecting and quantifying free radicals like superoxide.
-
Principle: O₂•⁻ is short-lived and not directly detectable by EPR in biological systems. Therefore, a "spin trap" molecule, such as 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used. The spin trap reacts with O₂•⁻ to form a more stable radical adduct (e.g., DMPO-OOH), which produces a characteristic EPR spectrum. GC4419's activity is confirmed by a reduction in this signal.[12]
-
Methodology:
-
Cell Treatment: Treat cell suspensions with GC4419 and/or other agents (e.g., ionizing radiation).
-
Spin Trap Addition: Add the spin trap (e.g., DMPO) to the cell suspension.
-
EPR Sample Preparation: Transfer the mixture to a capillary tube suitable for EPR analysis.
-
EPR Measurement: Place the sample in the EPR spectrometer and record the spectrum.
-
Signal Analysis: Quantify the signal intensity of the characteristic superoxide adduct spectrum. A decrease in signal in GC4419-treated samples compared to controls indicates superoxide scavenging.
-
4.0 Modulation of Cellular Redox Pathways and Signaling
GC4419's enzymatic activity directly influences cellular redox environments, leading to distinct downstream signaling events, particularly in cancer cells.
4.1 Interaction with Pharmacological Ascorbate (B8700270)
Studies have shown that GC4419 can act as an ascorbate (AscH⁻)/O₂•⁻ oxidoreductase, enhancing the pro-oxidant, anti-cancer effects of high-dose vitamin C.[9][13]
-
Mechanism: GC4419 significantly increases the rate of ascorbate oxidation, leading to a greater flux of H₂O₂ production than with ascorbate alone.[9][11] This enhanced H₂O₂ generation is cytotoxic to cancer cells. This effect is specific to the mimetic, as the native CuZnSOD enzyme does not produce the same result.[9][14]
| Parameter | Condition | Result | Reference |
| H₂O₂ Accumulation | Media + Ascorbate + GC4419 | Significantly increased H₂O₂ levels vs. Ascorbate alone or with CuZnSOD | [9][11] |
| Oxygen Consumption | Media + Ascorbate + GC4419 | Significantly increased rate of oxygen consumption | [9][14] |
| Clonogenic Survival | Cancer cells + Ascorbate + GC4419 | Significantly decreased cell survival compared to Ascorbate alone | [9][14] |
4.2 Induction of Apoptotic Signaling in Cancer Cells
When combined with ionizing radiation (IR), GC4419's generation of H₂O₂ can trigger programmed cell death (apoptosis) in cancer cells.[12] This is often linked to the modulation of the Bcl-2 family of proteins and the activation of executioner caspases.
-
Mechanism: In cancer cells, the elevated H₂O₂ levels resulting from GC4419 + IR treatment lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-3, a key executioner of apoptosis.[12] Conversely, in normal lung cells, the same combination treatment can lead to a decrease in Bax expression, contributing to the protective effect.[12]
| Cell Line | Treatment | Bax Expression Change | Bcl-2 Expression Change | Caspase-3 Activity Change | Reference |
| A549 (Lung Cancer) | 2 Gy IR + GC4419 | ~120% increase vs. control | N/A | ~60-130% increase vs. IR alone | [12] |
| H1299 (Lung Cancer) | 2 Gy IR + GC4419 | ~88% increase vs. control | N/A | ~60-130% increase vs. IR alone | [12] |
| Beas-2b (Normal Lung) | 2 Gy IR + GC4419 | ~20% decrease vs. IR alone | N/A | Decreased vs. IR alone | [12] |
The in vitro characterization of GC4419 demonstrates that it is a potent and selective superoxide dismutase mimetic. Its core enzymatic activity is the rapid catalytic conversion of superoxide to hydrogen peroxide. This activity has been quantified with a rate constant of 2 × 10⁷ M⁻¹s⁻¹.[2][10] Standardized protocols, including competitive inhibition assays, H₂O₂ quantification, and EPR spin trapping, are essential for confirming its activity and mechanism.
Furthermore, the enzymatic action of GC4419 directly modulates cellular redox signaling. It enhances the therapeutic potential of pharmacological ascorbate and, in combination with radiation, selectively promotes apoptosis in cancer cells by increasing intracellular H₂O₂.[9][12] This dual mechanism of protecting normal tissue while sensitizing tumors to treatment underscores its significant potential in oncology drug development. The data and methodologies presented here provide a comprehensive foundation for researchers working with GC4419 and other redox-modulating therapeutics.
References
- 1. Galera Therapeutics Announces Interim Data from Pilot Phase 1/2 Trial of GC4419 in Combination with Stereotactic Body Radiation Therapy Showed Improved Overall Survival in Patients with Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]
- 2. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug could prevent debilitating side effect of cancer treatment | EurekAlert! [eurekalert.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner [mdpi.com]
- 12. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H₂O₂-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Distribution of Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information regarding the cellular uptake and distribution of Avasopasem manganese. Direct, quantitative data and detailed experimental protocols for this compound are limited in the public domain. Therefore, this guide also draws upon data from related manganese-based superoxide (B77818) dismutase (SOD) mimetics to provide a comprehensive overview of potential mechanisms and methodologies.
Executive Summary
This compound (GC4419) is a potent superoxide dismutase (SOD) mimetic that catalytically converts superoxide to hydrogen peroxide, thereby mitigating oxidative stress-induced damage.[1][2][3] Its clinical development has primarily focused on reducing severe oral mucositis in head and neck cancer patients undergoing radiotherapy.[4][5] Understanding the cellular uptake and tissue distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the known and inferred mechanisms governing its pharmacokinetics, details relevant experimental protocols, and presents visual workflows and pathways.
Cellular Uptake Mechanisms
Direct studies detailing the specific transporters involved in the cellular uptake of this compound are not yet publicly available. However, based on the transport mechanisms of manganese and other manganese-based complexes, several potential pathways can be postulated.
Manganese, an essential trace element, is transported into cells by a variety of transporters, including the Divalent Metal Transporter 1 (DMT1) and members of the Zrt- and Irt-like Protein (ZIP) family, particularly ZIP8 and ZIP14.[1][6][7][8][9][10] It is plausible that this compound, as a manganese-containing small molecule, may utilize these existing transporter systems. The uptake of some manganese complexes has also been shown to be mediated by cationic amino acid transporters (CATs).[11][12]
The physicochemical properties of SOD mimetics, such as lipophilicity, play a crucial role in their ability to cross cellular membranes.[[“]] For some manganese-containing SOD mimetics, intracellular reduction of the manganese ion can increase lipophilicity, leading to enhanced cellular accumulation.[[“]]
Proposed Cellular Uptake Workflow
The following diagram illustrates a hypothetical workflow for investigating the cellular uptake of this compound, based on established methodologies for studying metal-based drugs.
Caption: Proposed experimental workflow for studying the cellular uptake of this compound.
Tissue Distribution
Preclinical studies in mice have shown that this compound administration can protect against radiation-induced damage in the tongue and lungs, suggesting distribution to these tissues.[14] Furthermore, clinical and preclinical data indicate a protective effect against cisplatin-induced kidney injury, implying that this compound or its metabolites accumulate or exert activity in the kidneys.[15][16][17]
Studies on other manganese-based compounds, such as those used as MRI contrast agents, have shown accumulation in specific brain regions, including the hippocampus, thalamus, and cerebellum, as well as in the kidneys.[18] Whether this compound exhibits a similar distribution pattern in the brain requires further investigation.
Hypothetical Biodistribution Study Protocol
A typical preclinical study to determine the tissue distribution of this compound would involve the following steps:
-
Animal Model: Utilize a relevant animal model, such as mice or rats.
-
Administration: Administer this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection).[19][20][21]
-
Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Collect various tissues of interest, including blood, oral mucosa, salivary glands, kidneys, liver, lungs, brain, and tumor tissue (if applicable).
-
Sample Preparation: Homogenize the collected tissues.
-
Quantification: Determine the concentration of manganese in each tissue sample using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[22][23][24]
-
Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point to determine the biodistribution profile.
Subcellular Localization
The subcellular localization of this compound has not been definitively established. However, as a SOD mimetic that targets superoxide, a primary product of mitochondrial respiration, it is hypothesized that it may accumulate in mitochondria. Evidence from studies on other manganese-based SOD mimetics supports mitochondrial localization.[3][7]
Experimental Approach for Subcellular Localization
Determining the subcellular distribution of this compound would likely involve the following experimental protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound.
-
Subcellular Fractionation: Lyse the cells and perform differential centrifugation to separate cellular components into fractions (e.g., nuclear, mitochondrial, cytosolic, and microsomal fractions).
-
Quantification: Measure the manganese concentration in each fraction using ICP-MS.
-
Microscopy: Alternatively, fluorescently tagged analogs of this compound could be synthesized to visualize its subcellular localization using confocal microscopy.
Signaling Pathways
The direct signaling pathways that regulate the cellular uptake of this compound are currently unknown. However, the expression and activity of potential transporters like DMT1 and ZIPs are known to be regulated by various cellular signaling pathways in response to metal ion concentrations and oxidative stress.
The following diagram illustrates a generalized signaling pathway that could potentially influence the expression of manganese transporters, which in turn may affect this compound uptake.
Caption: A generalized signaling pathway for the potential regulation of manganese transporters.
Data Summary
Due to the limited availability of public quantitative data, the following tables are presented as templates for organizing future experimental findings on the cellular uptake and tissue distribution of this compound.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Intracellular Manganese (ng/mg protein) |
| Oral Keratinocytes | |||
| Head and Neck SCC | |||
| Normal Fibroblasts |
Table 2: Preclinical Tissue Distribution of this compound
| Tissue | Time Post-Administration (hours) | Concentration (µg/g tissue) |
| Blood | ||
| Oral Mucosa | ||
| Kidney | ||
| Liver | ||
| Lung | ||
| Brain | ||
| Tumor |
Detailed Experimental Protocols
While specific, validated protocols for this compound are not publicly available, the following sections provide detailed methodologies for key experimental techniques that would be employed in its study, based on established practices for similar compounds.
Protocol for Quantification of Intracellular Manganese by ICP-MS
This protocol is adapted from established methods for measuring intracellular metal concentrations.[22][23]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), metal-free
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
ICP-MS instrument
-
Manganese standard for calibration
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Incubate for the specified time points.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold, metal-free PBS to remove any extracellular this compound.
-
Cell Harvesting: Detach the cells using Trypsin-EDTA, then centrifuge to pellet the cells.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by sonication or freeze-thaw cycles. Digest the cell lysate with a mixture of nitric acid and hydrogen peroxide at an elevated temperature until the solution is clear.
-
ICP-MS Analysis: Dilute the digested samples to a final volume with deionized water. Analyze the samples using an ICP-MS instrument to determine the manganese concentration.
-
Protein Quantification: In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the manganese concentration to the amount of cellular protein.
-
Data Calculation: Express the results as nanograms of manganese per milligram of total cellular protein.
Protocol for In Vivo Tissue Distribution Study
This protocol is based on standard pharmacokinetic study designs.
Materials:
-
This compound formulation for injection
-
Animal model (e.g., C57BL/6 mice)
-
Surgical tools for tissue dissection
-
Homogenizer
-
ICP-MS instrument
Procedure:
-
Animal Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., 10 mg/kg, intraperitoneal injection).[19][21]
-
Tissue Collection: At predetermined time points, euthanize the animals and perfuse with saline to remove blood from the tissues. Dissect and collect the tissues of interest.
-
Tissue Weighing and Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Digestion: Digest a known weight of the tissue homogenate using concentrated nitric acid and hydrogen peroxide.
-
ICP-MS Analysis: Dilute the digested tissue samples and analyze for manganese content using ICP-MS.
-
Data Calculation: Calculate the concentration of manganese per gram of wet tissue weight.
Conclusion and Future Directions
While the precise mechanisms of cellular uptake and the detailed tissue distribution of this compound remain to be fully elucidated in publicly available literature, this guide provides a framework based on the current understanding of manganese transport and the behavior of similar SOD mimetics. Future research should focus on identifying the specific transporters involved in this compound uptake, quantifying its distribution in various tissues and subcellular compartments, and understanding the signaling pathways that regulate these processes. Such studies will be invaluable for the continued development and optimization of this compound as a therapeutic agent.
References
- 1. Roles of ZIP8, ZIP14, and DMT1 in transport of cadmium and manganese in mouse kidney proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for divalent metal transporter (DMT1) in mitochondrial uptake of iron and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MANGANESE IN EUKARYOTES: THE ROLE OF DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Uptake of manganese from manganese-lysine complex in the primary rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake of Manganese from the Manganese-Lysine Complex in Primary Chicken Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. simul-europe.com [simul-europe.com]
- 18. Regional distribution of manganese found in the brain after injection of a single dose of manganese-based contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 24. biospectra.us [biospectra.us]
Avasopasem Manganese: A Technical Guide on its Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avasopasem manganese (also known as GC4419) is a small molecule, selective superoxide (B77818) dismutase (SOD) mimetic designed to replicate the function of the endogenous mitochondrial enzyme, Manganese Superoxide Dismutase (MnSOD). Its primary mechanism involves the catalytic dismutation of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen. Mitochondria, being the primary intracellular source of superoxide, are a key site of avasopasem's activity. This guide provides an in-depth technical overview of the effects of this compound on mitochondrial function, detailing its core mechanism, impact on the mitochondrial electron transport chain (ETC), and influence on downstream signaling pathways. Quantitative data from preclinical and clinical studies are summarized, and key experimental methodologies are described to facilitate further research and development.
Core Mechanism of Action: Superoxide Dismutation
Avasopasem's fundamental role is to catalytically convert superoxide, a reactive oxygen species (ROS) generated as a byproduct of mitochondrial respiration, into the more stable and cell-permeable molecule, hydrogen peroxide.[1][2] This action is crucial because excessive superoxide can lead to significant cellular damage.[3] Avasopasem is a pentaazamacrocyclic complex containing manganese that exhibits high specificity for O₂•⁻.[4] Its catalytic rate constant is comparable to the native MnSOD enzyme, allowing it to efficiently manage superoxide levels.[4][5]
The core reaction is as follows:
2 O₂•⁻ + 2 H⁺ --(Avasopasem Mn)--> H₂O₂ + O₂
This catalytic conversion shifts the ROS profile within the mitochondria and the cell, reducing the direct toxicity of superoxide while increasing the concentration of hydrogen peroxide, a key signaling molecule.[1][6]
Caption: Core catalytic reaction of this compound.
Impact on Mitochondrial Bioenergetics and Redox State
Avasopasem's activity directly influences mitochondrial function by modulating the redox environment and the function of the electron transport chain (ETC), particularly under conditions of stress such as exposure to chemotherapy or radiation.
Alteration of Mitochondrial ROS Profile
Mitochondrial ETC complexes are a major source of O₂•⁻ during normal metabolism.[5] Pathological conditions, such as cisplatin-induced nephrotoxicity or radiation exposure, can exacerbate superoxide production, leading to mitochondrial dysfunction.[3][5] Avasopasem mitigates the damaging effects of superoxide by converting it to H₂O₂.[5] This has a dual effect:
-
In Normal Tissues: It provides a radioprotective and chemoprotective effect by preventing superoxide-mediated damage to mitochondrial components and DNA.[4][7]
-
In Cancer Cells: Many tumor cells have a higher basal level of ROS but a lower capacity to clear H₂O₂ due to deficiencies in enzymes like catalase and glutathione (B108866) peroxidase.[2][4] By increasing the flux of H₂O₂, avasopasem can overwhelm the cancer cell's antioxidant capacity, leading to increased oxidative stress, DNA damage, and apoptosis, thereby acting as a radiosensitizer.[1][4][6]
Effects on the Electron Transport Chain (ETC)
Studies investigating cisplatin-induced kidney injury have shown that avasopasem can alleviate damage to the mitochondrial ETC. Specifically, treatment with avasopasem was found to restore the activity of ETC Complex I, which was disrupted by cisplatin, back to control levels without significantly affecting the activity of Complexes II-IV.[8] This suggests that by reducing the superoxide burden, avasopasem helps maintain the integrity and function of critical components of the mitochondrial respiratory machinery.[5][8]
Avasopasem-Mediated Signaling Pathways
The hydrogen peroxide generated by avasopasem is not merely a byproduct but a critical second messenger that activates downstream signaling pathways, contributing to both its protective and tumor-sensitizing effects.
In the context of cancer therapy, the increased H₂O₂ flux generated by avasopasem in irradiated tumors can enhance inflammatory and apoptotic signaling.[1] Gene expression analyses in tumors treated with avasopasem and radiation showed increased signaling related to TNFα and apoptosis.[1][6] This suggests that the H₂O₂-dependent mechanism contributes to a more robust anti-tumor response.[1] In preclinical models of cisplatin-induced renal injury, avasopasem was also shown to inhibit the increased production of inflammatory markers such as TNFα and IL1.[5][9]
Caption: Avasopasem-mediated signaling cascade in cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: Catalytic Properties and In Vitro Effects
| Parameter | Value / Observation | Cell/System Type | Reference |
| Catalytic Rate Constant | ~2 x 10⁷ M⁻¹s⁻¹ | In vitro | [4][10] |
| Native MnSOD Rate Constant | ~1.2 x 10⁹ M⁻¹s⁻¹ | In vitro | [5] |
| Oxygen Consumption | Significantly increased in the presence of Ascorbate (B8700270) | Complete RPMI media | [10][11] |
| H₂O₂ Production | Significantly increased in the presence of Ascorbate | H1299 Lung Cancer Cells | [1][10] |
| Ascorbate Radical ([Asc•⁻]ss) | Significantly increased with GC4419 + Ascorbate | Complete RPMI media | [10][11] |
Table 2: Effects on Cellular Viability and Damage
| Condition | Effect of Avasopasem (AVA) | Cell/System Type | Reference | | :--- | :--- | :--- | | AVA + Radiation | Enhanced cell killing / radiosensitization | Soft Tissue Sarcoma (STS) cells |[4] | | AVA + Radiation | Reduced DNA damage / radioprotection | Normal Dermal Fibroblasts (NDFs) |[4] | | AVA + Cisplatin | Mitigated cisplatin-induced kidney injury (AKI & CKD) | Murine Models |[5][9] | | AVA + Ascorbate | Significantly increased clonogenic cancer cell death | H1299, Cal27, SQ20B, SCC25 |[10][11] | | AVA + Radiation | Reduced residual DNA lesions and micronuclei | HBEC3 KT (Normal Bronchial) |[7] | | AVA + Radiation | Increased residual DNA lesions and micronuclei | H1299 (Lung Cancer) |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to evaluate the effects of avasopasem.
H₂O₂ Quantification
-
Objective: To measure the intracellular or extracellular concentration of hydrogen peroxide.
-
Methodology: Cells are treated with avasopasem and/or other agents (e.g., radiation, ascorbate). The rate of H₂O₂ production is often measured using fluorescent probes like Amplex Red in combination with horseradish peroxidase (HRP). The Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin, which can be quantified spectrophotometrically (excitation ~530-560 nm, emission ~590 nm). The results are typically normalized to cell number or protein concentration.[10]
Oxygen Consumption Measurement
-
Objective: To determine the rate of oxygen consumption as an indicator of oxidative reactions.
-
Methodology: A Clark-type oxygen electrode is used to measure O₂ concentration in a sealed chamber containing cells or media. After establishing a baseline rate of oxygen consumption, ascorbate and/or avasopasem are added to the system. The change in the rate of oxygen depletion is recorded and calculated to determine the effect of the compounds on oxygen consumption.[10][11]
Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment.
-
Methodology: Cells are seeded at a low density and treated with avasopasem, radiation, and/or other drugs. For avasopasem studies, cells are often pre-treated for a set period (e.g., 24 hours) before the primary treatment (e.g., radiation).[4] After treatment, the cells are allowed to grow for 10-14 days until visible colonies (typically >50 cells) form. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated by normalizing the plating efficiency of the treated groups to that of the control group.[10]
Caption: Typical workflow for a clonogenic survival assay.
Mitochondrial ETC Complex Activity Assays
-
Objective: To measure the enzymatic activity of individual complexes of the electron transport chain.
-
Methodology: Mitochondria are isolated from tissue or cell homogenates via differential centrifugation. The activity of each complex is then determined spectrophotometrically by measuring the oxidation or reduction of specific substrates. For example, Complex I (NADH:ubiquinone oxidoreductase) activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH. Activities are typically normalized to the total mitochondrial protein content.[8]
Conclusion
This compound exerts a profound effect on mitochondrial function, centered on its potent ability to catalyze the dismutation of superoxide into hydrogen peroxide. This action recalibrates the mitochondrial and cellular redox environment. In normal tissues, this leads to a protective effect against oxidative stress-induced damage from chemo- and radiotherapy. Conversely, in cancer cells, the same mechanism can be exploited to increase hydrogen peroxide to cytotoxic levels, enhancing the efficacy of cancer treatments. By modulating the activity of the mitochondrial ETC and influencing key inflammatory and apoptotic signaling pathways, avasopasem represents a sophisticated approach to selectively targeting differences in ROS metabolism between normal and malignant cells. The data and protocols presented herein provide a comprehensive foundation for professionals engaged in the research and development of redox-modulating therapeutics.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Manganese in the GC4419 Catalytic Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC4419, also known as avasemanganese, is a small molecule mimetic of the native manganese superoxide (B77818) dismutase (MnSOD) enzyme. It is a potent and highly selective agent designed to catalytically convert superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This activity is central to its therapeutic potential in mitigating oxidative stress-associated pathologies, particularly in the context of cancer therapy where it is investigated for its ability to protect normal tissues from the damaging effects of radiation. This technical guide provides a detailed overview of the pivotal role of the manganese ion in the catalytic cycle of GC4419, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism of action and related signaling pathways.
The Catalytic Core: The Manganese Center
GC4419 is a manganese-containing pentaazamacrocyclic complex. The catalytic activity of GC4419 is entirely dependent on the redox-active manganese ion at its core. This manganese center mimics the function of the native MnSOD enzyme by cycling between its reduced, Mn(II), and oxidized, Mn(III), states to facilitate the dismutation of superoxide.
Proposed Catalytic Cycle of GC4419
Based on studies of closely related Mn(II) pentaazamacrocyclic compounds, the catalytic cycle of GC4419 is proposed to proceed via a two-step ping-pong mechanism:
-
Oxidation of Mn(II) to Mn(III): In the first step, the Mn(II) center of GC4419 reacts with a superoxide radical. The manganese is oxidized to Mn(III), while the superoxide is reduced to peroxide, which remains transiently coordinated to the manganese center.
-
Reduction of Mn(III) to Mn(II): The transient Mn(III)-peroxo intermediate then reacts with a second superoxide radical and protons. This interaction facilitates the reduction of the manganese center back to its Mn(II) resting state, releasing hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
This cyclical process allows a single molecule of GC4419 to neutralize a large number of superoxide radicals, highlighting its catalytic nature.
Quantitative Data
The efficacy of GC4419 as a superoxide dismutase mimetic has been quantified through various kinetic studies. The following table summarizes the key available quantitative data.
| Parameter | Value | Compound | Method | Reference |
| Catalytic Rate Constant (kcat) | 2 x 10⁷ M⁻¹s⁻¹ | GC4419 | Not Specified | [1] |
| Catalytic Rate Constant (kcat) | 3.55 x 10⁶ M⁻¹s⁻¹ | M40403* | Pulse Radiolysis | [2] |
*M40403 is a structurally related Mn(II) pentaazamacrocyclic SOD mimetic.
Experimental Protocols
The characterization of GC4419 and its catalytic activity involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Superoxide Dismutase (SOD) Activity Assay (Indirect)
This assay indirectly measures the SOD activity of GC4419 by its ability to compete with a superoxide indicator for superoxide radicals generated in situ.
Materials:
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
GC4419
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing a known concentration of xanthine and NBT in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add varying concentrations of GC4419 to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will catalyze the oxidation of xanthine, producing superoxide radicals.
-
The superoxide radicals will reduce NBT to formazan (B1609692), a colored product that can be monitored spectrophotometrically at 560 nm.
-
In the presence of GC4419, the rate of NBT reduction will be inhibited as GC4419 competes for the superoxide radicals.
-
Measure the rate of formazan formation at 560 nm over time for each concentration of GC4419.
-
Calculate the percent inhibition of NBT reduction for each GC4419 concentration relative to a control reaction without GC4419.
-
The concentration of GC4419 that causes 50% inhibition (IC₅₀) can be determined to quantify its SOD mimetic activity.
Pulse Radiolysis
Pulse radiolysis is a powerful technique used to study the fast kinetics of reactions involving transient species like superoxide radicals.
Protocol Overview:
-
A solution containing the compound of interest (e.g., GC4419) in a suitable buffer is saturated with an appropriate gas (e.g., N₂O to generate hydroxyl radicals, which are then converted to superoxide).
-
A short, high-energy pulse of electrons is delivered to the sample, generating a high concentration of superoxide radicals in a very short time (nanoseconds to microseconds).
-
The decay of the superoxide radical or the formation and decay of intermediates (e.g., the Mn(III) form of GC4419) is monitored in real-time using fast spectrophotometric detection.
-
By analyzing the kinetic traces at different wavelengths and concentrations, the rate constants for the reactions in the catalytic cycle can be determined.
Signaling Pathways and Biological Effects
The catalytic activity of GC4419 has significant downstream biological consequences. By modulating the levels of superoxide and hydrogen peroxide, GC4419 can influence various signaling pathways, leading to both cytoprotection of normal tissues and enhanced killing of cancer cells.
Apoptosis Signaling
In cancer cells, the increased flux of H₂O₂ generated by GC4419 can promote apoptosis. This is achieved, in part, by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Conclusion
The manganese center of GC4419 is the cornerstone of its catalytic function as a superoxide dismutase mimetic. Through a proposed redox cycle involving Mn(II) and Mn(III) states, GC4419 efficiently converts superoxide radicals into hydrogen peroxide and oxygen. This activity underlies its potential to protect normal tissues from oxidative damage and to enhance the efficacy of cancer therapies. Further elucidation of the intricate details of its catalytic mechanism and its interactions with cellular signaling pathways will continue to be a key area of research in the development of this promising therapeutic agent.
References
- 1. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulse radiolysis investigation on the mechanism of the catalytic action of Mn(II)-pentaazamacrocycle compounds as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development history of Avasopasem manganese
An In-depth Technical Guide to the Discovery and Development of Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GC4419) is a novel small molecule superoxide (B77818) dismutase (SOD) mimetic developed to mitigate the toxicities associated with radiotherapy, particularly severe oral mucositis (SOM) in patients with head and neck cancer. This document provides a comprehensive technical overview of its discovery, mechanism of action, and extensive clinical development history. It includes a detailed summary of preclinical and clinical findings, methodologies of key experiments, and a discussion of its regulatory pathway.
Introduction: The Unmet Need and Scientific Rationale
Radiation therapy is a cornerstone of cancer treatment, but its efficacy is often limited by severe toxicities to adjacent normal tissues.[1] One of the most debilitating side effects for patients with head and neck cancer undergoing chemoradiotherapy is severe oral mucositis (SOM), an inflammatory and ulcerative condition of the mouth that can lead to severe pain, inability to eat or drink, and interruptions in life-saving cancer treatment.[2][3]
The development of SOM is initiated by a massive burst of superoxide radicals (O₂•−) in tissues exposed to radiation.[4] This oxidative stress triggers a cascade of inflammation, cell death, and ulceration.[5] The scientific rationale behind this compound was to develop a small molecule that could mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[6][7] By catalytically converting the initial burst of superoxide into less reactive hydrogen peroxide (H₂O₂), the drug aims to prevent the downstream inflammatory cascade at its origin, thereby protecting normal tissues without compromising the anti-tumor efficacy of radiation.[5][8]
Mechanism of Action
This compound is a potent and highly selective small molecule mimetic of superoxide dismutase.[6][8] Its core mechanism involves a manganese center that cycles between oxidation states (Mn²⁺ and Mn³⁺) to catalyze the dismutation of superoxide into hydrogen peroxide and molecular oxygen.[9] This action rapidly reduces the concentration of superoxide radicals in healthy tissues following radiation exposure.[10][11]
Interestingly, preclinical studies have revealed a dual role for the drug. While it protects normal tissues, the hydrogen peroxide generated from its catalytic activity can synergize with high-dose, hypofractionated radiation to enhance tumor cell killing.[12][13] Cancer cells, often deficient in peroxide-metabolizing enzymes like catalase, are more susceptible to this H₂O₂-mediated cytotoxicity.[13][14] This suggests Avasopasem may not only be a radioprotector for normal tissue but also a potential radiosensitizer for tumors.
Figure 1: Signaling pathway of Avasopasem in mitigating radiation-induced oral mucositis.
Clinical Development Program
This compound, developed by Galera Therapeutics, has undergone extensive clinical evaluation, primarily in two pivotal, randomized, double-blind, placebo-controlled trials: the Phase 2b (GT-201) and Phase 3 (ROMAN) studies.[15]
Phase 2b Trial (GT-201)
The GT-201 trial (NCT02508389) provided the initial proof-of-concept for Avasopasem in reducing SOM.[16] It evaluated two doses (30 mg and 90 mg) against a placebo in 223 patients with locally advanced head and neck cancer receiving chemoradiotherapy.[16] The 90 mg dose demonstrated a statistically significant and clinically meaningful reduction in the duration, incidence, and severity of SOM.[6][16]
Phase 3 Trial (ROMAN)
The larger ROMAN trial (Reduction in Oral Mucositis with this compound; NCT03689712) was designed to confirm the findings of the Phase 2b study.[3] It enrolled 455 patients randomized to receive either 90 mg of Avasopasem or a placebo prior to each radiotherapy session.[3] The trial met its primary endpoint, showing a statistically significant reduction in the incidence of SOM.[2][3] It also demonstrated significant improvements in secondary endpoints, including a substantial reduction in the median number of days patients suffered from SOM.[2][17]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of this compound.
Table 1: Efficacy in Severe Oral Mucositis (SOM) - Phase 2b (GT-201)
| Endpoint | Avasopasem (90 mg) | Placebo | P-value |
| Median Duration of SOM (days) | 1.5[6][18] | 19[6][18] | 0.024[2][18] |
| Incidence of SOM | 43%[2][16] | 65%[2][16] | 0.009[2][19] |
| Incidence of Grade 4 SOM | 16%[2][16] | 30%[2][16] | 0.045[2][19] |
Table 2: Efficacy in Severe Oral Mucositis (SOM) - Phase 3 (ROMAN)
| Endpoint | Avasopasem (90 mg) | Placebo | P-value |
| Incidence of SOM | 54%[1][2][17] | 64%[1][2][17] | 0.045[2][17] |
| Median Duration of SOM (days) | 8[1][2][17] | 18[1][2][17] | 0.002[2][17] |
| Median Days to SOM Onset | 49[2] | 38[2] | 0.002[2] |
| Incidence of Grade 4 SOM | 24%[1][2][17] | 33%[1][2][17] | 0.052[2][17] |
Table 3: Meta-Analysis of Phase 2b and Phase 3 Trials
| Endpoint | Avasopasem (n=313) | Placebo (n=238) | P-value |
| Incidence of SOM | 52%[2] | 64%[2] | 0.0053[2] |
| Median Duration of SOM (days) | 8[2] | 19[2] | 0.0002[2] |
| Median Days to SOM Onset | 50[2] | 39[2] | 0.0005[2] |
| Incidence of Grade 4 SOM | 22%[2] | 32%[2] | 0.0102[2] |
Table 4: Key Safety and Tolerability Findings (ROMAN Trial)
| Adverse Event | Avasopasem | Placebo |
| Acute Kidney Injury | 0.8%[2] | 3.6%[2] |
| Chronic Kidney Disease (at 1 year) | Incidence halved vs. Placebo[2] | - |
| Tumor Outcomes (at 2 years) | Comparable to Placebo[3][20] | - |
| Overall Safety Profile | Generally well-tolerated; comparable to placebo and known effects of chemoradiation.[18][19] Some increases in mild, transient hypotension were noted.[19] | - |
Experimental Protocols
Detailed proprietary protocols for Avasopasem are not publicly available. However, a standard experimental workflow for assessing the activity of an SOD mimetic is described below.
Protocol: In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay
This protocol describes a common method for measuring SOD activity based on the inhibition of a superoxide-mediated reaction, such as the reduction of a tetrazolium salt (e.g., WST-1) by superoxide generated from a xanthine (B1682287)/xanthine oxidase system.[21]
Objective: To quantify the SOD-like catalytic activity of this compound by measuring its ability to inhibit the reduction of WST-1 by superoxide radicals.
Materials:
-
This compound
-
Xanthine Oxidase
-
Hypoxanthine (or Xanthine)
-
WST-1 (Water Soluble Tetrazolium salt)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~450 nm
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the appropriate buffer. Avasopasem is typically dissolved in a suitable vehicle like a sodium bicarbonate solution.[14]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
WST-1 solution
-
Hypoxanthine solution
-
Varying concentrations of this compound (or placebo/vehicle control).
-
-
Reaction Initiation: Add xanthine oxidase to each well to initiate the generation of superoxide radicals. This will, in the absence of an inhibitor, reduce WST-1, causing a color change.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20 minutes).
-
Measurement: Measure the absorbance of each well at ~450 nm using a microplate reader.
-
Calculation: The SOD mimetic activity is calculated as the percent inhibition of the WST-1 reduction rate. The concentration of Avasopasem that produces 50% inhibition (IC50) is determined to quantify its potency.
Figure 2: Experimental workflow for the in-vitro SOD mimetic activity assay.
Regulatory and Development Status
This compound was granted both Fast Track and Breakthrough Therapy designations by the U.S. Food and Drug Administration (FDA) for the reduction of SOM, underscoring the significant unmet need for such a therapy.[15][20]
Galera Therapeutics submitted a New Drug Application (NDA) to the FDA, supported by the data from the Phase 2b and Phase 3 trials.[5] In August 2023, the FDA issued a Complete Response Letter (CRL), indicating that the submitted data were not sufficient to establish substantial evidence of efficacy and safety.[19][22][23] The agency stated that an additional clinical trial would be required for resubmission.[19][23] Following this decision, Galera announced a restructuring to define a path forward for Avasopasem.[15][24]
Figure 3: Logical flow of this compound's clinical and regulatory development.
Conclusion
This compound represents a targeted, mechanism-based approach to mitigating a severe and common toxicity of cancer therapy. It has demonstrated a consistent and clinically meaningful ability to reduce the incidence, duration, and severity of SOM in two large, randomized clinical trials. While its initial path to regulatory approval has been delayed, the robust body of clinical data underscores its potential as the first-in-class preventative treatment for this debilitating condition. Further clinical investigation, as requested by regulatory authorities, will be critical in ultimately defining its role in the standard of care for patients with head and neck cancer.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 10. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing [mdpi.com]
- 15. Galera Therapeutics, Inc. - Galera Receives Complete Response Letter from U.S. FDA for this compound [investors.galeratx.com]
- 16. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Galera Therapeutics, Inc. - Galera Therapeutics Announces Positive Interim Data from First Cohort of Patients in Pilot Phase 1/2 Clinical Trial of GC4419 in Pancreatic Cancer [investors.galeratx.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Galera Therapeutics, Inc. - Galera Announces FDA Acceptance and Priority Review of Avasopasem NDA for Radiotherapy-Induced Severe Oral Mucositis [investors.galeratx.com]
- 21. mmpc.org [mmpc.org]
- 22. targetedonc.com [targetedonc.com]
- 23. drugs.com [drugs.com]
- 24. firstwordpharma.com [firstwordpharma.com]
Physicochemical Properties of Avasopasem Manganese: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avasopasem manganese (GC4419) is a clinical-stage selective superoxide (B77818) dismutase (SOD) mimetic developed to reduce radiation-induced severe oral mucositis. As a small molecule, its efficacy and formulation are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.
Chemical Identity and Structure
This compound is a manganese-based macrocyclic compound. Its chemical structure is centered around a pentaazamacrocyclic ligand that coordinates with a central manganese ion.
Chemical Structure:
-
IUPAC Name: dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22,24-triene[5]
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. The available quantitative data is summarized in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Experimental Method |
| Molecular Weight | 483.38 g/mol | Mass Spectrometry |
| Appearance | Solid, Light yellow to brown | Visual Inspection |
| Solubility in DMSO | 100 mg/mL (206.88 mM)[[“]] | Details not specified, requires sonication, warming, and heating to 60°C |
| 50 mg/mL | Details not specified, requires sonication | |
| Solubility in In Vivo Formulations | 2.5 mg/mL (5.17 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[[“]] | Serial addition of solvents with ultrasonication |
| 2.5 mg/mL (5.17 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[[“]] | Serial addition of solvents with ultrasonication | |
| 2.5 mg/mL (5.17 mM) in 10% DMSO, 90% Corn Oil[[“]] | Serial addition of solvents with ultrasonication | |
| Polymorphism | Exists in different crystalline forms[6] | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)[6] |
| Melting Point | Not specified. Varies with polymorphic form.[6] | Differential Scanning Calorimetry (DSC) |
| pKa | Not specified. | Potentiometric Titration, Spectrophotometry, or Capillary Electrophoresis |
| Stability | Powder: 3 years at -20°C, 2 years at 4°C. In solvent: 6 months at -80°C, 1 month at -20°C.[[“]] | Long-term stability studies |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.
Determination of Melting Point (Differential Scanning Calorimetry)
While a specific melting point for this compound is not publicly available due to the existence of multiple polymorphic forms, Differential Scanning Calorimetry (DSC) is the standard method for its determination.[6]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored, and the onset and peak of the melting endotherm are recorded to determine the melting point range.
Determination of pKa (Potentiometric Titration)
The pKa, a measure of the acidity or basicity of a compound, is a critical parameter influencing its solubility and absorption. A standard method for its determination is potentiometric titration.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration curve (pH vs. volume of titrant) is plotted, and the pKa is calculated from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Protocol:
-
An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
-
The vials are sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: SOD Mimetic Activity
This compound functions as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action is crucial in mitigating oxidative stress induced by radiotherapy.
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Notes and Protocols: Avasopasem Manganese in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (also known as GC4419) is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1][2] It is designed to protect normal cells from the damaging effects of radiation by converting superoxide radicals into hydrogen peroxide, which is then neutralized by cellular enzymes.[1][3] Interestingly, in cancer cells, which often have a compromised ability to clear hydrogen peroxide, this same mechanism can lead to an accumulation of this reactive oxygen species, resulting in enhanced cancer cell killing, particularly when combined with radiation therapy.[3][4][5]
These application notes provide a detailed protocol for in vitro cell culture studies involving this compound, with a focus on its synergistic effects with ionizing radiation.
Mechanism of Action
This compound mimics the function of the enzyme superoxide dismutase. In the presence of superoxide radicals (O₂•⁻), which are generated in excess during radiotherapy, this compound catalyzes their conversion to hydrogen peroxide (H₂O₂).[4][6] In normal, healthy cells, H₂O₂ is efficiently detoxified into water and oxygen by enzymes such as catalase and glutathione (B108866) peroxidase.[3] However, many cancer cells have lower levels of these enzymes, leading to an accumulation of H₂O₂. This excess H₂O₂ can cause oxidative stress, DNA damage, and ultimately, apoptosis, thereby sensitizing the cancer cells to radiation.[4][5][7]
Figure 1. Mechanism of this compound
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Cell Lines and Treatment Conditions
| Cell Line Type | Cell Line Name | Avasopasem Conc. (µM) | Radiation Dose (Gy) | Reference |
| Non-Small Cell Lung Cancer | H1299 | 20 | 18 | [4] |
| Non-Small Cell Lung Cancer | A549 | 5, 10, 20 | 2, 4, 8 | [8] |
| Non-Small Cell Lung Cancer | H460 | Not specified | Not specified | [9] |
| Normal Bronchial Epithelial | HBEpC | 20 | Not specified | [4] |
| Soft Tissue Sarcoma | SKLMS1 | 5 | 2 | [7][10] |
| Soft Tissue Sarcoma | HT1080 | 5 | 2 | [7][10] |
| Soft Tissue Sarcoma | SW872 | 5 | 2 | [7][10] |
| Soft Tissue Sarcoma | S462 | 5 | 2 | [7][10] |
| Normal Dermal Fibroblasts | NDFs | 5 | 2 | [7][10] |
| Head and Neck Cancer | Cal27, SQ20B, SCC25 | Not specified | Not specified | [11] |
Table 2: Summary of Key In Vitro Findings
| Experiment | Cell Line | Treatment | Key Finding | Reference |
| Intracellular H₂O₂ Measurement | H1299 | 20 µM Avasopasem | Increased steady-state concentrations of intracellular H₂O₂. | [4] |
| Clonogenic Survival Assay | NSCLC cell lines | Avasopasem + Radiation | Avasopasem did not protect cancer cells from radiation. | [4] |
| Cell Viability (XTT assay) | A549, H1299 | Avasopasem + Radiation | Decreased number of viable cells in a dose-dependent manner. | [8] |
| Apoptosis Protein Expression | A549, H1299 | Avasopasem + Radiation | Increased expression of the pro-apoptotic protein Bax. | [8] |
| DNA Damage (Comet Assay) | Soft Tissue Sarcoma cells | 5 µM Avasopasem + 2-4 Gy Radiation | Increased DNA damage compared to radiation alone. | [7] |
| DNA Damage (Comet Assay) | Normal Dermal Fibroblasts | 5 µM Avasopasem + 2-4 Gy Radiation | Reduced DNA damage compared to radiation alone. | [7] |
| Cell Migration Assay | Soft Tissue Sarcoma cells | Avasopasem + Radiation | Avasopasem reversed the radiation-induced increase in cancer cell migration. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for the in vitro study of this compound.
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Materials:
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (GC4419)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source
Procedure:
-
Cell Seeding:
-
Culture cells to ~70% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed a calculated number of cells (typically 200-1000 cells/well, depending on the expected survival rate) into 6-well plates. Allow cells to attach overnight.
-
-
Avasopasem Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).
-
Remove the medium from the wells and replace it with the avasopasem-containing medium. For control wells, use fresh medium without the drug.
-
Incubate for a predetermined time before irradiation (e.g., 24 hours).[7]
-
-
Irradiation:
-
Transport the plates to the radiation facility.
-
Irradiate the cells with the desired doses of ionizing radiation (e.g., 2, 4, 8 Gy).[8] Ensure a control plate is sham-irradiated.
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Staining and Counting:
-
Wash the wells gently with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Protocol 2: Intracellular Hydrogen Peroxide (H₂O₂) Measurement
This protocol uses a fluorescent probe to detect the levels of intracellular H₂O₂.
Materials:
-
Cell culture medium
-
This compound
-
Fluorescent probe for H₂O₂ (e.g., DCFDA-based assays)
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Probe Loading:
-
Wash the cells with warm PBS.
-
Load the cells with the H₂O₂ fluorescent probe according to the manufacturer's instructions.
-
-
Avasopasem Treatment:
-
Prepare dilutions of this compound in the appropriate buffer or medium.
-
Add the avasopasem solution to the wells at the desired final concentrations.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths using a plate reader.
-
Continue to take readings at regular intervals (e.g., every 5-10 minutes) for a specified duration (e.g., 60 minutes) to determine the steady-state concentration of H₂O₂.[4]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the cell number or protein concentration.
-
Compare the rate of H₂O₂ production in treated cells to untreated controls.
-
Protocol 3: Comet Assay (Alkaline)
The comet assay is a sensitive method for detecting DNA single-strand breaks.
Materials:
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
This compound
-
Microscope slides
-
Ionizing radiation source
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound and/or radiation as described in Protocol 1.
-
-
Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them at a specific concentration in PBS.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide.
-
-
Lysis:
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA (with breaks) will migrate out of the nucleus, forming a "comet tail".
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
-
Data Analysis:
-
Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in combination with radiation in vitro.
Figure 2. In Vitro Experimental Workflow
References
- 1. oralcancernews.org [oralcancernews.org]
- 2. researchgate.net [researchgate.net]
- 3. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 4. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Avasopasem Manganese in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of avasopasem manganese (also known as GC4419) in preclinical in vivo animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this superoxide (B77818) dismutase mimetic.
Introduction
This compound is a small molecule mimetic of the enzyme superoxide dismutase (SOD) that selectively converts superoxide radicals into hydrogen peroxide and molecular oxygen.[1][2][3] This mechanism of action allows it to mitigate oxidative stress-related damage in normal tissues, a common side effect of cancer therapies like radiation and chemotherapy.[4][5] Preclinical studies in various animal models have been crucial in establishing its therapeutic potential.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various in vivo animal models as reported in the literature.
Table 1: this compound Dosage in Murine Models for Radioprotection
| Animal Model | Condition | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| Mice | Radiation-induced wound healing | 10 mg/kg | Intraperitoneal (IP) | Daily, starting one hour before radiation and continuing for the 40-day study duration. | [4] |
| Mice (NSCLC, HNSCC, PDAC xenografts) | Synergizing with hypofractionated radiation | 24 mg/kg | Intraperitoneal (IP) | Single injection 30-60 minutes before irradiation. Efficacy increased with continued dosing for 4 days post-radiation. | [6] |
| Mice | Radiation-induced lung fibrosis and cancer | Not specified | Not specified | Pre-irradiation, daily for 7 days post-irradiation, then weekly. | [7] |
Table 2: this compound Dosage in Murine Models for Chemoprotection
| Animal Model | Condition | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| CBA/CaJ Mice | Cisplatin-induced ototoxicity | 10 mg/kg | Intraperitoneal (IP) | Administered 10 minutes prior to cisplatin (B142131) injection for four consecutive days, followed by two additional days of avasopasem alone. This cycle was repeated after an 8-day recovery. | [8] |
| nu/nu Mice (H1299 tumor xenograft) | Cisplatin-induced tumor growth delay | 5 mg/kg | Intraperitoneal (IP) | Twice daily (BID) over 14 days. | [8] |
| C57BL/6J Mice (Young and Old) | Cisplatin-induced acute and chronic kidney injury | 10 mg/kg | Intraperitoneal (IP) | Daily, starting four days prior to a single cisplatin dose and continuing until the end of the experiment (Day 3). | [9] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is typically prepared for in vivo studies as follows:
-
Vehicle Preparation : Prepare a 10 mM sodium bicarbonate solution in sterile saline (0.9% NaCl).[4] The pH should be adjusted to a physiological range of 7.1-7.4.[4][9]
-
Dissolving this compound : Dissolve the this compound powder in the prepared vehicle to achieve the desired final concentration for injection.[4][6] For example, to prepare a 24 mg/kg dose for a 25g mouse, the final volume of the injection should be carefully considered for accurate dosing.
Protocol for Evaluating Radioprotective Effects in a Murine Tumor Xenograft Model
This protocol outlines a general procedure to assess the ability of this compound to protect normal tissue and enhance the anti-tumor effects of radiation.
-
Animal Model : Use immunodeficient mice (e.g., nu/nu) for human tumor xenografts. For studies involving immune responses, syngeneic models are appropriate.
-
Tumor Implantation : Subcutaneously implant cancer cells (e.g., non-small cell lung cancer, head and neck squamous cell carcinoma) into the flank of the mice.[6] Allow tumors to reach a volume of 100-200 mm³.[6]
-
Randomization : Randomize animals into treatment groups (e.g., Vehicle, Avasopasem alone, Radiation alone, Avasopasem + Radiation).
-
Avasopasem Administration : Administer this compound (e.g., 24 mg/kg, IP) 30-60 minutes prior to irradiation.[6]
-
Irradiation : Deliver a single high dose or a fractionated course of radiation targeted to the tumor.
-
Monitoring :
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumor and normal tissue samples for histological and molecular analysis.
-
Protocol for Evaluating Chemoprotective Effects in a Cisplatin-Induced Nephrotoxicity Model
This protocol details a method to investigate the protective effects of this compound against cisplatin-induced kidney damage.
-
Animal Model : C57BL/6J mice are a commonly used strain.[9] Both young (e.g., 4 months) and old (e.g., 18 months) mice can be used to study age-related effects.[9]
-
Grouping : Divide mice into experimental groups: Control (vehicle), Avasopasem alone, Cisplatin alone, and Cisplatin + Avasopasem.[9]
-
Avasopasem Pre-treatment : Begin daily intraperitoneal injections of this compound (e.g., 10 mg/kg) or vehicle four days prior to cisplatin administration.[9]
-
Cisplatin Induction : Administer a single intraperitoneal dose of cisplatin (e.g., 10 mg/kg for young mice, 5 mg/kg for old mice).[9]
-
Continued Treatment : Continue daily avasopasem or vehicle injections until the endpoint of the study (e.g., 3 days post-cisplatin for acute injury studies).[9]
-
Assessment :
-
Monitor body weight daily.
-
Collect blood samples at baseline and at the end of the study to measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[9]
-
Harvest kidneys for histological analysis (e.g., H&E staining) and molecular assays (e.g., measuring markers of inflammation and oxidative stress).[9]
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in mitigating oxidative stress and its downstream effects. Avasopasem acts as a superoxide dismutase (SOD) mimetic, converting superoxide (O₂⁻) to hydrogen peroxide (H₂O₂). This action can reduce the activation of pro-inflammatory pathways like NF-κB and protect cells from apoptosis.[6] In cancer cells, the resulting increase in H₂O₂ can enhance the cytotoxic effects of radiation.[6]
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating this compound in an in vivo animal model of radiation-induced toxicity.
Caption: General experimental workflow.
References
- 1. Avasopasem dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The antioxidant and anti-inflammatory activities of this compound in age-associated, cisplatin-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Avasopasem Manganese Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (also known as GC4419) is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1][2] It functions by catalytically converting superoxide radicals to hydrogen peroxide and molecular oxygen, thereby mitigating oxidative stress and protecting normal tissues from damage induced by radiation and certain chemotherapies.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to recommended storage conditions is critical to ensure the stability and activity of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅Cl₂MnN₅ | [3][4][5] |
| Molecular Weight | 483.38 g/mol | [1][3][4][5][6] |
| Appearance | Light yellow to brown solid powder | [3][4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3][4][5] |
Solubility Data
This compound exhibits varying solubility depending on the solvent system. The following table summarizes its solubility for different applications. It is recommended to use sonication or gentle warming (up to 60°C) to aid dissolution, especially at higher concentrations.[4][5]
| Solvent/Formulation | Solubility | Application | Source |
| DMSO | ≥ 230 mg/mL (475.82 mM) | In Vitro Stock | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (5.17 mM) | In Vivo Formulation | [3][4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM) | In Vivo Formulation | [3][4][5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.17 mM) | In Vivo Formulation | [4][5] |
| 10 mM Sodium Bicarbonate Solution (pH 7.1-7.4) | Not specified, used at 5 µM | In Vitro Experiments | [7] |
| Saline with 10 mM Sodium Bicarbonate | Not specified, used at 10 mg/kg | In Vivo Experiments | [7] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated this compound stock solution in dimethyl sulfoxide (B87167) (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 2.0688 mL of DMSO to 10 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may also be applied.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4][5]
Protocol 2: Preparation of Co-Solvent Formulation for In Vivo Administration
This protocol details the preparation of a co-solvent formulation suitable for intraperitoneal or other parenteral routes of administration in animal models. This formulation is designed to maintain the solubility and stability of this compound in an aqueous environment.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
This protocol is for preparing a final solution with the solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4][5]
-
The solvents must be added sequentially.[3]
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
To the DMSO stock, add 400 µL of PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until a clear solution is achieved.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.[4] If storage is necessary, it should be for a minimal duration and under appropriate sterile conditions.
Mechanism of Action: Superoxide Dismutation
This compound mimics the catalytic activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD). In biological systems, reactive oxygen species (ROS) such as the superoxide anion (O₂⁻) are generated as byproducts of metabolic processes and in response to external stimuli like ionizing radiation. This compound accelerates the dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). The resulting hydrogen peroxide can then be further detoxified to water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.
Caption: Mechanism of this compound as a superoxide dismutase mimetic.
Experimental Workflow: In Vivo Study Preparation
The following diagram outlines a typical workflow for preparing and administering this compound for an in vivo animal study.
Caption: Workflow for preparing this compound for in vivo experiments.
References
- 1. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Superoxide Dismutase (SOD) Mimetic Activity of GC4419
Audience: Researchers, scientists, and drug development professionals.
Introduction
GC4419 (avasopasem manganese) is a small molecule, selective superoxide (B77818) dismutase (SOD) mimetic that is being investigated for its ability to protect normal tissues from the toxicities of radiation therapy and chemotherapy.[1][2][3][4] Its mechanism of action is centered on its ability to catalyze the dismutation of superoxide radicals (O₂•⁻) to hydrogen peroxide (H₂O₂) and oxygen, mimicking the function of the endogenous SOD enzymes.[1] This catalytic activity reduces the levels of superoxide, a key mediator of oxidative stress-induced cellular damage.
These application notes provide detailed protocols for assays commonly used to measure the SOD mimetic activity of GC4419, present key quantitative data for comparison, and illustrate the underlying biochemical pathways and experimental workflows.
Data Presentation
The SOD mimetic activity of GC4419 has been quantified and compared to the native human CuZnSOD enzyme. The following tables summarize the key catalytic parameters and comparative activity.
Table 1: Catalytic Rate Constant for Superoxide Dismutation
| Compound | Catalytic Rate Constant (k_cat) |
| GC4419 | 2 x 10⁷ M⁻¹s⁻¹[1][5] |
| Native CuZnSOD | 2 x 10⁹ M⁻¹s⁻¹[1] |
Table 2: Comparative SOD Activity
| Parameter | Value |
| Specific Activity Ratio (CuZnSOD vs. GC4419) | CuZnSOD is approximately 240 times more active than GC4419[5][6][7] |
Signaling Pathway of GC4419 SOD Mimetic Activity
GC4419 functions by catalyzing the dismutation of superoxide, a reactive oxygen species (ROS), into less reactive molecules. This action is particularly relevant in the context of cancer therapy, where radiation and some chemotherapeutic agents generate high levels of superoxide in both normal and cancerous tissues. The differential response to GC4419 between normal and cancer cells is thought to be due to differences in their metabolic handling of the resulting hydrogen peroxide.
Experimental Protocols
The most common method to determine the SOD mimetic activity of GC4419 is the indirect competitive inhibition assay using nitroblue tetrazolium (NBT).[5][6][8]
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the ability of an SOD mimetic to compete with NBT for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The reduction of NBT by superoxide produces a colored formazan (B1609692) product that can be quantified spectrophotometrically.
Workflow Diagram
Materials:
-
GC4419
-
Native SOD (e.g., CuZnSOD) for standard curve
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
96-well microplate
-
Spectrophotometer capable of reading at 560 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine in the phosphate buffer.
-
Prepare a stock solution of NBT in the phosphate buffer.
-
Prepare serial dilutions of GC4419 and native SOD in the phosphate buffer.
-
Prepare a working solution of Xanthine Oxidase in the phosphate buffer immediately before use. The concentration should be optimized to yield a reliable rate of NBT reduction.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells (Maximum NBT reduction): Add phosphate buffer, xanthine solution, and NBT solution.
-
Test Wells: Add phosphate buffer, xanthine solution, NBT solution, and varying concentrations of GC4419 or native SOD.
-
Include a blank well containing all components except xanthine oxidase to zero the spectrophotometer.
-
-
Reaction Initiation:
-
Initiate the reaction in all wells (except the blank) by adding the xanthine oxidase solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance of each well at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NBT reduction for each concentration of GC4419 and SOD using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
-
Plot the percent inhibition against the logarithm of the concentration of GC4419 or SOD.
-
Determine the concentration of GC4419 that causes 50% inhibition of NBT reduction (IC₅₀). This value can be used to compare its activity with that of native SOD. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) required to inhibit the rate of NBT reduction by 50%.[8]
-
Other Relevant Assays
While the NBT assay is a robust and widely used method, other techniques can provide complementary information about the SOD mimetic activity of compounds like GC4419.
-
Cytochrome c Reduction Assay: This is another indirect assay where superoxide reduces cytochrome c. The SOD mimetic competes for superoxide, thus inhibiting cytochrome c reduction. However, this assay can be prone to artifacts, as some compounds can directly reoxidize reduced cytochrome c, leading to an overestimation of SOD activity.[9][10]
-
Stopped-Flow Spectrophotometry: This is a direct method that allows for the measurement of the catalytic rate constant (k_cat) of the superoxide dismutation reaction.[10][11] It involves rapidly mixing a solution of the SOD mimetic with a solution containing a known concentration of superoxide and monitoring the decay of the superoxide signal over a very short timescale. This technique provides a more direct and accurate measure of catalytic activity than indirect competition assays.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used to directly detect and quantify superoxide radicals. The decay of the superoxide EPR signal in the presence of GC4419 can be monitored to determine its dismutation activity.[6]
Conclusion
The NBT reduction assay provides a reliable and accessible method for determining the SOD mimetic activity of GC4419 in a research setting. For more detailed kinetic analysis, direct methods such as stopped-flow spectrophotometry are recommended. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals working with GC4419 and other SOD mimetics.
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phase 1b/2a Trial of the Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-Induced Oral Mucositis in Patients With Oral Cavity or Oropharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.6. SOD Activity Assay [bio-protocol.org]
- 9. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Radiation-Induced Fibrosis with Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by toxicities to surrounding normal tissues. One of the most severe, dose-limiting, and often irreversible side effects is radiation-induced fibrosis (RIF), a pathological process characterized by excessive deposition of extracellular matrix, leading to tissue stiffening and organ dysfunction. Understanding the mechanisms of RIF and developing effective countermeasures is a critical unmet need in oncology.
Avasopasem manganese (AVA), a selective superoxide (B77818) dismutase (SOD) mimetic, has emerged as a promising agent for mitigating radiation-induced normal tissue toxicities.[1][2][3][4] It functions by catalytically converting superoxide radicals, a key initiator of radiation-induced oxidative stress, into hydrogen peroxide, which is then further metabolized to water by cellular enzymes.[3][4] This mechanism of action suggests a potential therapeutic role for avasopasem in preventing or reducing the severity of RIF. Preclinical studies have demonstrated its efficacy in mitigating radiation-induced lung fibrosis.[5]
These application notes provide a comprehensive overview of the use of this compound in the study of RIF, including its mechanism of action, detailed experimental protocols for in vivo models, and methods for assessing fibrotic endpoints.
Mechanism of Action of this compound in the Context of Radiation-Induced Fibrosis
Radiation exposure generates a cascade of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a primary and highly damaging species. Superoxide and its downstream products contribute to chronic inflammation and the activation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[6][7] TGF-β is a master regulator of fibrosis, stimulating the differentiation of fibroblasts into myofibroblasts, which are the primary cell type responsible for excessive collagen deposition.[7]
This compound, as a potent SOD mimetic, acts upstream in this pathological cascade. By scavenging superoxide radicals, it prevents the initial oxidative burst that triggers the inflammatory and fibrotic responses. This, in turn, can lead to a downstream reduction in TGF-β signaling and a subsequent decrease in myofibroblast activation and collagen synthesis, thereby mitigating the development of fibrosis.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in a preclinical model of radiation-induced lung fibrosis.
In Vivo Model of Radiation-Induced Lung Fibrosis
This protocol describes the induction of pulmonary fibrosis in mice via thoracic irradiation and the administration of this compound.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
This compound (provided by Galera Therapeutics or synthesized)
-
Sterile saline
-
Sodium bicarbonate solution (10 mM)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
X-ray irradiator with lead shielding
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Avasopasem Preparation: Prepare a stock solution of this compound in sterile saline with 10 mM sodium bicarbonate.[5] The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Irradiation:
-
Place the anesthetized mouse in a prone position on the irradiator platform.
-
Use lead shielding to protect the head, abdomen, and lower body, exposing only the thoracic region.[2]
-
Deliver a single dose of 15-20 Gy of X-rays to the whole thorax.[8][9] The dose rate should be calibrated and consistent across all animals.
-
-
Avasopasem Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 10-24 mg/kg) via intraperitoneal (IP) injection 30-60 minutes prior to irradiation.[5]
-
Therapeutic Treatment: Alternatively, initiate avasopasem administration at a specified time point post-irradiation and continue for a defined period.
-
Administer the vehicle (saline with 10 mM sodium bicarbonate) to the control group.
-
-
Monitoring: Monitor the animals regularly for signs of distress, weight loss, and changes in breathing.
-
Endpoint Analysis: At a predetermined time point (e.g., 16-24 weeks post-irradiation), euthanize the mice and collect lung tissue for analysis.
References
- 1. 2.5. Determination of Hydroxyproline in Lung Tissue [bio-protocol.org]
- 2. Whole thorax lung irradiation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
Avasopasem Manganese: Application Notes and Protocols for Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (GC4419) is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic that has been extensively investigated for its potential to mitigate the adverse effects of radiotherapy in head and neck cancer, particularly severe oral mucositis (SOM).[1][2] This document provides detailed application notes and protocols for researchers utilizing this compound in a laboratory setting. It summarizes key quantitative data from clinical trials, outlines experimental protocols for in vitro and in vivo studies, and visualizes the underlying signaling pathways.
This compound is designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then further metabolized to water and oxygen by cellular enzymes.[3] This mechanism is believed to protect normal tissues from radiation-induced damage while potentially enhancing the anti-tumor effects of radiotherapy in cancer cells, which often have a compromised ability to handle oxidative stress.[4][5]
Quantitative Data from Clinical Trials
The efficacy of this compound in reducing SOM in patients with head and neck cancer undergoing radiotherapy has been evaluated in multiple clinical trials. The following tables summarize key findings from the Phase 2b and Phase 3 (ROMAN) trials.
Table 1: Summary of Phase 2b Clinical Trial (GT-201) Results for this compound in Head and Neck Cancer [2][4]
| Endpoint | Placebo | This compound (30 mg) | This compound (90 mg) |
| Median Duration of SOM (days) | 19 | - | 1.5 (92% reduction, p=0.024) |
| Incidence of SOM | - | - | 34% reduction |
| Incidence of Grade 4 OM | - | - | 47% reduction |
Table 2: Summary of Phase 3 (ROMAN) Clinical Trial Results for this compound in Head and Neck Cancer [6]
| Endpoint | Placebo | This compound (90 mg) |
| Incidence of SOM | 64% | 54% (16% relative reduction, p=0.113) |
| Median Duration of SOM (days) | 18 | 8 (56% relative reduction, p=0.011) |
| Incidence of Grade 4 OM | 33% | 24% (27% relative reduction) |
Signaling Pathway
This compound acts as a superoxide dismutase mimetic, playing a crucial role in the cellular response to oxidative stress induced by radiotherapy. The following diagram illustrates its mechanism of action.
Caption: Mechanism of this compound in normal and cancer cells.
Experimental Workflow
A typical preclinical workflow to evaluate the efficacy of this compound in combination with radiotherapy is outlined below.
Caption: Preclinical workflow for this compound research.
Experimental Protocols
In Vitro Cell Culture and Treatment
1. Cell Lines:
-
Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., FaDu, SCC-25, Cal-27).
-
Normal human oral keratinocytes (for toxicity comparison).
2. Culture Conditions:
-
Grow cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain in a humidified incubator at 37°C with 5% CO₂.
3. This compound Preparation: [7]
-
Dissolve this compound powder in a suitable solvent, such as sterile water or a buffered solution, to create a stock solution.
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5-20 µM).
4. Treatment Protocol: [7]
-
Seed cells in culture plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound.
-
Incubate for a predetermined time (e.g., 24 hours) before proceeding with radiotherapy or other assays.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cell viability.[8]
1. Materials:
-
6-well culture plates.
-
This compound-treated and irradiated cells.
-
Complete culture medium.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
-
Following treatment with this compound and/or radiotherapy, trypsinize and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Alkaline Comet Assay
This assay is used to detect DNA single-strand breaks.[7][10]
1. Materials:
-
Comet assay slides.
-
Low melting point agarose.
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Neutralization buffer (0.4 M Tris, pH 7.5).
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide).
-
Fluorescence microscope.
-
After treatment, harvest the cells and resuspend them in PBS.
-
Mix the cell suspension with molten low melting point agarose.
-
Pipette the mixture onto a comet assay slide and allow it to solidify.
-
Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Conclusion
This compound represents a promising agent for mitigating radiotherapy-induced toxicities in head and neck cancer. The provided data and protocols offer a framework for researchers to further investigate its mechanisms of action and potential therapeutic applications. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this novel therapeutic agent.
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 5. Experimental drug makes radiation therapy more effective, less damaging: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Oxidative Stress Pathways with GC4419
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC4419, also known as avasopasem manganese, is a potent and highly selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1] It functions by catalyzing the dismutation of superoxide radicals (O₂•−) into hydrogen peroxide (H₂O₂) and oxygen.[2][3] This catalytic activity positions GC4419 as a valuable tool for investigating the role of oxidative stress in various physiological and pathological processes. In normal tissues, GC4419's ability to scavenge superoxide provides a protective effect against oxidative damage, a mechanism explored in clinical trials for mitigating radiation-induced toxicities like severe oral mucositis (SOM).[1][4][5] Conversely, in cancer cells, which often exhibit higher basal levels of oxidative stress and impaired hydrogen peroxide metabolism, the GC4419-mediated increase in H₂O₂ can enhance oxidative stress, leading to increased tumor cell death, particularly when combined with therapies like radiation.[2][3][6][7]
These dual properties make GC4419 an exceptional instrument for dissecting the complex signaling pathways governed by reactive oxygen species (ROS). This document provides detailed application notes, quantitative data summaries, experimental protocols, and pathway diagrams to facilitate the use of GC4419 in laboratory settings for studying oxidative stress.
Mechanism of Action
GC4419 is a pentaaza-macrocyclic Mn(II) complex that mimics the function of the native SOD enzyme.[8][9] It selectively catalyzes the dismutation of superoxide with a high rate constant, comparable to the endogenous enzyme.[8] A key feature of GC4419 is its specificity for superoxide, as it does not react with other ROS such as nitric oxide, hydrogen peroxide, or peroxynitrite.[8] This selectivity allows for the precise investigation of superoxide-dependent pathways.
The differential effect of GC4419 on normal versus cancer cells is attributed to their distinct metabolic states. Cancer cells often have a higher mitochondrial oxidative metabolism, leading to greater steady-state levels of superoxide.[8] Treatment with GC4419 in these cells leads to a significant increase in intracellular H₂O₂. Since many cancer cells have a reduced capacity to detoxify H₂O₂ (e.g., lower catalase activity), this accumulation of H₂O₂ enhances oxidative stress and promotes cell death.[2][3][6]
Key Signaling Pathways Modulated by GC4419
GC4419 can be used to probe several critical signaling pathways related to oxidative stress:
-
Apoptosis Signaling: By increasing intracellular H₂O₂, GC4419 can trigger the intrinsic apoptotic pathway. This is characterized by changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]
-
Inflammatory Signaling: Oxidative stress is intricately linked to inflammation. GC4419 has been shown to modulate inflammatory signaling, including the TNFα pathway, in irradiated tumors.[2][3][6]
-
Redox Homeostasis Pathways: The compound's activity impacts cellular redox balance, influencing the activity of key antioxidant systems like the thioredoxin system.[7]
Below is a diagram illustrating the core mechanism of GC4419 and its impact on downstream signaling.
Caption: Mechanism of GC4419 and its influence on cellular signaling pathways.
Data Presentation
Table 1: Summary of GC4419 Efficacy in Clinical Trials for Severe Oral Mucositis (SOM)
| Clinical Trial Phase | GC4419 Dose | Endpoint | Result | Citation |
| Phase IIb | 90 mg | Median Duration of SOM | 1.5 days (vs. 19 days for placebo) | [1][4] |
| Phase IIb | 90 mg | Incidence of SOM | 43% (vs. 65% for placebo) | [4] |
| Phase IIb | 90 mg | Incidence of Grade 4 OM | 16% (vs. 30% for placebo) | [4] |
| Phase Ib/IIa | 30 mg or 90 mg | Incidence, Duration, and Severity of SOM | Improved compared to historical data | [4] |
Table 2: Preclinical Efficacy of GC4419 in Combination with Ionizing Radiation (IR)
| Cell Line | Treatment | Survival Fraction | Outcome | Citation |
| A549 (Lung Cancer) | IR alone | 53 ± 3% | - | [7] |
| A549 (Lung Cancer) | GC4419 + IR | Decreased vs. IR alone | Increased cancer cell killing | [7] |
| H1299 (Lung Cancer) | IR alone | 58 ± 3% | - | [7] |
| H1299 (Lung Cancer) | GC4419 + IR | Decreased vs. IR alone | Increased cancer cell killing | [7] |
| Beas 2b (Normal Lung) | IR alone (2 Gy) | 79 ± 1% | - | [7] |
| Beas 2b (Normal Lung) | GC4419 (20 µM) + IR (2 Gy) | 88 ± 5% | Protection of normal cells | [7] |
| Beas 2b (Normal Lung) | IR alone (8 Gy) | 35 ± 1% | - | [7] |
| Beas 2b (Normal Lung) | GC4419 (20 µM) + IR (8 Gy) | 48 ± 1% | Protection of normal cells | [7] |
Experimental Protocols
The following protocols are based on methodologies cited in the literature for investigating the effects of GC4419.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of GC4419, alone or in combination with other treatments like ionizing radiation, on both cancerous and normal cell lines.
Materials:
-
Cell lines of interest (e.g., A549, H1299, Beas 2b)
-
Complete cell culture medium
-
GC4419 (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
For GC4419 alone: Add varying concentrations of GC4419 to the wells.
-
For combination treatment: Pre-treat cells with GC4419 for a specified time (e.g., 30 minutes to 3 hours) before exposing them to the second agent (e.g., ionizing radiation).[6]
-
-
Incubation: Incubate the cells for a period relevant to the experimental question (e.g., 24-72 hours).
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Apoptosis-Related Proteins
This protocol allows for the investigation of GC4419's effect on apoptotic signaling pathways by measuring the expression of key proteins like Bax and Bcl-2.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio.
Protocol 3: Measurement of Oxidative Damage Markers
This protocol is for assessing the extent of oxidative damage in biological samples following treatment with GC4419, based on methods used in preclinical and exploratory clinical studies.[10]
Materials:
-
Serum or tissue homogenates
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Antibodies against oxidative damage markers (e.g., anti-4-HNE, anti-protein carbonyl, anti-3-Nitrotyrosine)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare serum samples or tissue homogenates according to standard procedures.
-
Slot Blotting: Apply the samples to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane.
-
Incubate with primary antibodies specific for the oxidative damage markers of interest.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the signals using a chemiluminescent substrate.
-
Quantify the intensity of each slot to determine the relative levels of oxidative damage.[10]
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the effects of GC4419 on oxidative stress pathways in vitro.
Caption: A generalized workflow for in vitro experiments using GC4419.
Conclusion
GC4419 is a powerful and selective tool for modulating superoxide-driven oxidative stress. Its differential effects on normal and cancerous cells provide a unique opportunity to study the intricate roles of ROS in cell fate decisions and disease pathogenesis. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of oxidative stress and evaluating novel therapeutic strategies.
References
- 1. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 2. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New drug could prevent debilitating side effect of cancer treatment | EurekAlert! [eurekalert.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avasopasem Manganese in Combination with Cisplatin Chemotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (GC4419) is a selective superoxide (B77818) dismutase (SOD) mimetic that catalytically converts superoxide (O₂•⁻) to hydrogen peroxide (H₂O₂). This mechanism is foundational to its application in mitigating toxicities associated with cancer therapies. In the context of cisplatin (B142131) chemotherapy, this compound is being investigated for its potential to protect normal tissues from cisplatin-induced toxicities, such as nephrotoxicity and ototoxicity, without compromising the anti-tumor efficacy of the chemotherapeutic agent. Preclinical and clinical studies have suggested that this compound may not only be a potent protectant of normal tissues but could also potentially enhance the anti-cancer effects of cisplatin in certain cancer models through a reactive oxygen species (ROS)-mediated mechanism.
These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for in vitro and in vivo models, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
| Cell Line | Treatment | Outcome Measure | Result |
| H460 & H1299 | Cisplatin + this compound | Clonogenic Survival | Synergistic decrease in survival |
| H460 & H1299 | Cisplatin + this compound | Intracellular Superoxide | Decreased by 48% |
| H460 & H1299 | Cisplatin + this compound | Intracellular H₂O₂ | Increased by 46% |
| H460 & H1299 | Cisplatin + this compound | Total Cellular ROS | Increased by 46% |
| H460 & H1299 | Cisplatin + this compound | Early Apoptosis | Increased by 26% |
| H460 | Cisplatin + this compound | PARP Cleavage | Increased by 83% |
| H1299 | Cisplatin + this compound | PARP Cleavage | Increased by 146% |
Data synthesized from an abstract on the enhancement of cisplatin response by GC4419 in NSCLC cell lines.
Table 2: In Vivo Efficacy of this compound in Mitigating Cisplatin-Induced Toxicities and Its Effect on Tumor Growth
| Animal Model | Cancer Model | Treatment Groups | Key Findings |
| CBA/CaJ Mice | Cisplatin-Induced Ototoxicity | Vehicle, Cisplatin (3 mg/kg), Avasopasem (10 mg/kg), Cisplatin + Avasopasem | Avasopasem protected against cisplatin-induced hearing threshold elevation and weight loss.[1] |
| nu/nu Mice | H1299 Xenograft | Cisplatin (5 mg/kg), Cisplatin + Avasopasem (5 mg/kg) | Avasopasem did not interfere with and slightly increased cisplatin-induced tumor growth delay.[1] |
| C57BL/6J Mice | Cisplatin-Induced Nephrotoxicity | Cisplatin, Cisplatin + Avasopasem | Avasopasem reduced cisplatin-induced mortality, acute kidney injury (AKI), and chronic kidney disease (CKD). It also alleviated alterations in mitochondrial electron transport chain activities and inflammation markers (TNFα, IL1, ICAM-1, VCAM-1). |
Table 3: Clinical Trial Data on this compound with Cisplatin-Based Chemoradiotherapy in Head and Neck Cancer
| Clinical Trial | Phase | Patient Population | Treatment | Key Outcomes Related to Cisplatin Toxicity |
| NCT02508389 | 2b | Locally Advanced Head and Neck Cancer | Cisplatin + Radiotherapy ± Avasopasem (30 mg or 90 mg) | 90 mg avasopasem prevented a significant reduction in estimated glomerular filtration rate (eGFR) at 3, 6, and 12 months post-treatment.[2] |
| ROMAN (NCT03689712) | 3 | Locally Advanced Head and Neck Cancer | Cisplatin + Radiotherapy ± Avasopasem (90 mg) | Avasopasem was associated with a reduction in cisplatin-related chronic kidney disease.[3][4] Patients treated with avasopasem reported less tinnitus.[1] |
Experimental Protocols
In Vitro Protocol: Assessing the Synergistic Effect of this compound and Cisplatin on NSCLC Clonogenic Survival
1. Cell Culture:
- Culture human non-small cell lung carcinoma cell lines H1299 and H460 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Clonogenic Survival Assay:
- Harvest exponentially growing cells and seed them into 6-well plates at a density of 500 cells per well.
- Allow cells to attach for 24 hours.
- Treat cells with varying concentrations of cisplatin with or without a fixed concentration of this compound.
- Incubate the plates for 10-14 days to allow for colony formation.
- Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
- Count colonies containing 50 or more cells.
- Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Protocol: Evaluation of this compound in a Cisplatin-Induced Ototoxicity Mouse Model
1. Animal Model:
- Use male CBA/CaJ mice, a strain known for its sensitivity to age-related hearing loss and ototoxic drugs.
2. Treatment Regimen:
- Control Group: Administer vehicle control (e.g., saline) intraperitoneally (IP).
- Cisplatin Group: Administer cisplatin at a dose of 3 mg/kg IP for four consecutive days.
- Avasopasem Group: Administer this compound at a dose of 10 mg/kg IP.
- Combination Group: Administer this compound (10 mg/kg IP) 10 minutes prior to each cisplatin injection (3 mg/kg IP) for four consecutive days. Administer avasopasem alone for two additional days.
- Allow for an 8-day recovery period with supportive care (subcutaneous fluids and high-calorie food).
- Repeat the treatment cycle.
3. Auditory Brainstem Response (ABR) Testing:
- Perform ABR testing before the initiation of treatment and after the completion of the treatment cycles to assess hearing thresholds.
- Anesthetize the mice and place subdermal needle electrodes.
- Present auditory stimuli (e.g., clicks or tone bursts) and record the resulting electrical activity from the auditory pathway.
- Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.
4. Monitoring:
- Monitor the body weight of the animals daily as an indicator of systemic toxicity.
In Vivo Protocol: Assessing the Impact of this compound on Cisplatin Efficacy in an H1299 Xenograft Model
1. Cell Preparation and Tumor Implantation:
- Culture H1299 cells as described in the in vitro protocol.
- Harvest the cells and resuspend them in a mixture of media and Matrigel.
- Subcutaneously inject approximately 5 x 10⁶ H1299 cells into the flank of athymic nude mice.
2. Tumor Growth and Treatment:
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups.
- Cisplatin Group: Administer cisplatin at 5 mg/kg IP once weekly for three weeks (QW x 3).
- Combination Group: Administer this compound at 5 mg/kg IP twice daily (BID) for 14 days, with cisplatin administered as in the cisplatin group.
3. Tumor Measurement and Analysis:
- Measure tumor dimensions with calipers two to three times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
- Compare tumor growth delay between the treatment groups.
Visualizations
Caption: Mechanism of this compound with Cisplatin.
Caption: Preclinical Experimental Workflow Overview.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Measuring the Effects of GC4419 (Avasopasem Manganese) on Tumor Radiosensitivity
Introduction
GC4419, also known as avasopasem manganese, is a potent and highly selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1][2] It is being investigated for its dual-action capabilities in cancer therapy: protecting normal tissues from the toxic effects of radiotherapy while simultaneously increasing the sensitivity of tumor cells to radiation.[3][4] Radiation therapy generates superoxide radicals (O₂•⁻), which contribute to both tumor cell killing and damage to surrounding healthy tissue.[2][4] GC4419 rapidly converts these superoxide radicals into hydrogen peroxide (H₂O₂).[5][6] This mechanism is believed to be the foundation of its selective effects, as many cancer cells have a compromised ability to neutralize H₂O₂ due to lower levels of enzymes like catalase, leading to increased oxidative stress and cell death.[3][7] In contrast, normal cells are better equipped to handle the H₂O₂ increase, resulting in a protective effect.[3]
These application notes provide a summary of the key findings related to GC4419's radiosensitizing effects and detailed protocols for researchers to investigate these effects in preclinical models.
Mechanism of Action: Differential Effects on Tumor vs. Normal Cells
GC4419's primary function is to catalyze the dismutation of superoxide to hydrogen peroxide.[5] The differential response between tumor and normal cells is attributed to their distinct metabolic handling of reactive oxygen species. Tumor cells, often deficient in H₂O₂-detoxifying enzymes, accumulate cytotoxic levels of H₂O₂, leading to enhanced apoptosis and sensitivity to radiation.[3][7] Normal cells, with robust antioxidant systems, effectively neutralize the H₂O₂, mitigating radiation-induced damage.[3]
Caption: Mechanism of GC4419 in modulating radiation response.
Quantitative Data Summary
The following tables summarize the quantitative effects of GC4419 in combination with radiation from preclinical studies.
Table 1: In Vitro Effects of GC4419 on Cancer Cell Lines
| Cell Line | Treatment | Endpoint | Key Finding | Citation |
| A549, H1299 (Lung Cancer) | GC4419 (5-20 µM), IR (2-8 Gy) | Cell Viability (XTT Assay) | GC4419 and IR decreased viable cells in a dose-dependent manner. The combination augmented cytotoxic effects compared to monotherapy. | [3] |
| A549, H1299 (Lung Cancer) | GC4419 (10 µM) + IR | Apoptosis (Caspase-3 Activity) | The combination of GC4419 and IR significantly enhanced cancer cell apoptosis. | [3] |
| A549, H1299 (Lung Cancer) | GC4419 (10 µM) + IR | Protein Expression (Bax/Bcl-2) | GC4419 + IR increased pro-apoptotic Bax expression by 120% (A549) and 88% (H1299) and decreased anti-apoptotic Bcl-2. | [3] |
| Pancreatic Cancer Cells | ABT-888 (PARP Inhibitor) + IR (5 Gy) | Dose Enhancement Factor | Co-treatment with a PARP inhibitor and radiation resulted in dose enhancement factors ranging from 1.29 to 2.36. | [8] |
Table 2: In Vivo Efficacy of GC4419 as a Radiosensitizer
| Tumor Model | Treatment Regimen | Endpoint | Key Finding | Citation |
| H1299 NSCLC Xenograft | GC4419 + Radiation | TCD50 (Tumor Control Dose 50%) | A Dose Enhancement Factor of 1.67 was observed, indicating significant radiosensitization. | [7] |
| H1299 NSCLC Xenograft | GC4419 + High-Dose IR (18 Gy) | Tumor Growth Delay | The combination of GC4419 and high-dose-per-fraction radiation resulted in notable anti-tumor effects and synergy. | [6] |
| NSCLC, HNSCC, Pancreatic Xenografts | Avasopasem (AVA) + Hypofractionated IR | Tumor Ablation | Synergy was observed when AVA was given before and after radiation, an effect abrogated by catalase overexpression, confirming an H₂O₂-dependent mechanism. | [9] |
| HT29 Xenograft | AZD7762 (Chk1/2 Inhibitor) + Fractionated IR | Tumor Growth Delay | A checkpoint kinase inhibitor significantly enhanced radiation-induced tumor delay compared to radiation alone. | [10] |
Experimental Protocols
Detailed protocols are provided below for key experiments to measure the radiosensitizing effects of GC4419.
Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.[11][12]
Caption: Workflow for the clonogenic survival assay.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin and create a single-cell suspension. Count the cells accurately.[11][13]
-
Cell Seeding: Plate a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield 50-100 colonies per well.[13]
-
Treatment:
-
Allow cells to attach by incubating overnight.
-
Treat the cells with GC4419 at various concentrations for a specified duration (e.g., 1-2 hours) prior to irradiation.
-
Include control groups: no treatment, GC4419 alone, and radiation alone.
-
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh growth medium and incubate for 7-14 days, allowing colonies to form.[14]
-
Fixing and Staining:
-
Colony Counting: Gently rinse the wells with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves. Calculate the Dose Enhancement Factor (DEF) at a specific survival level (e.g., 10%).
-
Protocol 2: In Vivo Tumor Radiosensitization Assay
This protocol assesses the effect of GC4419 on tumor growth delay and control in a xenograft mouse model.
Caption: Workflow for an in vivo tumor radiosensitization study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into four groups:
-
Group 1: Vehicle Control
-
Group 2: GC4419 alone
-
Group 3: Radiation alone
-
Group 4: GC4419 + Radiation
-
-
Treatment:
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint Analysis:
-
Tumor Growth Delay (TGD): Calculate the time for tumors in each group to reach a predetermined endpoint volume (e.g., 4x the initial volume). The delay is the difference in this time between treated and control groups.
-
Tumor Control Dose 50 (TCD50): For this endpoint, groups of mice are treated with graded doses of radiation with or without GC4419. The endpoint is local tumor control (absence of palpable tumor) at a specific time point (e.g., 90-120 days). The TCD50 is the dose required to achieve tumor control in 50% of the animals.[7]
-
Protocol 3: Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to investigate the molecular mechanisms of GC4419-mediated radiosensitization, such as the induction of DNA damage and apoptosis.
Caption: Workflow for Western blot analysis.
Methodology:
-
Sample Preparation: Treat cells in culture as described for the clonogenic assay. At specified time points post-treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imaging system.[15]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
References
- 1. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 2. investors.galeratx.com [investors.galeratx.com]
- 3. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. genetex.com [genetex.com]
Avasopasem Manganese: A Tool for Investigating the Pathogenesis of Oral Mucositis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (also known as GC4419) is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic that catalytically converts superoxide to hydrogen peroxide.[1][2][3] This mechanism of action makes it a valuable tool for studying the role of reactive oxygen species (ROS), particularly superoxide, in the pathogenesis of radiation-induced oral mucositis (OM).[4][5][6] Avasopasem has been investigated in clinical trials for its potential to reduce severe oral mucositis (SOM) in patients with head and neck cancer undergoing radiotherapy.[7][8][9][10] These application notes provide an overview of the use of this compound in oral mucositis research, including its mechanism of action, and detailed protocols for in vitro, in vivo, and clinical studies.
Mechanism of Action
Radiation therapy generates a burst of superoxide radicals in tissues, which is a key initiating event in the development of oral mucositis.[4][6] this compound acts as a SOD mimetic, catalyzing the dismutation of superoxide into hydrogen peroxide and molecular oxygen.[1][11] This action is thought to protect normal tissues from radiation-induced damage.[2][3] Interestingly, the resulting hydrogen peroxide may be more toxic to cancer cells, which often have a compromised ability to detoxify ROS compared to normal cells, potentially creating a therapeutic advantage.[11]
Data Presentation: Summary of Clinical Trial Data
The efficacy of this compound in reducing severe oral mucositis has been evaluated in Phase 2b (GT-201) and Phase 3 (ROMAN) clinical trials. The key quantitative data from these studies are summarized below for easy comparison.
Table 1: Efficacy of this compound in Phase 2b (GT-201) Trial[10][12]
| Endpoint | Avasopasem (90 mg) | Placebo | P-value |
| Median Duration of SOM (days) | 1.5 | 19 | 0.024 |
| Incidence of SOM | 43% | 65% | 0.009 |
| Incidence of Grade 4 OM | 16% | 30% | 0.045 |
Table 2: Efficacy of this compound in Phase 3 (ROMAN) Trial[10][12][13]
| Endpoint | Avasopasem (90 mg) | Placebo | P-value |
| Incidence of SOM | 54% | 64% | 0.045 |
| Median Duration of SOM (days) | 8 | 18 | 0.002 |
| Median Days to Onset of SOM | 49 | 38 | 0.002 |
| Incidence of Grade 4 OM | 24% | 33% | 0.052 |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on oral mucositis are provided below.
In Vitro Protocol: 3D Organotypic Model of Radiation-Induced Oral Mucositis
This protocol is adapted from a model using oral keratinocytes to simulate radiation-induced effects.[7][8]
1. Cell Culture and EVPOME Construction:
-
Culture human oral keratinocytes in appropriate media.
-
At the third passage, seed keratinocytes onto an acellular dermal matrix (e.g., AlloDerm®) to create an ex vivo produced oral mucosa equivalent (EVPOME).
-
Culture the EVPOME for a sufficient period to allow for the formation of a stratified epithelial layer.
2. This compound Treatment and Irradiation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., bicarbonate buffered saline).
-
Treat the EVPOME with varying concentrations of this compound for a predetermined time before irradiation.
-
Irradiate the EVPOME with a single dose of radiation (e.g., 0, 2, 4, 8 Gy) using a suitable irradiator.
3. Post-Irradiation Assays:
-
Cell Viability (MTT Assay): At various time points post-irradiation, assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Proliferation (Ki-67 Staining): Fix and section the EVPOME for immunohistochemical staining of the proliferation marker Ki-67.
-
Colony Forming Efficiency (CFE) Assay: Dissociate the epithelial cells from the EVPOME and plate them at a low density. After a suitable incubation period, stain and count the colonies to determine the CFE.
-
Pro-inflammatory Cytokine Production (ELISA): Collect the culture medium at different time points and measure the levels of pro-inflammatory cytokines such as IL-1α and IL-8 using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Protocol: Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis
This protocol is based on a well-established animal model for studying oral mucositis.[7]
1. Animal Model and Induction of Oral Mucositis:
-
Use male golden Syrian hamsters.
-
Anesthetize the animals and irradiate one cheek pouch with a single high dose of radiation (e.g., 40 Gy) using a targeted radiation source.
2. This compound Administration:
-
Prepare a sterile solution of this compound for injection.
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 3, 10, 30 mg/kg) and schedules (e.g., once daily, twice daily, pre- and/or post-irradiation).
3. Assessment of Oral Mucositis:
-
Visually score the severity of oral mucositis daily or every other day using a validated scoring scale (e.g., a 0-5 scale where 0 is normal and 5 is severe ulceration).
-
Record the duration of severe mucositis (e.g., the number of days with a score of ≥3).
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis to assess epithelial damage, inflammation, and other pathological changes.
Clinical Trial Protocol: Phase 3 ROMAN Trial (NCT03689712) Synopsis[9][13][14]
This provides a summary of the clinical protocol for administering this compound to patients.
1. Patient Population:
-
Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck planned to receive intensity-modulated radiation therapy (IMRT) and concurrent cisplatin.
2. Treatment Regimen:
-
Patients are randomized to receive either this compound (90 mg) or a placebo.
-
The investigational drug is administered as a 60-minute intravenous infusion prior to each fraction of IMRT.
3. Radiation and Chemotherapy:
-
IMRT is delivered in daily fractions of 2.0-2.2 Gy to a cumulative dose of 60-72 Gy.
-
Cisplatin is administered either once every three weeks or weekly.
4. Assessment of Oral Mucositis:
-
Oral mucositis is assessed twice weekly during IMRT and weekly for two weeks after the completion of IMRT using the World Health Organization (WHO) grading scale.
-
Primary endpoint: Incidence of severe oral mucositis (WHO Grade 3 or 4).
-
Secondary endpoints: Duration of SOM, time to onset of SOM, and incidence of Grade 4 OM.
Mandatory Visualizations
Signaling Pathway: Pathogenesis of Radiation-Induced Oral Mucositis and the Role of this compound
Caption: Mechanism of avasopasem in oral mucositis.
Experimental Workflow: In Vitro 3D Organotypic Model
References
- 1. mdpi.com [mdpi.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1b/2a Trial of the Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-Induced Oral Mucositis in Patients With Oral Cavity or Oropharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro model for radiation-induced effects on oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an in vitro model for radiation-induced effects on oral keratinocytes | Pocket Dentistry [pocketdentistry.com]
- 9. Oral mucositis on a chip: modeling induction by chemo- and radiation treatments and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biopsy-derived oral keratinocytes – A model to potentially test for oral mucosa radiation sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
Application of GC4419 (Avasopasem Manganese) in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC4419, also known as avasopasem manganese, is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic. It functions by mimicking the catalytic activity of the endogenous antioxidant enzyme SOD, which accelerates the dismutation of superoxide (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen.[1][2] In the context of non-small cell lung cancer (NSCLC), GC4419 has demonstrated a dual functionality: it protects normal cells from the damaging effects of radiation therapy while simultaneously enhancing the cytotoxic effects of radiation on cancer cells.[1][3] This differential effect is attributed to the altered redox environment of cancer cells, which often have lower levels of enzymes like catalase that are required to detoxify H₂O₂.[4] The accumulation of H₂O₂ in cancer cells leads to increased oxidative stress, DNA damage, and ultimately, apoptosis.[4][5]
These application notes provide a comprehensive overview of the use of GC4419 in preclinical NSCLC research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
GC4419's primary mechanism involves the catalytic conversion of superoxide radicals to hydrogen peroxide. In NSCLC cells treated with radiation, the production of intracellular superoxide increases. GC4419 efficiently converts this superoxide into hydrogen peroxide.[1][4] While normal cells can effectively neutralize H₂O₂ using enzymes like catalase and glutathione (B108866) peroxidase, many cancer cells, including NSCLC subtypes, have a compromised antioxidant capacity.[4] This leads to the accumulation of H₂O₂ within the cancer cells, resulting in oxidative damage to lipids, proteins, and DNA, which ultimately triggers apoptotic cell death.[5][6] Furthermore, studies suggest that the synergistic effect of GC4419 and radiation may also involve the modulation of inflammatory and apoptotic signaling pathways, including TNFα signaling.[7][8]
Caption: Mechanism of GC4419 in Normal vs. NSCLC Cells.
Data Presentation
In Vitro Efficacy of GC4419 in NSCLC Cell Lines
| Cell Line | Treatment | Concentration/Dose | Viability (%) | Fold Increase in Apoptosis (Caspase-3 Activity) | Reference |
| A549 | GC4419 | 5 µM | 84 ± 5 | - | [1] |
| 10 µM | 70 ± 5 | - | [1] | ||
| 20 µM | 59 ± 7 | - | [1] | ||
| IR | 2 Gy | 87 ± 5 | - | [3] | |
| GC4419 (20 µM) + IR (2 Gy) | - | 65 ± 1 | - | [3] | |
| GC4419 + IR | - | - | Enhanced | [3] | |
| H1299 | GC4419 | 5 µM | 87 ± 3 | - | [1] |
| 10 µM | 69 ± 2 | - | [1] | ||
| 20 µM | 43 ± 4 | - | [1] | ||
| IR | 2 Gy | - | - | [3] | |
| GC4419 + IR | - | - | Enhanced | [3] | |
| H460 | GC4419 + Cisplatin | - | Synergistic Decrease in Survival | - | [6] |
| GC4419 + Cisplatin + IR | - | Synergistic Decrease in Survival | - | [6] |
In Vivo Efficacy of GC4419 in NSCLC Xenograft Models
| Animal Model | Cell Line | Treatment | Tumor Growth Delay | Dose Enhancement Factor (DEF) | Reference |
| Mouse Xenograft | H1299 | GC4419 + IR (single 18 Gy dose) | Significant | - | [7] |
| H1299 | GC4419 (24 mg/kg) + IR | TCD₅₀ shifted from 25 Gy to 15 Gy | 1.67 | [5] | |
| A549 | GC4419 + IR (single 18 Gy dose) | Significant | - | [7] | |
| HCC827 | GC4419 + IR (single 18 Gy dose) | Significant | - | [7] |
TCD₅₀: Tumor Control Dose 50% - the dose of radiation required to control 50% of tumors.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 (p53 wild-type) and H1299 (p53-null) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive viability.
-
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of GC4419 for a specified duration (e.g., 24 hours) prior to and during irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the treatment medium, wash with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Caption: Clonogenic Survival Assay Workflow.
3. Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Seed cells in a 96-well plate and treat with GC4419 and/or radiation.
-
After the treatment period, lyse the cells and add a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
-
Quantify the fold change in caspase-3 activity relative to the control group.
-
-
Western Blot for Bax and Bcl-2:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Perform densitometric analysis to determine the Bax/Bcl-2 ratio.
-
Caption: Western Blot Protocol for Bax/Bcl-2.
In Vivo Assays
1. NSCLC Xenograft Mouse Model
-
Animals: Athymic nude mice (4-6 weeks old) are commonly used.
-
Procedure:
-
Subcutaneously inject NSCLC cells (e.g., 1 x 10⁶ H1299 or A549 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, GC4419 alone, radiation alone, GC4419 + radiation).
-
Administer GC4419 (e.g., 10-24 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection, typically 30-60 minutes before irradiation.[7]
-
Irradiate the tumors with a single high dose or a fractionated regimen using a small animal irradiator.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for tumor growth delay or regression.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Conclusion
GC4419 represents a promising therapeutic agent in the treatment of NSCLC, particularly in combination with radiation therapy. Its unique mechanism of selectively targeting the redox vulnerabilities of cancer cells while protecting normal tissues offers a significant therapeutic window. The protocols and data presented here provide a foundational guide for researchers and drug development professionals interested in further exploring the potential of GC4419 in NSCLC and other malignancies. Continued research is warranted to optimize dosing schedules and explore its efficacy in combination with other anticancer agents.
References
- 1. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Avasopasem Manganese in Pancreatic Cancer Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasopasem manganese (GC4419) is a selective superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant potential in preclinical models of pancreatic cancer, particularly in combination with radiation therapy.[1][2] As a catalytic scavenger of superoxide radicals, this compound converts superoxide into hydrogen peroxide, a molecule that exhibits differential effects on normal and cancerous tissues.[3] In the context of pancreatic cancer, this mechanism of action leads to a synergistic enhancement of the tumor-killing effects of high-dose-per-fraction radiation.[1][4] This document provides detailed application notes and protocols based on published preclinical studies to guide researchers in the investigation of this compound in pancreatic cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer xenograft models.
Table 1: In Vivo Efficacy of this compound with Radiation in Pancreatic Cancer Xenografts [1]
| Cell Line | Treatment Group | Tumor Growth Delay (Days to reach 1000 mm³) | p-value vs. Radiation Alone |
| Panc 02.03 | Radiation (12 Gy x 1) | 25 | - |
| Avasopasem + Radiation (12 Gy x 1) | 45 | 0.0023 | |
| SW1990 | Radiation (12 Gy x 1) | 20 | - |
| Avasopasem + Radiation (12 Gy x 1) | 35 | 0.0376 | |
| PANC-1 | Radiation (12 Gy x 1) | 18 | - |
| Avasopasem + Radiation (12 Gy x 1) | 30 | 0.035 |
Tumor growth delay was determined as the time for tumors to reach a volume of 1000 mm³. Avasopasem was administered before and for 4 days after radiation.[1]
Signaling Pathway
The proposed mechanism of action for the synergistic effect of this compound and radiation in pancreatic cancer cells involves the intracellular generation of hydrogen peroxide (H₂O₂), which can lead to apoptosis. One of the potential downstream signaling pathways activated by H₂O₂ is the ERK/NF-κB axis.
Experimental Protocols
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines the establishment of pancreatic cancer xenografts and subsequent treatment with this compound and radiation, based on the methodology described by Sishc et al. (2021).[1]
Materials:
-
Pancreatic cancer cell lines (e.g., Panc 02.03, SW1990, PANC-1)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound (GC4419)
-
Sterile PBS
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
Avasopasem Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with 10 mM sodium bicarbonate).[2] Administer avasopasem (e.g., 10 or 24 mg/kg) via intraperitoneal (IP) injection 30-60 minutes before radiation.[4] Continue daily IP injections for 4 consecutive days following radiation.[1]
-
Radiation Treatment: Deliver a single high dose of radiation (e.g., 12 Gy) to the tumor using a targeted irradiator.
-
Post-Treatment Monitoring: Continue to monitor tumor volume and animal well-being. The primary endpoint is typically the time for tumors to reach a predetermined volume (e.g., 1000 mm³).
In Vitro Clonogenic Survival Assay
This assay determines the ability of single pancreatic cancer cells to form colonies after treatment with this compound and radiation, thereby assessing the impact on their reproductive integrity.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Complete cell culture medium
-
This compound
-
Radiation source
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates and allow them to attach overnight.
-
Avasopasem Treatment: Treat the cells with the desired concentration of avasopasem (e.g., 5 µM) for a specified duration (e.g., 24 hours) before irradiation.[2]
-
Radiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Aspirate the medium, wash the wells with PBS, and stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = number of colonies formed / number of cells seeded). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed / number of cells seeded) / PE). Plot the SF as a function of the radiation dose.
In Vitro Intracellular Hydrogen Peroxide Measurement
This protocol describes a method to quantify the intracellular levels of hydrogen peroxide in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere overnight.
-
Avasopasem Treatment: Treat the cells with avasopasem at the desired concentration and for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by H₂O₂ to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative increase in intracellular H₂O₂.
Conclusion
The preclinical data strongly support the potential of this compound as a radiosensitizer in pancreatic cancer. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. Future studies could explore the combination of this compound with other treatment modalities and investigate its effects on the tumor microenvironment in more complex preclinical models.
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avasopasem Manganese in Soft Tissue Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of avasopasem manganese (AVA), a selective superoxide (B77818) dismutase mimetic, in the context of soft tissue sarcoma (STS). The following sections detail its mechanism of action, protocols for key experiments, and a summary of quantitative data from recent studies.
Introduction
Soft tissue sarcomas (STSs) are a diverse group of malignant tumors originating from mesenchymal tissues.[1][2][3][4] A standard treatment modality for STS is neoadjuvant radiation therapy followed by surgical resection. However, this approach is often associated with significant complications, including delayed wound healing due to radiation damage to surrounding healthy tissues.[1][3] this compound (AVA, also known as GC4419) is an investigational drug that mimics the activity of superoxide dismutase (SOD).[1][3][5] It is designed to catalytically convert superoxide radicals into hydrogen peroxide.[5][6][7] This mechanism is being explored for its dual potential: to protect normal tissues from radiation-induced damage and to selectively enhance the cytotoxic effects of radiation in cancer cells.[1][2][6][8] Recent preclinical studies have demonstrated that AVA can selectively sensitize STS cells to radiation while promoting wound healing, suggesting its potential as a valuable adjunct to radiotherapy in STS treatment.[1][2][3][4]
Mechanism of Action in Soft Tissue Sarcoma
This compound exerts its selective effect by exploiting the differences in reactive oxygen species (ROS) metabolism between cancer cells and normal cells.[1][2][6] In the presence of radiation, both cell types experience an increase in superoxide radicals. AVA rapidly converts these radicals to hydrogen peroxide (H₂O₂).
-
In Normal Tissues: Healthy cells, such as normal dermal fibroblasts (NDFs), have robust enzymatic systems, like high levels of glutathione (B108866) peroxidase 1 (GPx1), to efficiently neutralize and clear the resulting hydrogen peroxide.[1][2][3][4] This rapid detoxification protects normal tissues from radiation-induced damage.
-
In Sarcoma Cells: STS cells, in contrast, often exhibit a compromised ability to clear hydrogen peroxide compared to their normal counterparts.[1][2][4] The accumulation of H₂O₂ in sarcoma cells leads to increased oxidative stress and the formation of highly reactive hydroxyl radicals through Fenton chemistry, resulting in enhanced DNA damage and cell death, thereby sensitizing them to radiation.[2]
This differential effect is illustrated in the signaling pathway diagram below.
Caption: this compound's selective mechanism in STS.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in soft tissue sarcoma models.
Table 1: In Vitro Radiosensitization of STS Cell Lines
| Cell Line | Histotype | Treatment (2 Gy RT + 5 µM AVA) | Clonogenic Survival Reduction vs. RT alone | p-value |
|---|---|---|---|---|
| HT1080 | Fibrosarcoma | AVA + RT | Significant | p = 0.0003[2] |
| SW872 | Liposarcoma | AVA + RT | Significant | p = 0.0004[2] |
| SKLMS1 | Leiomyosarcoma | AVA + RT | Significant | p = 0.0004[2] |
| S462 | MPNST | AVA + RT | Significant | p = 0.0363[2] |
| NDF | Normal Dermal Fibroblast | AVA + RT | No significant difference | p = 0.982[2] |
Table 2: DNA Damage Assessment in STS and Normal Cells
| Cell Line | Treatment (2 Gy RT + 5 µM AVA) | Outcome | Observation |
|---|---|---|---|
| SW872 (Liposarcoma) | AVA + RT | Increased DNA Damage | Significant increase in percent tail DNA in comet assay.[3] |
| NDF (Normal) | AVA + RT | No significant increase | No significant change in percent tail DNA in comet assay.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of this compound's effects in STS models.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, which is a measure of cell reproductive viability.
-
Cell Culture:
-
Culture STS cell lines (e.g., HT1080, SW872, SKLMS1, S462) and Normal Dermal Fibroblasts (NDFs) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Plate a predetermined number of cells (optimized for each cell line to yield 50-150 colonies per plate) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with 5 µM this compound for 30 minutes prior to irradiation.
-
Irradiate the cells with a single dose of 2 Gy radiation.
-
Control groups should include untreated cells, cells treated with AVA alone, and cells treated with radiation alone.
-
-
Colony Formation and Analysis:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol (B129727) and acetic acid solution (3:1 ratio).
-
Stain the colonies with 0.5% crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
-
Caption: Workflow for the clonogenic survival assay.
Protocol 2: Alkaline Comet Assay for DNA Damage
This assay is used to detect single-strand DNA breaks in individual cells.
-
Cell Preparation and Treatment:
-
Culture and treat cells (e.g., SW872 and NDFs) as described in the clonogenic survival assay protocol (2 Gy RT, 5 µM AVA).
-
Harvest cells 1-4 hours post-treatment.
-
-
Slide Preparation and Lysis:
-
Mix a suspension of approximately 10,000 cells with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the DNA.
-
-
Electrophoresis and Staining:
-
Place the slides in a horizontal electrophoresis chamber filled with cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Apply a voltage to the chamber to allow the fragmented DNA (from damaged cells) to migrate out of the nucleus, forming a "comet tail."
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the comet tail relative to the head (% tail DNA), which is proportional to the level of DNA damage.
-
Caption: Workflow for the alkaline comet assay.
Protocol 3: Murine Model of Wound Healing Post-Radiation
This in vivo protocol evaluates the ability of AVA to mitigate radiation-induced wound healing complications.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatize animals according to institutional guidelines.
-
-
Irradiation and Treatment:
-
Anesthetize the mice.
-
Irradiate a defined area on the flank or hind limb with a clinically relevant dose of radiation.
-
Administer this compound (via an appropriate route, e.g., intraperitoneal injection) shortly before irradiation.
-
-
Wounding and Monitoring:
-
Several days post-irradiation, create a full-thickness dermal punch biopsy wound within the irradiated field.
-
Photograph the wounds daily or every other day with a size standard.
-
Measure the wound area using image analysis software.
-
-
Data Analysis:
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising agent for combination with neoadjuvant radiotherapy in soft tissue sarcoma.[1][2] It selectively enhances radiation-induced cell killing in sarcoma cells while potentially protecting surrounding normal tissue, which could lead to improved tumor control and reduced treatment-related morbidity.[1][4]
Further preclinical investigations are warranted to fully elucidate the redox biology of different STS subtypes and to optimize dosing and scheduling of AVA with radiation.[2] These studies will be crucial for guiding the design of future clinical trials aimed at improving therapeutic outcomes for STS patients.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Avasopasem manganese solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with avasopasem manganese. It includes troubleshooting tips and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GC4419) is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1][2] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1] This action helps to mitigate cellular damage caused by excessive reactive oxygen species (ROS), which is particularly relevant in protecting normal tissues during radiotherapy.[1][3]
Q2: What are the primary research applications for this compound?
A2: this compound is predominantly investigated for its potential to reduce the side effects of cancer treatments. Its main application is in mitigating severe oral mucositis (SOM) in patients with head and neck cancer undergoing radiotherapy.[4][5] It has also been studied for its potential to reduce radiation-induced esophagitis.[3]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2] Once dissolved into a stock solution, it is advised to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides solutions to common solubility challenges.
Problem: this compound powder is not dissolving completely.
Solution:
-
Select the appropriate solvent system. this compound has varying solubility in different solvents. For in vitro studies, DMSO is a common solvent.[1][2] For in vivo formulations, multi-component solvent systems are often necessary.[1][7]
-
Use co-solvents. Complex formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD can significantly enhance solubility for in vivo applications.[1][6][7]
-
Apply heat and/or sonication. Gentle heating and ultrasonication can aid in the dissolution process.[6][7] If precipitation or phase separation occurs, these methods can help to create a clear solution.[6]
-
Follow a sequential addition of solvents. When preparing multi-component formulations, the order of solvent addition is critical. For example, in a DMSO/PEG300/Tween-80/Saline formulation, the components should be added and mixed sequentially.[1]
Problem: The prepared solution is cloudy or shows precipitation.
Solution:
-
Verify the concentration. The desired concentration may exceed the solubility limit of the chosen solvent system. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Ensure thorough mixing. Inadequate mixing can lead to localized areas of high concentration and precipitation. Vortex or sonicate the solution to ensure homogeneity.
-
Check the pH of the solution. For aqueous-based solutions, the pH can influence the solubility of the compound. For in vitro experiments, dissolving this compound in a 10 mM sodium bicarbonate solution (pH 7.1-7.4) has been reported.[8]
Data Summary: Solubility
The following tables summarize the solubility of this compound in various solvent systems for easy reference.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 230 mg/mL (475.82 mM)[1] | - |
| DMSO | 50 mg/mL[2] | Ultrasonic assistance may be needed. |
Table 2: In Vivo Formulations
| Formulation Components | Achievable Concentration | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM)[1] | Add co-solvents sequentially and mix well at each step.[1] Ultrasonic assistance may be required.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM)[1] | Add DMSO stock to the SBE-β-CD solution.[1] Ultrasonic assistance may be required.[7] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.17 mM)[6][7] | Ultrasonic assistance is needed for a clear solution.[6][7] |
| 10 mM Sodium Bicarbonate in Saline | Not specified | Used for preparing stock solutions for in vivo studies.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Objective: To prepare a stock solution of this compound in DMSO for use in cell culture experiments.
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Animal Studies (Formulation 1)
-
Objective: To prepare a clear, injectable solution of this compound for administration in animal models.
-
Materials: this compound powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If the solution is not perfectly clear, sonicate in a water bath until a clear solution is obtained. This will result in a final concentration of 2.5 mg/mL.
-
Visualizations
References
- 1. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing [mdpi.com]
Technical Support Center: Optimizing GC4419 Concentration for Normal Cell Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GC4419 (Avasopasem Manganese) for the protection of normal cells. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to effectively determine the optimal concentration of GC4419 for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is GC4419 and how does it protect normal cells?
A1: GC4419, also known as this compound, is a small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][2] It functions as a potent free radical scavenger, specifically targeting the superoxide anion (O₂•⁻).[1][3] In the context of radiation therapy and some chemotherapies, which generate high levels of superoxide in both normal and cancerous tissues, GC4419 rapidly converts superoxide into hydrogen peroxide (H₂O₂) and oxygen.[1][2][4] This enzymatic action helps to mitigate the damaging effects of excessive superoxide in normal tissues, thereby reducing side effects such as severe oral mucositis.[5][6][7]
Q2: What is the proposed mechanism of action for GC4419's protective effect?
A2: The primary mechanism of GC4419 is its SOD mimetic activity.[1][2] Radiation and certain chemotherapeutic agents induce a burst of reactive oxygen species (ROS), including superoxide, in cells and tissues. Superoxide is a highly reactive free radical that can lead to cellular damage. GC4419 catalyzes the dismutation of superoxide to the less reactive hydrogen peroxide.[4] While high concentrations of hydrogen peroxide can be toxic, normal cells are typically better equipped with enzymes like catalase and glutathione (B108866) peroxidase to neutralize it into water and oxygen. In contrast, some tumor cells have a compromised ability to handle high levels of hydrogen peroxide, which can lead to enhanced cancer cell killing when combined with radiation.[4][8][9]
Q3: What concentration range of GC4419 should I start with for my in vitro experiments?
A3: Based on preclinical studies, a good starting point for in vitro experiments is a concentration range of 5 µM to 50 µM.[3][8] It has been noted that the maximum tissue concentration in animal models peaks at approximately 10 µM.[8] Therefore, testing concentrations around this physiological peak, for instance, 5, 10, and 20 µM, is a rational approach.[3] Higher, supra-physiological concentrations up to 48 µM have also been used in some studies to investigate the lack of a protective effect on tumor cells.[8]
Q4: How should I prepare and store GC4419 for my experiments?
A4: GC4419 is typically dissolved in a buffer solution. For in vitro experiments, a 10 mM sodium bicarbonate solution (pH 7.1-7.4) has been used. For stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months to prevent inactivation from repeated freeze-thaw cycles.
Q5: Does GC4419 also protect cancer cells from radiation?
A5: Preclinical studies have shown that GC4419 does not protect various cancer cell lines, including non-small cell lung cancer (NSCLC), from radiation-induced damage.[3][8] In fact, in some tumor models, GC4419 has been shown to enhance the tumor-killing effects of high-dose radiation.[4][8][9] This is attributed to the increased production of hydrogen peroxide in tumor cells, which often have lower levels of antioxidant enzymes compared to normal cells.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell viability assays | 1. GC4419 solution instability: Improper storage or handling of GC4419 stock solutions. 2. Cell seeding density: Inconsistent cell numbers across wells. 3. Contamination: Mycoplasma or bacterial contamination affecting cell health. 4. Edge effects in microplates: Evaporation from wells on the plate edges. | 1. Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment. 2. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 3. Regularly test cell cultures for mycoplasma. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. 4. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile media or PBS to maintain humidity. |
| High background fluorescence in ROS assays | 1. Autofluorescence of media components: Phenol (B47542) red or other components in the cell culture media can interfere with fluorescence readings. 2. Probe instability: The fluorescent probe (e.g., DCFH-DA) may auto-oxidize. 3. Cellular stress: Cells may be stressed due to improper handling, leading to baseline ROS production. | 1. Use phenol red-free media for the assay. If possible, perform the final measurement in a clear buffer like PBS. 2. Prepare the probe solution fresh and protect it from light. Minimize the incubation time as much as possible. 3. Handle cells gently during trypsinization and washing steps. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Low signal or no protective effect observed | 1. Sub-optimal GC4419 concentration: The concentration used may be too low to provide a protective effect. 2. Incorrect timing of GC4419 treatment: The pre-incubation time may be too short for sufficient cellular uptake. 3. Cell type resistance: The specific normal cell line being used might have very robust intrinsic antioxidant defenses. | 1. Perform a dose-response experiment with a wider range of GC4419 concentrations (e.g., 1 µM to 100 µM). 2. Ensure GC4419 is added to the cells for a sufficient pre-incubation period (e.g., 30 minutes to 1 hour) before inducing damage. 3. Consider using a positive control for cytoprotection to validate the experimental setup. |
| GC4419 appears to be toxic to the normal cells | 1. High concentration: The concentration of GC4419 used may be in the toxic range for the specific cell line. 2. Solvent toxicity: If using a solvent like DMSO to prepare the stock solution, the final concentration of the solvent in the culture media might be toxic. | 1. Test a lower range of GC4419 concentrations. 2. Ensure the final concentration of any solvent is well below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle control in your experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GC4419.
Table 1: In Vitro Concentrations of GC4419 for Cytoprotection and Radiosensitization
| Cell Type | Application | Effective Concentration Range (µM) | Key Findings | Reference(s) |
| Normal Immortalized Lung Cells (Beas-2b) | Radioprotection | 5 - 20 | Dose-dependent protection from ionizing radiation-induced cell death. | [3] |
| Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines (H1299, A549, HCC827, H460) | Investigation of Tumor Protection | 24 - 48 | No protection from radiation-induced damage; slight sensitization observed. | [8] |
| Human Head and Neck Squamous Cell Carcinoma & Pancreatic Ductal Adenocarcinoma Xenografts | Tumor Radiosensitization | Not directly applicable (in vivo) | Enhanced radiation response. | [4][8] |
Table 2: Clinical Dosages of GC4419 for Normal Tissue Protection
| Clinical Trial Phase | Patient Population | GC4419 Dosage | Key Outcome | Reference(s) |
| Phase 2b | Head and Neck Cancer | 30 mg and 90 mg | 90 mg dose significantly reduced the duration and incidence of severe oral mucositis. | [5][7][10] |
| Phase 1b/2a | Head and Neck Cancer | Dose escalation from 15 mg to 112 mg | Doses of 30 mg and 90 mg administered for 7 weeks were selected for further study. | [6][11] |
| Phase 1/2a | Locally Advanced Pancreatic Cancer | 90 mg | Investigated in combination with SBRT for anti-tumor effect. | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay) to Determine Optimal GC4419 Concentration
This protocol is designed to assess the ability of GC4419 to protect normal cells from a cytotoxic insult, such as radiation or a chemotherapeutic agent.
-
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
GC4419
-
Cytotoxic agent (e.g., radiation source, cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow for cell attachment.
-
GC4419 Treatment: Prepare serial dilutions of GC4419 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of GC4419 (e.g., 0, 1, 5, 10, 20, 50 µM). Include a "no treatment" control. Incubate for 1-2 hours.
-
Induction of Cytotoxicity: Expose the cells to the cytotoxic agent. For radiation, irradiate the plate with the desired dose. For a chemical agent, add it to the wells at a predetermined cytotoxic concentration. Include a control group that does not receive the cytotoxic agent.
-
Incubation: Incubate the plate for a period appropriate for the cytotoxic agent to induce cell death (typically 24-72 hours).
-
MTT/XTT Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For XTT: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against GC4419 concentration to determine the optimal protective concentration.
-
2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Materials:
-
Normal human cell line
-
Complete cell culture medium
-
GC4419
-
Radiation source
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency.
-
Treatment: Treat the cells with different concentrations of GC4419 for 1-2 hours before irradiation with varying doses of radiation.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: After the incubation period, fix the colonies with a solution like methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot the surviving fraction against the radiation dose to generate cell survival curves. The optimal protective concentration of GC4419 will be the one that results in the highest surviving fraction at a given radiation dose.
-
3. Intracellular ROS Measurement
This protocol measures the level of intracellular reactive oxygen species.
-
Materials:
-
Normal human cell line
-
Phenol red-free culture medium
-
GC4419
-
ROS-inducing agent (e.g., H₂O₂)
-
Fluorescent ROS indicator (e.g., DCFH-DA)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
GC4419 Pre-treatment: Treat the cells with various concentrations of GC4419 for 1-2 hours.
-
ROS Indicator Loading: Wash the cells and incubate them with the fluorescent ROS indicator (e.g., DCFH-DA) in serum-free medium, protected from light.
-
ROS Induction: Wash the cells to remove excess probe and then treat them with a ROS-inducing agent.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the GC4419-treated groups to the control group to determine the effect of GC4419 on intracellular ROS levels.
-
Visualizations
Caption: Mechanism of GC4419 in protecting normal cells from oxidative stress.
Caption: Workflow for optimizing GC4419 concentration for cytoprotection.
References
- 1. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. assaygenie.com [assaygenie.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting inconsistent results in Avasopasem manganese experiments
Welcome to the technical support center for Avasopasem manganese (also known as GC4419). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this potent superoxide (B77818) dismutase (SOD) mimetic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter.
Q1: We are observing a lack of the expected biological effect of this compound in our cell-based assays. What are the potential reasons?
Several factors can contribute to a lack of an observable effect. These can be categorized into issues with the compound, the cell culture system, or the experimental design.
-
Compound Integrity and Activity:
-
Improper Storage: this compound is a powder that should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years). Once in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure proper storage conditions have been maintained.
-
Incorrect Solvent/Preparation: For in vitro experiments, this compound should be dissolved in a 10 mM sodium bicarbonate solution at a pH between 7.1 and 7.4.[2] For in vivo studies, a stock solution can be prepared in saline with 10 mM sodium bicarbonate.[2] A common formulation for achieving a 2.5 mg/mL solution involves a sequential mix of DMSO, PEG300, Tween-80, and saline.[3] Ensure the correct solvent and preparation method are used, as solubility and stability are critical.
-
Degradation: Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell Culture Conditions:
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Its mechanism involves increasing intracellular hydrogen peroxide (H₂O₂), and cells with high levels of H₂O₂ metabolizing enzymes (like catalase and glutathione (B108866) peroxidases) may be less sensitive.[4][5] Consider profiling the expression or activity of these enzymes in your cell line.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response. Ensure cells are healthy and free from contamination, such as mycoplasma, which can alter cellular metabolism and drug sensitivity.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variations in cell confluence at the time of treatment, which can impact the experimental outcome.[6]
-
-
Experimental Design:
-
Inappropriate Concentration: For in vitro studies, concentrations around 5 µM have been shown to be effective.[2] However, the optimal concentration may vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Timing of Treatment: In studies involving radiation, this compound is typically administered before radiation exposure. For example, cells have been treated for 24 hours prior to radiation.[2] The timing of administration can be critical to its effect.
-
Q2: We are seeing high variability and inconsistent results between replicate experiments. How can we improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. Here are some steps to improve reproducibility:
-
Standardize Protocols: Ensure that all experimental steps, including incubation times, reagent concentrations, and measurement parameters, are performed consistently across all experiments.[7]
-
Consistent Cell Culture Practices: Maintain consistent cell culture practices, including media composition, serum lot, cell passage number, and confluency at the time of treatment.[7] Qualify new lots of serum before use.
-
Accurate Cell Counting: An accurate cell count is critical for assays like the clonogenic survival assay.[8] Use a reliable method for cell counting and ensure cell suspensions are homogenous before plating.
-
Solvent and Compound Handling: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure the compound is fully dissolved in the appropriate solvent.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor for assay variability.
-
pH of Working Solutions: The activity of manganese-based SOD mimetics can be sensitive to pH. Ensure that the pH of your final working solution in the cell culture media is controlled and consistent.
Q3: We are performing a clonogenic survival assay with this compound and radiation, and our colony formation is inconsistent. What could be the issue?
Clonogenic assays are particularly sensitive to experimental variables.
-
Cell Seeding Density: The plating efficiency of some cell lines can be dependent on the number of cells seeded.[9] It is crucial to determine the optimal seeding density for your cell line to ensure the formation of distinct colonies.
-
Cell Handling: Ensure gentle handling of cells during trypsinization and plating to maintain cell viability.
-
Timing of Treatment: As mentioned, the timing of this compound treatment relative to irradiation is critical. Ensure this is consistent in all experiments.
-
Incubation Time: Allow sufficient time for colony formation, which can vary between cell lines (typically 7-14 days).
-
Media Changes: Be consistent with any media changes during the incubation period.
Data Presentation
The following tables summarize quantitative data from key clinical trials to illustrate the kind of variability that can be observed in this compound experiments.
Table 1: Results from the Phase 3 ROMAN Trial of this compound in Patients with Head and Neck Cancer [10]
| Endpoint | This compound (90 mg) | Placebo | Relative Risk/Reduction | p-value |
| Incidence of Severe Oral Mucositis (SOM) | 54% | 64% | 0.84 (Risk) | 0.045 |
| Median Duration of SOM | 8 days | 18 days | 56% (Reduction) | 0.002 |
| Incidence of Grade 4 Oral Mucositis | 24% | 33% | 27% (Reduction) | 0.167 |
Table 2: Results from the Phase 2b GT-201 Trial of this compound [11]
| Endpoint | This compound (90 mg) | Placebo | p-value |
| Median Duration of SOM | 1.5 days | 19 days | 0.024 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
In Vitro Clonogenic Survival Assay[2][4]
-
Cell Plating: Plate cells into 60-mm dishes and allow them to adhere for at least 6 hours.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified duration (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the cells with the desired doses of ionizing radiation.
-
Incubation: Return the plates to the incubator and allow cells to grow for a period sufficient for colony formation (typically 7-10 days, depending on the cell line).
-
Staining: Stain the colonies with a solution of 0.5% crystal violet in 20% methanol.
-
Colony Counting: Count colonies containing 50 or more cells.
-
Calculation: Determine the surviving fraction based on the number of colonies in the treated groups relative to the untreated control.
In Vivo Tumor Growth Delay Studies in Mice[4]
-
Tumor Inoculation: Inoculate tumor cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a specified size.
-
This compound Administration: Administer this compound (e.g., 10 or 24 mg/kg) via intraperitoneal injection 30-60 minutes before irradiation. In some protocols, additional daily doses are administered for a set number of days following irradiation.
-
Irradiation: Irradiate the tumors with a specified dose of radiation.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Data Analysis: Analyze the data to determine the effect of the treatment on tumor growth delay.
Preparation of this compound for In Vitro and In Vivo Use
-
In Vitro Stock Solution: Dissolve this compound powder in a 10 mM sodium bicarbonate solution, ensuring the final pH is between 7.1 and 7.4.[2]
-
In Vivo Formulation (example for 2.5 mg/mL):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.[3]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound catalyzes the dismutation of superoxide to hydrogen peroxide.
Experimental Workflow for a Clonogenic Survival Assay
References
- 1. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Avasopasem manganese interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of avasopasem manganese with common laboratory assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GC4419) is a small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][2][3] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][2] This action helps to protect normal tissues from the damaging effects of reactive oxygen species, for example, during radiation therapy.[1] The manganese component is central to its catalytic activity and is in the +2 oxidation state (manganese(II)).[4]
Q2: Does this compound have the potential to interfere with laboratory assays?
While there is a lack of direct published evidence detailing specific interferences caused by this compound in common laboratory assays, its manganese (Mn(II)) component suggests a potential for interference in certain analytical methods. Manganese ions, particularly in their oxidized states, can interfere with assays that are sensitive to redox-active metals or that use colorimetric or enzymatic detection methods.
Q3: Which types of laboratory assays are potentially susceptible to interference from this compound?
Based on the known chemistry of manganese, the following types of assays may have a higher potential for interference:
-
Colorimetric Assays: Assays that rely on a colored product, especially those involving redox reactions, could be affected. Oxidized forms of manganese can have a characteristic color that might interfere with spectrophotometric readings.[5]
-
Enzymatic Assays: Manganese can act as a cofactor or an inhibitor for various enzymes.[6][7] If an assay relies on an enzyme that is sensitive to manganese, the presence of this compound could alter the enzyme's activity and lead to inaccurate results.
-
Immunoassays: While less common, high concentrations of certain metal ions can potentially interfere with antibody-antigen binding or the detection systems used in some immunoassays, such as those involving enzyme-linked detection (e.g., ELISA).[8]
Troubleshooting Guides
Issue 1: Unexpected Results in Colorimetric Assays
Symptom: You are observing unexpected absorbance readings (either higher or lower than expected) in a colorimetric assay when testing samples containing this compound.
Potential Cause: The Mn(II) in this compound may be participating in redox reactions within the assay, or oxidized forms of manganese could be contributing to the absorbance at the measurement wavelength.
Troubleshooting Workflow:
Experimental Protocol: Spike and Recovery
-
Prepare three sets of samples:
-
Set A (Control): Assay buffer + known concentration of your analyte.
-
Set B (Test): Assay buffer + this compound (at the concentration present in your experimental samples) + known concentration of your analyte.
-
Set C (Matrix Control): Assay buffer + this compound.
-
-
Run the assay on all three sets of samples.
-
Calculate the recovery:
-
Recovery (%) = ((Absorbance of Set B - Absorbance of Set C) / Absorbance of Set A) * 100
-
-
A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.
Issue 2: Inconsistent Results in Enzymatic Assays
Symptom: You are observing altered enzyme kinetics (e.g., changes in Vmax or Km) or inconsistent enzyme activity in the presence of this compound.
Potential Cause: The Mn(II) from this compound may be acting as an enzyme inhibitor or, in some cases, an activator, for the enzyme in your assay.[6][7]
Troubleshooting Workflow:
Experimental Protocol: Testing for Manganese Interference with a Chelating Agent
-
Prepare reaction mixtures:
-
Control: Enzyme + substrate in standard assay buffer.
-
Test: Enzyme + substrate + this compound in standard assay buffer.
-
Chelation Control: Enzyme + substrate + this compound in assay buffer containing a low concentration of EDTA (e.g., 1-5 mM). Note: Ensure EDTA does not inhibit your enzyme of interest on its own.
-
-
Initiate the enzymatic reaction and measure the activity over time.
-
Compare the reaction rates. If the rate of the "Chelation Control" is similar to the "Control", it suggests that the manganese ion is the source of the interference.
Data Summary: Potential Interferences and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Potential Effect on Results | Recommended Mitigation Strategy |
| Colorimetric (Redox-based) | Mn(II) participation in redox reactions; intrinsic color of oxidized manganese. | False increase or decrease in absorbance. | Run a matrix blank; perform spike and recovery experiments; consider alternative non-colorimetric assays. |
| Enzymatic | Inhibition or activation of the assay enzyme by Mn(II).[6][7] | Inaccurate measurement of enzyme activity or substrate concentration. | Perform control experiments with and without this compound; test the effect of a chelating agent like EDTA (if compatible). |
| Immunoassays (ELISA) | Non-specific binding or interference with enzyme-linked detection systems.[8] | False positive or negative signals. | Use high-quality blocking buffers; perform sample dilution to reduce the concentration of the interfering substance; consult assay manufacturer. |
Signaling Pathway: Mechanism of this compound Action
The primary mechanism of this compound is not a signaling pathway in the traditional sense, but a catalytic cycle.
For further assistance, please contact our technical support team. It is recommended to consult the guidelines from regulatory bodies such as the FDA and standards organizations like the Clinical and Laboratory Standards Institute (CLSI) for comprehensive information on drug-related laboratory test interference.[1][6][7][9][10][11]
References
- 1. ascls.org [ascls.org]
- 2. Account Suspended [staffsites.sohag-univ.edu.eg]
- 3. Enzyme immunoassay for manganese-superoxide dismutase in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. elgalabwater.com [elgalabwater.com]
- 9. mdcpp.com [mdcpp.com]
- 10. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 11. CLSI EP7 A2 : 2ED 2005 INTERFERENCE TESTING IN CLINICAL CHEMISTRY [shop.standards.ie]
Technical Support Center: Overcoming Poor Bioavailability of GC4419 in Animal Studies
Troubleshooting Guide: Common Issues in Oral GC4419 Experiments
This guide addresses hypothetical challenges a researcher might face when attempting to administer GC4419 orally in animal models, based on the known properties of similar small molecule drugs.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or undetectable plasma concentrations of GC4419 after oral administration. | Poor aqueous solubility: GC4419, like many small molecules, may have limited solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption. | 1. Solubility Assessment: Determine the solubility of GC4419 in simulated gastric and intestinal fluids (SGF, SIF).2. Formulation Approaches: - Co-solvents: Investigate the use of biocompatible co-solvents (e.g., PEG 400, propylene (B89431) glycol) in the formulation. - Surfactants: Screen various non-ionic surfactants (e.g., Tween 80, Cremophor EL) to improve wetting and micellar solubilization. - Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to enhance the dissolution rate. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption: This can be due to physiological differences between animals (e.g., gastric pH, GI motility) and formulation-related issues. | 1. Particle Size Reduction: Micronize or nano-size the GC4419 powder to increase surface area and improve dissolution rate uniformity.2. Standardized Dosing Protocol: Ensure consistent fasting/feeding protocols for all animals before and after dosing.3. Controlled-Release Formulations: Explore enteric coatings to protect GC4419 from degradation in the stomach and target its release in the intestine. |
| Evidence of significant first-pass metabolism. | Rapid metabolism by gut wall or liver enzymes: Cytochrome P450 enzymes in the enterocytes and hepatocytes can extensively metabolize drugs before they reach systemic circulation. | 1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions from the relevant animal species to assess the metabolic stability of GC4419.2. Inhibition of Metabolic Enzymes: Co-administer a known inhibitor of relevant CYP enzymes (use with caution and appropriate controls) to determine the extent of first-pass metabolism.3. Prodrug Strategy: Design and synthesize a prodrug of GC4419 that masks the metabolically liable site and is cleaved to release the active drug in systemic circulation. |
| Low brain or specific tissue penetration after oral administration. | Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the gastrointestinal tract and at the blood-brain barrier can actively pump GC4419 back into the intestinal lumen or out of the target tissue. | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess the potential for GC4419 to be a substrate of P-gp.2. Co-administration with P-gp Inhibitors: In animal studies, co-administer a P-gp inhibitor (e.g., verapamil, elacridar) to see if it increases systemic and tissue exposure of GC4419. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GC4419?
A1: GC4419, also known as avasopasem manganese, is a superoxide (B77818) dismutase (SOD) mimetic.[1][2] It works by catalytically converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][2] This action helps to mitigate oxidative stress-induced damage to normal tissues, which is particularly relevant in the context of radiation therapy and chemotherapy.[1][2]
Q2: Why is intravenous administration the most common route for GC4419 in clinical trials?
A2: In clinical trials for the reduction of severe oral mucositis (SOM) in head and neck cancer patients, GC4419 has been administered intravenously.[3][4][5][6] This route ensures 100% bioavailability, meaning the entire dose reaches the systemic circulation, providing a predictable and controllable plasma concentration. This is crucial for ensuring efficacy and safety in a clinical setting. While specific data on its oral bioavailability is scarce, the choice of IV administration in pivotal trials suggests that oral delivery may be challenging.
Q3: Are there any published studies on the oral pharmacokinetics of GC4419 in animals?
A3: Based on a comprehensive review of publicly available scientific literature, there are no specific studies detailing the oral pharmacokinetics (absorption, distribution, metabolism, and excretion) of GC4419 in animal models. Preclinical efficacy studies have typically employed parenteral routes of administration, such as intraperitoneal or intravenous injections.
Q4: What general strategies can be employed to improve the oral bioavailability of a small molecule drug like GC4419?
A4: Several formulation and chemical modification strategies can be explored to enhance oral bioavailability:
-
Solubility Enhancement:
-
Salt formation: If GC4419 has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
Co-crystals: Forming a co-crystal with a biocompatible co-former can alter the crystal lattice and improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.
-
-
Permeability Enhancement:
-
Permeation enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Prodrugs: Modifying the chemical structure of GC4419 to create a more lipophilic prodrug can improve its ability to cross the cell membrane. The prodrug is then converted to the active GC4419 within the body.
-
-
Protection from Metabolism:
-
Enzyme inhibitors: Co-formulating with inhibitors of key metabolic enzymes can reduce first-pass metabolism.
-
Nanoparticle encapsulation: Encapsulating GC4419 in nanoparticles can protect it from enzymatic degradation in the GI tract.
-
Experimental Protocols
As no specific protocols for oral formulation of GC4419 are published, the following are generalized methodologies for key experiments to assess and improve oral bioavailability.
Protocol 1: In Vitro Solubility and Dissolution Testing
Objective: To determine the solubility and dissolution rate of GC4419 in simulated gastrointestinal fluids.
Methodology:
-
Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to USP guidelines.
-
Solubility Assessment:
-
Add an excess amount of GC4419 powder to vials containing SGF and SIF.
-
Shake the vials at 37°C for 24 hours to ensure equilibrium.
-
Filter the samples and analyze the concentration of dissolved GC4419 using a validated analytical method (e.g., HPLC-UV).
-
-
Dissolution Testing:
-
Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Add a known amount of GC4419 (as powder or in a formulated dosage form) to the dissolution medium (SGF or SIF) at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of dissolved GC4419 in each sample.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of GC4419 and identify if it is a substrate for efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add GC4419 to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add GC4419 to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Inhibition Studies: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.
Visualizations
Signaling Pathway: Mechanism of GC4419 Action
Caption: Mechanism of GC4419 in protecting normal tissues from radiation-induced oxidative stress.
Experimental Workflow: Oral Bioavailability Assessment
Caption: A typical experimental workflow for assessing and improving the oral bioavailability of a drug candidate.
Logical Relationship: Factors Affecting Oral Bioavailability
Caption: Key physiological barriers and physicochemical factors that can limit the oral bioavailability of GC4419.
References
- 1. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 2. Galera Therapeutics, Inc. - Galera Therapeutics Completes Enrollment of Phase 1b/2a Clinical Trial of GC4419 in Combination with Radiotherapy for Locally Advanced Pancreatic Cancer [investors.galeratx.com]
- 3. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avasopasem Manganese in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing avasopasem manganese (GC4419) in cell-based assays. The information focuses on potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD). Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This action reduces the levels of superoxide, a reactive oxygen species (ROS) that can cause cellular damage.[1][2][3]
Q2: Are there known off-target effects of this compound in the classical sense (e.g., kinase or receptor binding)?
Currently, there is a lack of publicly available data from broad-panel screens (e.g., kinase, receptor, or ion channel assays) to definitively characterize the classical off-target profile of this compound. The majority of published research focuses on the downstream consequences of its primary SOD mimetic activity.
Q3: Why do I observe different, sometimes opposing, effects of this compound in cancer cells versus normal cells?
This is an expected outcome based on the compound's mechanism of action and is often referred to as a "selective" or "differential" effect rather than a true off-target effect. The key steps are:
-
This compound converts superoxide to hydrogen peroxide in both cell types.
-
Normal, healthy cells typically have robust enzymatic systems (e.g., catalase, glutathione (B108866) peroxidases) to efficiently neutralize hydrogen peroxide into water and oxygen.[3][4]
-
Many cancer cell lines have a compromised ability to metabolize hydrogen peroxide.[3]
-
This leads to an accumulation of hydrogen peroxide in cancer cells, which can induce oxidative stress, DNA damage, and apoptosis, thereby enhancing the effects of treatments like radiation.[2][3] In contrast, normal cells are protected from superoxide-mediated damage.
Q4: Can this compound modulate cellular signaling pathways?
Yes, by altering the cellular redox environment, this compound can indirectly influence signaling pathways sensitive to reactive oxygen species. For example, in combination with radiation, avasopasem has been shown to modulate inflammatory pathways, including TNFα and NF-κB signaling.[1] It is crucial to consider that these are likely downstream consequences of its primary SOD mimetic activity rather than direct binding to components of these pathways.
Q5: I am seeing unexpected cytotoxicity in my cell line with this compound alone. What could be the cause?
While generally well-tolerated by normal cells, some cell lines may be particularly sensitive to alterations in hydrogen peroxide levels. Consider the following:
-
Low intrinsic antioxidant capacity: Your cell line may have naturally low levels of catalase or glutathione peroxidase, making it susceptible to the hydrogen peroxide produced by avasopasem's activity.
-
High basal superoxide production: If your cell line has high metabolic activity or mitochondrial dysfunction, it may produce large amounts of superoxide. Avasopasem will convert this to a large flux of hydrogen peroxide, which may overwhelm the cell's antioxidant defenses.
-
Culture media components: Certain components in the cell culture media could interact with avasopasem or the resulting hydrogen peroxide, leading to cytotoxic byproducts.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered metabolic or signaling responses. Ensure you are using cells within a consistent and low passage number range. |
| Cell Seeding Density | Inconsistent cell density can affect nutrient availability and cell-to-cell signaling, altering the response to avasopasem. Use a cell counter to ensure consistent seeding density across all wells and experiments. |
| Reagent Preparation | This compound should be prepared fresh for each experiment. Ensure complete solubilization and accurate dilution to the desired final concentration. |
| Incubation Time | The effects of avasopasem can be time-dependent. Use precise and consistent incubation times for all experimental arms. |
Issue 2: No observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Low Superoxide Levels | The activity of avasopasem is dependent on the presence of its substrate, superoxide. If your cells are not stressed or have low metabolic activity, there may be insufficient superoxide for a measurable effect. Consider including a positive control that induces superoxide production (e.g., menadione, antimycin A). |
| High Antioxidant Capacity | The cell line may have a very high capacity to neutralize hydrogen peroxide, masking the downstream effects. Consider measuring hydrogen peroxide levels directly to confirm the activity of avasopasem. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the changes induced by avasopasem. For example, a general cell viability assay may not detect subtle changes in specific signaling pathways. Choose an endpoint more directly related to oxidative stress or the expected biological outcome. |
Issue 3: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics | The concentration and duration of exposure to avasopasem in a cell culture dish are very different from the pharmacokinetic profile in an animal model. Consider these differences when designing experiments and interpreting results. |
| Microenvironment | The in vivo tumor microenvironment is complex, with interactions between different cell types and varying oxygen levels. These factors can influence the redox state and the response to avasopasem in ways that are not replicated in a 2D cell culture system. Consider using 3D cell culture models or co-culture systems for more physiologically relevant results. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the on-target activity of this compound from cell-based assays. Note the absence of classical off-target IC50 values.
| Parameter | Cell Line(s) | Condition | Value/Effect | Reference |
| Clonogenic Survival | Fibrosarcoma, Liposarcoma, Leiomyosarcoma | 5 µM Avasopasem + 2 Gy Radiation | Significantly reduced clonogenic survival compared to radiation alone (p < 0.001) | [2] |
| Clonogenic Survival | Normal Dermal Fibroblasts (NDFs) | 5 µM Avasopasem + 2 Gy Radiation | No significant difference in clonogenic survival compared to radiation alone | [2] |
| DNA Damage (% Tail DNA) | SW872 Liposarcoma | 5 µM Avasopasem + 2 Gy Radiation | Increased DNA damage compared to radiation alone | [2] |
| DNA Damage (% Tail DNA) | Normal Dermal Fibroblasts (NDFs) | 5 µM Avasopasem + 2 Gy Radiation | Reduced DNA damage compared to radiation alone | [2] |
Experimental Protocols
Protocol 1: Assessing the Differential Effect of Avasopasem on Clonogenic Survival
This protocol is designed to evaluate the selective radiosensitizing effect of avasopasem on cancer cells versus normal cells.
-
Cell Seeding: Plate cancer cells (e.g., HT1080 fibrosarcoma) and normal cells (e.g., normal dermal fibroblasts) in 6-well plates at a density determined to produce 50-100 colonies per well in the untreated control. Allow cells to attach for 24 hours.
-
Avasopasem Treatment: Treat the cells with 5 µM this compound (or vehicle control) for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a single dose of 2 Gy using a Cesium-137 irradiator.
-
Colony Formation: After irradiation, replace the medium with fresh medium (containing 5 µM avasopasem or vehicle for the duration of the experiment) and incubate for 7-14 days, depending on the cell line's growth rate.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control.
Protocol 2: General Protocol for In Vitro Kinase Inhibition Assay (for off-target screening)
This is a generalized protocol for assessing whether this compound inhibits the activity of a specific kinase. This should be performed for any kinase suspected of being an off-target.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound.
-
Prepare the kinase, substrate, and ATP solution in a kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the diluted this compound or vehicle control.
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays: These use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Radiometric assays: These use [γ-³²P]-ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of differential action of this compound.
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Avasopasem manganese in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Avasopasem manganese in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal stability, it is highly recommended to dissolve this compound in a 10 mM sodium bicarbonate buffer, adjusting the pH to a range of 7.1-7.4.[1][2] This slightly alkaline and buffered environment helps to minimize degradation. For in vivo studies, a stock solution can be prepared in saline containing 10 mM sodium bicarbonate.[1] While DMSO is used for creating high-concentration stock solutions, prolonged storage in DMSO at room temperature is not advised.
Q2: What are the primary factors that cause degradation of this compound in solution?
The primary factor leading to the degradation of this compound in solution is acidic pH.[3] As a coordination complex, the stability of the compound is sensitive to pH, and acidic conditions can lead to the dissociation of the manganese ion from the macrocyclic ligand, a process that can be described as "ligand exchange".[3]
Q3: How should I store this compound solutions?
For short-term storage, solutions should be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Can I dissolve this compound in water or phosphate-buffered saline (PBS)?
While this compound may dissolve in water or PBS, these are not the optimal solvents for stability due to their potentially acidic pH or the presence of coordinating anions that can compete with the macrocyclic ligand. Unbuffered water can become acidic due to dissolved CO2. For consistent results, the recommended 10 mM sodium bicarbonate buffer (pH 7.1-7.4) should be used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of activity or inconsistent results in experiments. | Degradation of this compound in solution. | 1. Ensure the solvent used is a 10 mM sodium bicarbonate buffer with a pH of 7.1-7.4.[1][2]2. Prepare fresh solutions for each experiment.3. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
| Precipitate forms in the solution. | The solubility limit has been exceeded or the compound has degraded. | 1. Confirm the concentration is within the solubility limits for the chosen solvent system.2. Ensure the pH of the solution is between 7.1 and 7.4.[1][2]3. If precipitation occurs upon mixing with other reagents, assess the compatibility of the mixture. |
| Discoloration of the solution. | This may indicate a change in the oxidation state of the manganese or degradation of the ligand. | 1. Discard the solution.2. Review the solution preparation and storage procedures to ensure they align with the recommendations.3. Protect the solution from excessive light exposure, although light sensitivity has not been explicitly documented, it is a good practice for coordination complexes. |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vitro Assays
-
Prepare a 10 mM Sodium Bicarbonate Buffer:
-
Dissolve sodium bicarbonate in high-purity water to a final concentration of 10 mM.
-
Adjust the pH of the solution to 7.1-7.4 using dilute HCl or NaOH while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the filtered 10 mM sodium bicarbonate buffer (pH 7.1-7.4) to the powder to achieve the desired final concentration.
-
Vortex or gently sonicate until the solid is completely dissolved.
-
-
Storage:
-
Use the solution fresh for the best results.
-
If short-term storage is necessary, store at 4°C for no longer than 24 hours.
-
For longer-term storage, aliquot into single-use tubes and freeze at -80°C.
-
Protocol for a Basic Stability Assessment of this compound in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time. A stability-indicating method should be able to separate the intact drug from its degradation products.
-
Prepare this compound Solutions:
-
Prepare a solution of this compound in the recommended 10 mM sodium bicarbonate buffer (pH 7.1-7.4).
-
Prepare another solution in an unbuffered aqueous solution (e.g., deionized water) to serve as a comparison.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject an aliquot of each solution into the HPLC system.
-
Record the peak area of the intact this compound.
-
-
Incubation:
-
Store aliquots of each solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), inject an aliquot from each storage condition into the HPLC.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage remaining versus time for each condition to visualize the degradation rate.
-
Suggested HPLC Conditions (based on patent literature, may require optimization): [3]
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous solution containing a suitable ion-pairing agent (e.g., tetrabutylammonium (B224687) chloride) and an organic solvent (e.g., acetonitrile).
-
Detector: UV detector at a wavelength where this compound has significant absorbance.
-
Flow Rate: ~1 mL/min
Visualizations
Caption: A simplified diagram illustrating the proposed acid-catalyzed degradation of this compound.
Caption: Experimental workflow for evaluating the stability of this compound in solution.
Caption: A decision tree to troubleshoot inconsistent results possibly due to this compound degradation.
References
Technical Support Center: GC4419 (Avasopasem Manganese) and Radiation Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for studies involving the administration of GC4419 (avasopasem manganese) with radiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GC4419 in the context of radiation therapy?
A1: GC4419 is a selective superoxide (B77818) dismutase (SOD) mimetic.[1][2][3] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.[4] During radiation therapy, ionizing radiation leads to the generation of superoxide radicals in both normal and cancerous tissues.[5] By rapidly dismutating these radicals, GC4419 protects normal tissues from radiation-induced oxidative damage.[6][7] In tumor cells, which often have a different metabolic state and are less capable of clearing hydrogen peroxide, the increased H₂O₂ levels generated by GC4419 can enhance the cytotoxic effects of radiation.[2][6][7]
Q2: What is the optimal timing for GC4419 administration relative to radiation exposure?
A2: Based on clinical trial protocols, the optimal timing for GC4419 administration is a 60-minute intravenous infusion that concludes within 60 minutes prior to each fraction of radiation therapy.[8][9] This timing is designed to ensure peak bioavailability of the drug during and immediately after radiation exposure when the production of superoxide radicals is at its highest. Some preclinical studies have also explored administering GC4419 for a few days following radiation, which has shown to further enhance tumor response.[2][7]
Q3: Does GC4419 interfere with the tumoricidal effects of radiation?
A3: No, preclinical and clinical data suggest that GC4419 does not interfere with the anti-tumor efficacy of radiation therapy.[1][3] In fact, several studies have shown that GC4419 can enhance the tumor-killing effects of radiation, particularly with high-dose-per-fraction radiation schedules like stereotactic ablative radiotherapy (SAbR).[2][6][7] This synergistic effect is attributed to the increased production of hydrogen peroxide in tumor cells.[2][7]
Q4: What are the known side effects of GC4419 administration?
A4: In clinical trials, GC4419 has been generally well-tolerated. The most commonly reported side effects that are considered related to the drug are mild and transient, including hypotension and oral/facial paresthesia (a tingling or prickling sensation). These side effects typically resolve within an hour of discontinuing the infusion.[8]
Troubleshooting Guide
Issue 1: Suboptimal radioprotection of normal tissues in preclinical models.
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Administration | Ensure GC4419 is administered shortly before radiation exposure. For in vivo models, a 30-60 minute window prior to irradiation is recommended. For in vitro studies, pre-incubation for 30-60 minutes before irradiation is a common starting point.[10] |
| Inadequate Dosage | Verify that the dose of GC4419 is within the effective range reported in the literature for the specific model system. Dose-response studies may be necessary to determine the optimal concentration for your specific cell line or animal model. |
| Drug Stability | Confirm the stability of the GC4419 solution. Prepare fresh solutions for each experiment and follow the manufacturer's storage and handling instructions. |
Issue 2: Lack of synergistic tumor-killing effect with radiation in vitro.
| Potential Cause | Troubleshooting Step |
| Cell Line Characteristics | The radiosensitizing effect of GC4419 is dependent on the generation of high levels of hydrogen peroxide in tumor cells.[2] Cell lines with high endogenous levels of catalase or other hydrogen peroxide-detoxifying enzymes may be less susceptible to this effect.[2] Consider measuring the baseline catalase activity of your cell lines. |
| Radiation Dose and Fractionation | The synergistic effect of GC4419 on tumor cells has been noted to be more pronounced with higher doses of radiation per fraction.[7][10] If using a fractionated radiation schedule, consider if the dose per fraction is sufficient to induce a significant increase in superoxide for GC4419 to act upon. |
| Oxygenation Status | The production of superoxide radicals by ionizing radiation is dependent on the presence of oxygen. Ensure that in vitro experiments are conducted under well-oxygenated conditions unless hypoxia is a specific variable being investigated. |
Quantitative Data Summary
Table 1: Clinical Efficacy of GC4419 in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients
| Study Phase | GC4419 Dose | Outcome Measure | Placebo Group | GC4419 Group | Relative Reduction | p-value |
| Phase 2b | 90 mg | Median Duration of SOM | 19 days | 1.5 days | 92% | 0.024 |
| Phase 2b | 90 mg | Incidence of SOM (Grade 3/4) | 65% | 43% | 34% | 0.009 |
| Phase 2b | 90 mg | Incidence of Grade 4 OM | 30% | 16% | 47% | 0.045 |
Data from a randomized, double-blind, placebo-controlled Phase 2b trial in patients with locally advanced head and neck cancer receiving concurrent chemoradiotherapy.[8][9]
Experimental Protocols
Protocol 1: In Vitro Evaluation of GC4419 Radiosensitization
-
Cell Culture: Culture human cancer cell lines (e.g., H1299 non-small cell lung cancer) in appropriate media and conditions.
-
GC4419 Preparation: Prepare a stock solution of GC4419 in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired final concentrations in cell culture media immediately before use.
-
Treatment:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Aspirate the media and replace it with fresh media containing the desired concentration of GC4419 or vehicle control.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Irradiation:
-
Expose the cells to a single dose of ionizing radiation (e.g., 0-8 Gy) using a calibrated irradiator.
-
-
Post-Irradiation Incubation:
-
For clonogenic survival assays, wash the cells with fresh media, trypsinize, and re-plate at a low density for colony formation over 10-14 days.
-
For cell viability assays (e.g., XTT), incubate the cells for 48-72 hours post-irradiation before performing the assay.[11]
-
-
Data Analysis:
-
For clonogenic assays, stain the colonies, count them, and calculate the surviving fraction.
-
For viability assays, measure the absorbance and normalize to untreated controls.
-
Protocol 2: In Vivo Assessment of GC4419 Radioprotection and Tumor Response
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts (e.g., H1299).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice and allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the animals into different treatment groups:
-
Vehicle Control
-
GC4419 alone
-
Radiation alone
-
GC4419 + Radiation
-
-
GC4419 Administration: Administer GC4419 via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose 30-60 minutes before irradiation.
-
Irradiation:
-
Anesthetize the animals and shield the non-tumor-bearing parts of the body.
-
Deliver a single high dose or a fractionated course of radiation to the tumor using a small animal irradiator.
-
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for the duration of the study.
-
Toxicity Assessment: Monitor the animals for signs of radiation-induced toxicity, such as weight loss, skin reactions, and changes in behavior.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: Mechanism of action of GC4419 in combination with radiation therapy.
Caption: A typical preclinical experimental workflow for evaluating GC4419 with radiation.
Caption: Logical flow of a randomized clinical trial for GC4419 with chemoradiotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
- 6. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 7. Experimental drug makes radiation therapy more effective, less damaging: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. Duration of Chemoradiotherapy Induced Mucositis in HNSCC - The ASCO Post [ascopost.com]
- 9. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Avasopasem Manganese Preclinical Translation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avasopasem manganese. The information provided is intended to address specific challenges that may be encountered during preclinical experiments and to aid in the interpretation and translation of these findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (formerly known as GC4419) is a selective superoxide (B77818) dismutase (SOD) mimetic. Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.[1][2][3][4] This action is believed to have a dual effect. In normal tissues, it mitigates oxidative stress caused by insults like radiation and chemotherapy, thereby offering a protective effect.[2][5] In tumor cells, particularly in the context of high-dose radiation, the resulting increase in hydrogen peroxide can enhance cancer cell killing.[6]
Q2: Why were the promising Phase 2b results for severe oral mucositis (SOM) not replicated to the same extent in the Phase 3 ROMAN trial?
A2: The Phase 3 ROMAN trial, while showing a statistically significant reduction in the incidence and duration of severe oral mucositis (SOM), did not meet the primary endpoint of incidence improvement as predicted by the Phase 2b trial.[7][8] This discrepancy led the U.S. FDA to issue a Complete Response Letter, requesting an additional clinical trial.[3] The reasons for this translational challenge are likely multifactorial and may involve subtle differences in patient populations, trial conduct, or the complex pathophysiology of SOM that is not fully recapitulated in preclinical models.
Q3: Does this compound interfere with the anti-tumor efficacy of radiation or chemotherapy?
A3: Preclinical studies have consistently shown that this compound does not interfere with the anti-tumor effects of radiation or chemotherapy.[4] In fact, some preclinical data suggests that with high-dose-per-fraction radiation, this compound can act synergistically to enhance tumor cell killing through a hydrogen peroxide-dependent mechanism.[6] Clinical trial data has also supported that tumor outcomes are maintained in patients treated with this compound in combination with standard-of-care chemoradiotherapy.[7]
Q4: What are some of the known off-target effects or non-selectivities of SOD mimetics that I should be aware of in my experiments?
A4: While this compound is described as a selective SOD mimetic, it is crucial for researchers to be aware of the potential for non-selectivity with this class of compounds. Some SOD mimetics can interact with other reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can complicate the interpretation of experimental results.[9] It is advisable to include appropriate controls in your experiments to assess the specificity of the observed effects.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in clonogenic survival assays | - Cell plating density variability- Inconsistent timing of Avasopasem treatment relative to irradiation- Instability of Avasopasem in culture media | - Ensure consistent cell seeding density across all plates.- Standardize the pre-incubation time with Avasopasem before irradiation (e.g., 24 hours).[10]- Prepare fresh Avasopasem solutions for each experiment and minimize exposure to light and air. |
| High background in ROS/superoxide detection assays | - Autofluorescence of Avasopasem or media components- Non-specific probe oxidation | - Include a vehicle-only control and an Avasopasem-only control to assess background signals.- Use multiple, mechanistically distinct probes to confirm superoxide generation.- Ensure probe concentration and incubation times are optimized for your cell type. |
| Difficulty in demonstrating a differential effect between normal and cancer cells | - Similar antioxidant capacities of the cell lines used- Inappropriate Avasopasem concentration | - Characterize the baseline antioxidant enzyme levels (e.g., catalase, glutathione (B108866) peroxidase) in your cell lines.[10]- Perform a dose-response curve to identify a concentration of Avasopasem that selectively affects cancer cells. |
Animal Model Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High mortality in cisplatin-induced nephrotoxicity models, especially in older animals | - Age-related sensitivity to cisplatin (B142131) toxicity | - Reduce the cisplatin dose for older animals. One study successfully used 5 mg/kg for old mice versus 10 mg/kg for young mice.[11] |
| Lack of Avasopasem efficacy in a tumor xenograft model | - Use of an immunocompromised animal model (e.g., nude mice) may not capture immune-mediated anti-tumor effects.- Suboptimal dosing or timing of Avasopasem administration. | - Consider using syngeneic tumor models in immunocompetent mice to evaluate the contribution of the immune system.[12]- Optimize the dosing regimen. Preclinical studies have often administered Avasopasem shortly before radiation or chemotherapy.[10][12] |
| Variability in radiation-induced skin injury models | - Inconsistent radiation delivery to the target area. | - Utilize specialized jigs or shielding to ensure precise and reproducible radiation delivery to the intended anatomical site. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Radiation
| Model | Treatment | Outcome | Reference |
| Murine Soft Tissue Sarcoma | Radiation + Avasopasem | Significantly accelerated wound closure post-radiation | [10] |
| Murine Cisplatin-Induced AKI (Old Mice) | Cisplatin + Avasopasem | Reduced mortality and kidney injury markers (BUN, creatinine) | [11] |
| Human NSCLC Xenograft | High-dose Radiation + Avasopasem | Synergistic tumor growth delay | [6] |
Table 2: Clinical Trial Results for Severe Oral Mucositis (SOM)
| Trial | Treatment Group | Incidence of SOM | Median Duration of SOM | Reference |
| Phase 2b | Avasopasem (90 mg) | 43% | 1.5 days | [8] |
| Placebo | 65% | 19 days | [8] | |
| Phase 3 (ROMAN) | Avasopasem (90 mg) | 54% | 8 days | [7] |
| Placebo | 64% | 18 days | [7] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
-
Cell Plating: Plate cells in 60-mm dishes at a density that will yield approximately 50-100 colonies per plate after treatment. Allow cells to adhere for at least 6 hours.
-
Avasopasem Treatment: Treat cells with the desired concentration of this compound or vehicle control. A 24-hour pre-treatment period before irradiation has been used in some studies.[10]
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubation: Return cells to the incubator and allow for colony formation (typically 7-14 days, depending on the cell line).
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Protocol 2: Murine Model of Cisplatin-Induced Acute Kidney Injury (AKI)
-
Animal Model: Use young (e.g., 4 months) and old (e.g., 18 months) C57BL/6J mice.
-
Avasopasem Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle daily for a specified period before and after cisplatin injection.
-
Cisplatin Injection: Induce AKI by a single intraperitoneal injection of cisplatin. Dose may need to be adjusted for age (e.g., 10 mg/kg for young mice, 5 mg/kg for old mice).[11]
-
Monitoring: Monitor animal weight and general health daily. Collect blood samples at baseline and at specified time points post-cisplatin (e.g., day 3) for measurement of blood urea (B33335) nitrogen (BUN) and creatinine.
-
Tissue Harvest: At the end of the study, euthanize animals and harvest kidneys for histological analysis and measurement of molecular markers.
Visualizations
Caption: Dual mechanism of this compound in normal and tumor tissues.
References
- 1. Potential Therapeutic Applications of MnSODs and SOD-Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing [mdpi.com]
- 11. The antioxidant and anti-inflammatory activities of this compound in age-associated, cisplatin-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Managing Avasopasem manganese-induced changes in hydrogen peroxide levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avasopasem manganese. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on managing its effects on hydrogen peroxide levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GC4419) is a potent and selective small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][2][3] Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2][3] This action is crucial in managing conditions associated with oxidative stress, such as radiation-induced severe oral mucositis.[4][5][6]
Q2: How does this compound lead to changes in hydrogen peroxide levels?
By mimicking SOD, this compound accelerates the conversion of superoxide to hydrogen peroxide.[1][2] This enzymatic-like activity directly increases the intracellular and extracellular concentrations of hydrogen peroxide.[7] This is a key aspect of its therapeutic mechanism, as the differential ability of normal versus cancer cells to metabolize this excess hydrogen peroxide is thought to contribute to its selective radioprotective and potential anti-tumor effects.[7][8]
Q3: Why does this compound show differential effects on normal versus tumor cells?
The selective action of this compound is believed to stem from the differing metabolic capacities for hydrogen peroxide between normal and cancerous cells.[7][8] Normal, healthy cells are typically well-equipped with enzymes like catalase and glutathione (B108866) peroxidase, which efficiently neutralize hydrogen peroxide into harmless water and oxygen.[9] In contrast, many cancer cells have a compromised ability to handle high levels of reactive oxygen species (ROS), including hydrogen peroxide. The accumulation of hydrogen peroxide in tumor cells can lead to oxidative stress, DNA damage, and apoptosis, thereby potentially enhancing the efficacy of treatments like radiotherapy.[7][10]
Troubleshooting Guide
Q4: We are observing lower-than-expected hydrogen peroxide levels in our in vitro cancer cell line experiments after treatment with this compound. What could be the cause?
Several factors could contribute to this observation:
-
High Catalase Activity in Cancer Cells: Some cancer cell lines may possess unexpectedly high levels of catalase or other peroxidases, leading to rapid degradation of the generated hydrogen peroxide.[7] It is advisable to measure the baseline catalase activity of your specific cell line.
-
Reagent Instability: this compound solutions should be freshly prepared and handled according to the supplier's instructions to ensure full activity.[7] Similarly, ensure the reagents for your hydrogen peroxide assay are not degraded.
-
Incorrect Timing of Measurement: The peak of hydrogen peroxide production may be transient. Consider performing a time-course experiment to identify the optimal time point for measurement after this compound administration.
-
Cell Density: The density of your cell culture can influence the metabolic rate and the localized concentration of both this compound and the resulting hydrogen peroxide. Ensure consistent cell seeding densities across experiments.
Q5: Our in vivo experiments are showing inconsistent results in tumor growth delay when combining this compound with radiotherapy. What troubleshooting steps can we take?
Inconsistent in vivo results can arise from several variables:
-
Drug Administration and Timing: The timing of this compound administration relative to radiation exposure is critical. For synergistic effects, it is often administered 30-60 minutes prior to irradiation.[7] Ensure the route and timing of administration are consistent.
-
Tumor Hypoxia: The oxygenation status of the tumor can impact the generation of superoxide radicals by radiotherapy, which is the substrate for this compound. Consider assessing tumor hypoxia in your model.
-
Animal Health and Metabolism: The overall health and metabolic state of the animals can influence drug distribution and metabolism. Monitor animal well-being closely.
-
Radiation Dose and Fractionation: The synergistic effect of this compound with radiation has been noted to be dependent on the radiation dose per fraction, with more significant effects observed with higher doses.[7][10]
Data Presentation
Table 1: Summary of this compound Effects on Severe Oral Mucositis (SOM) from Clinical Trials
| Clinical Trial | Treatment Group | Key Finding | p-value | Reference |
| Phase 3 ROMAN | This compound | 16% relative reduction in SOM incidence compared to placebo (54% vs 64%) | 0.045 | [11][12] |
| 56% relative reduction in the median duration of SOM (8 days vs 18 days) | 0.002 | [5][11][12] | ||
| 27% reduction in the incidence of grade 4 SOM | 0.052 | [5][11][12] | ||
| Phase 2b | 90 mg Avasopasem | Substantially reduced duration and incidence of SOM versus placebo | - | [11][13] |
| Meaningful reduction in SOM duration | 0.024 | [12] | ||
| Reduction in the rate of SOM related to IMRT | 0.009 | [12] | ||
| Reduction in grade 4 oral mucositis | 0.045 | [12] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular Hydrogen Peroxide
This protocol describes a common method for quantifying intracellular H₂O₂ using a fluorescent probe.
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls (e.g., vehicle-treated, positive control like exogenous H₂O₂).
-
Probe Loading: Remove the treatment media and wash the cells gently with a buffered saline solution (e.g., PBS). Add a working solution of a peroxide-sensitive fluorescent probe (e.g., H2DCFDA) and incubate according to the manufacturer's instructions, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in intracellular H₂O₂.
Protocol 2: Quantification of Hydrogen Peroxide in Tumor Homogenates
This protocol outlines a method for measuring H₂O₂ levels in ex vivo tumor samples.
-
Sample Collection: Excise tumors from experimental animals at the designated endpoint. Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
-
Homogenization: Weigh the frozen tissue and homogenize it in a suitable lysis buffer on ice. The buffer should be compatible with the chosen H₂O₂ assay kit.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and metabolites, including H₂O₂.
-
Hydrogen Peroxide Assay: Use a commercial colorimetric or fluorometric hydrogen peroxide assay kit to quantify the H₂O₂ concentration in the supernatant. Follow the manufacturer's protocol precisely.[14][15]
-
Data Normalization: Normalize the H₂O₂ concentration to the total protein concentration of the supernatant, determined by a standard protein assay (e.g., BCA or Bradford).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing [mdpi.com]
- 9. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. "this compound Treatment for Severe Oral Mucositis From Chemorad" by Carryn Anderson, Christopher M. Lee et al. [jdc.jefferson.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scribd.com [scribd.com]
Avasopasem manganese formulation for long-term in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term in vivo studies using avasopasem manganese. It includes frequently asked questions, troubleshooting guides, experimental protocols, and visualizations to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GC4419) is a small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][2][3] Its primary function is to catalyze the conversion of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][3][4] This action helps to mitigate cellular damage caused by excessive superoxide, a reactive oxygen species. The differential effect between normal and cancer tissues is believed to stem from the varying capacities of these cells to clear the resulting hydrogen peroxide.[5]
Q2: How should this compound be formulated for in vivo studies?
For in vivo administration, this compound is typically prepared in a buffered saline solution. A common formulation involves dissolving the compound in saline containing 10 mM sodium bicarbonate to maintain a physiological pH (7.1-7.4).[5] For intravenous administration in clinical trials, it has been formulated as a 9 mg/mL clear solution in 26 mM sodium bicarbonate-buffered 0.9% saline.[6]
Q3: What is a typical dosage and administration route for long-term animal studies?
In murine models, a common dosage is 10 mg/kg administered daily via intraperitoneal (IP) injection.[5] This regimen has been used in studies lasting up to 40 days.[5] The timing of administration can be critical depending on the experimental design, for instance, it is often administered 30 to 60 minutes prior to radiation exposure in relevant studies.[4]
Q4: What is the stability of the this compound formulation?
While specific long-term stability data for lab-prepared formulations is not extensively published, it is advisable to prepare fresh solutions regularly. One source suggests that if a continuous dosing period exceeds half a month, the formulation protocol should be chosen carefully, implying potential stability concerns with prolonged storage of the solution.[1] It is recommended to visually inspect the solution for any particulates before each use. Clinical trial materials note that while solutions should be free of particulates, some vials may contain fine visible particulates, necessitating the use of a 0.2 or 0.22-micron filter during preparation or administration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation | The pH of the solution may be outside the optimal range, or the concentration may be too high for the chosen solvent. | Ensure the sodium bicarbonate buffer is correctly prepared and the final pH is between 7.1 and 7.4.[5] Consider preparing a more dilute solution if precipitation persists. Always use a sterile filter (0.2 or 0.22 micron) during preparation or administration to remove any fine particulates.[6] |
| Inconsistent experimental results | This could be due to degradation of the this compound solution, improper dosing, or variability in animal models. | Prepare fresh solutions frequently, ideally daily, especially for studies longer than two weeks.[1] Ensure accurate and consistent dosing based on the most recent animal weights. Monitor animal health closely and consider potential confounding factors. |
| Adverse effects in animals (e.g., hypotension, lethargy) | While preclinical adverse event data is limited, clinical trials have noted hypotension.[7] These effects could be dose-dependent or related to the administration procedure. | Monitor animals closely post-injection for any signs of distress. If adverse effects are observed, consider reducing the dose or adjusting the administration volume or rate. Consult with a veterinarian. |
| Lack of expected therapeutic effect | The timing of administration relative to the induced injury (e.g., radiation) may not be optimal. The dose may be insufficient for the specific animal model or injury type. | In studies involving radiation, this compound is typically administered 30-60 minutes prior to exposure.[4] A dose of 10 mg/kg has been shown to be effective in some models, but dose-response studies may be necessary for new models.[5] |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 483 g/mol | [5] |
| Catalytic Rate Constant (for O₂⁻ dismutation) | 2 x 10⁷ M⁻¹ s⁻¹ | [5] |
| Human Equivalent Dose (from 24 mg/kg in mice) | ~90 mg | [4] |
Table 2: Example Dosage from Preclinical In Vivo Study
| Parameter | Value | Reference |
| Animal Model | Mouse | [5] |
| Dosage | 10 mg/kg | [5] |
| Administration Route | Intraperitoneal (IP) | [5] |
| Frequency | Daily | [5] |
| Study Duration | 40 days | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
Materials:
-
This compound (GC4419) powder
-
Sterile 0.9% saline
-
Sterile 10 mM sodium bicarbonate solution
-
Sterile vials
-
Sterile 0.22 micron syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in the 10 mM sodium bicarbonate solution.[5]
-
Add sterile 0.9% saline to reach the final desired volume and concentration.
-
Gently mix the solution until the powder is completely dissolved. The solution should be clear.[6]
-
Verify that the pH of the final solution is between 7.1 and 7.4.[5]
-
Draw the solution into a syringe using a 0.22-micron filter to ensure sterility and remove any potential micro-precipitates.[6]
-
Store the prepared solution appropriately. For long-term studies, it is recommended to prepare fresh solutions at least every two weeks.[1]
Protocol 2: Administration of this compound in a Murine Model
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh each animal to determine the precise volume of the drug to be administered.
-
Gently restrain the mouse.
-
For intraperitoneal (IP) injection, locate the injection site in the lower right or left quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10- to 20-degree angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ, then slowly inject the calculated volume of the this compound solution.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
For studies involving radiation, administer the dose 30-60 minutes prior to the radiation exposure.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cancernetwork.com [cancernetwork.com]
Potential for Avasopasem manganese to induce cellular toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing avasopasem manganese in their experiments. The information is designed to address specific issues that may be encountered and to provide a deeper understanding of the compound's mechanism and potential cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, small molecule mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][2][3] Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][4] This action mimics the protective effect of endogenous SOD enzymes, which are crucial for mitigating oxidative stress.[5][6] In the context of radiation therapy, this compound is designed to protect normal tissues from the damaging effects of radiation-induced superoxide.[1][7]
Q2: Does this compound exhibit cellular toxicity?
This compound can induce selective cellular toxicity, particularly in cancer cells. This selective toxicity is not a direct cytotoxic effect of the compound itself, but rather a consequence of its enzymatic action. By increasing the intracellular concentration of hydrogen peroxide (H₂O₂), avasopasem can overwhelm the antioxidant capacity of cancer cells, which often have lower levels of H₂O₂-metabolizing enzymes like catalase and glutathione (B108866) peroxidase compared to normal cells.[8][9][10] This leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage and subsequent cell death in malignant cells while normal cells are better equipped to neutralize the excess H₂O₂.[8][10]
Q3: What are the reported adverse effects of this compound in clinical trials?
In clinical trials for the reduction of severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy, this compound has been generally well-tolerated.[7][11][12] The frequency of adverse events (AEs) was comparable between the avasopasem and placebo groups.[11] Some reported AEs associated with avasopasem include a potential increase in the rates of hypotension and mild nausea.[13][14] Notably, some studies have reported nominal decreases in other AEs such as oropharyngeal pain, radiation skin injury, tinnitus, and acute kidney injury with avasopasem treatment.[13] The most common grade 3 or higher adverse effects reported in trials were lymphopenia, leukopenia, and neutropenia, which are also common with chemoradiotherapy.[15]
Q4: Can this compound be used to enhance the efficacy of cancer therapies?
Preclinical studies have shown that this compound can synergize with hypofractionated radiation to enhance tumor cell killing.[8][16] This synergistic effect is attributed to the avasopasem-mediated increase in intracellular hydrogen peroxide, which can potentiate the cytotoxic effects of radiation.[8][17] This dual action of protecting normal tissue while potentially sensitizing tumors to radiation is an active area of research.[9][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normal (Non-cancerous) Cell Lines
Possible Cause 1: High Basal Oxidative Stress in the Cell Line
-
Explanation: Even normal cell lines can have varying levels of basal reactive oxygen species (ROS) and antioxidant capacities. If a particular normal cell line has a compromised ability to metabolize hydrogen peroxide, it may be more susceptible to avasopasem-induced toxicity.
-
Troubleshooting Steps:
-
Assess Basal ROS Levels: Use a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) to measure and compare the basal ROS levels in your experimental cell line with a control cell line known to be robust.
-
Measure Antioxidant Enzyme Activity: Quantify the activity of key hydrogen peroxide-metabolizing enzymes like catalase and glutathione peroxidase in your cell line. Lower activity could explain the increased sensitivity.
-
Co-treatment with an Antioxidant: As a control experiment, co-treat the cells with avasopasem and an antioxidant like N-acetylcysteine (NAC). A rescue from toxicity would suggest an oxidative stress-mediated mechanism.[8]
-
Possible Cause 2: Contamination of Cell Culture
-
Explanation: Mycoplasma or other microbial contamination can induce cellular stress and increase ROS production, sensitizing cells to avasopasem.
-
Troubleshooting Steps:
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
Quarantine and Treat/Discard: If contamination is detected, discard the contaminated cultures or treat them with appropriate antibiotics, and re-test before use.
-
Issue 2: Lack of Avasopasem-Induced Sensitization in Cancer Cell Lines to Radiotherapy
Possible Cause 1: High Antioxidant Capacity in the Cancer Cell Line
-
Explanation: Some cancer cell lines may have robust mechanisms for detoxifying hydrogen peroxide, thus mitigating the sensitizing effects of avasopasem.
-
Troubleshooting Steps:
-
Measure Catalase and Glutathione Peroxidase Activity: Assess the activity of these key enzymes in your cancer cell line. High activity may correlate with resistance to avasopasem's effects.[9]
-
Inhibit H₂O₂ Metabolism: In a controlled experiment, use inhibitors of H₂O₂ metabolism, such as buthionine sulfoximine (B86345) (BSO) to deplete glutathione and auranofin to inhibit thioredoxin reductase, in combination with avasopasem.[8] Increased sensitization with these inhibitors would support this hypothesis.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Explanation: The timing of avasopasem administration relative to radiation, as well as the dose of both agents, can significantly impact the outcome.
-
Troubleshooting Steps:
-
Optimize Dosing and Timing: Conduct a dose-response and time-course experiment to determine the optimal concentration of avasopasem and the ideal pre-treatment duration before irradiation for your specific cell line. Preclinical studies have often administered avasopasem prior to radiation.[10][18]
-
Verify Avasopasem Activity: Ensure the this compound solution is properly prepared and active. A simple in vitro assay to measure its SOD-mimetic activity can be performed as a quality control step.
-
Quantitative Data Summary
Table 1: Clinical Trial Data on Severe Oral Mucositis (SOM)
| Clinical Trial | Treatment Group | Incidence of SOM | Median Duration of SOM (days) | Reference |
| Phase 3 ROMAN | Avasopasem | 54% | 8 | [7][11] |
| Placebo | 64% | 18 | [7][11] | |
| Phase 2b | Avasopasem (90mg) | Significant Reduction | 1.5 | [19] |
| Placebo | - | 19 | [19] |
Table 2: Preclinical Data on Clonogenic Survival with Avasopasem and Radiation (RT)
| Cell Line Type | Treatment | Clonogenic Survival | Reference |
| Soft Tissue Sarcoma (STS) | RT + Avasopasem | Significantly Reduced vs. RT alone | [10] |
| Normal Dermal Fibroblasts (NDFs) | RT + Avasopasem | No Significant Difference vs. RT alone | [10] |
Experimental Protocols
Protocol 1: Assessment of Cellular Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without other agents (e.g., radiation, cisplatin), for the desired experimental duration. Include untreated and vehicle-only controls.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as required.
-
DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with DCFDA (2',7'-dichlorofluorescin diacetate) solution in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for avasopasem experiments.
References
- 1. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avasopasem dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Facebook [cancer.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing | MDPI [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Galera Therapeutics, Inc. - Galera Submits New Drug Application for Avasopasem for Severe Oral Mucositis [investors.galeratx.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. onclive.com [onclive.com]
- 16. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. firstwordpharma.com [firstwordpharma.com]
Adjusting experimental protocols for different cancer cell lines with GC4419
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GC4419 in cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is GC4419 and what is its primary mechanism of action?
A1: GC4419, also known as avasopasem manganese, is a small molecule superoxide (B77818) dismutase (SOD) mimetic.[1][2] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.[3] This action is central to its dual role in cancer therapy: protecting normal tissues from radiation-induced damage and enhancing the cytotoxic effects of radiotherapy and certain chemotherapies on cancer cells.[1][4]
Q2: In which cancer cell lines has GC4419 shown activity?
A2: GC4419 has been investigated in a variety of cancer cell lines, demonstrating its potential across different cancer types. These include:
-
Non-Small Cell Lung Cancer (NSCLC): H1299, A549, HCC827, and H460.[4]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): SCC25, SQ20B, and Cal27.[3]
-
Pancreatic Ductal Adenocarcinoma (PDAC): Panc 02.03, PANC-1, and SW1990.
Q3: What is the rationale for combining GC4419 with radiation therapy?
A3: The combination of GC4419 with radiation therapy, particularly high-dose-per-fraction radiation, is based on the principle of differential response to oxidative stress between cancer and normal cells.[1] GC4419 converts the superoxide produced by radiation into hydrogen peroxide.[1] While normal cells can typically neutralize this excess H₂O₂, many cancer cells have lower levels of H₂O₂-detoxifying enzymes like catalase, leading to cytotoxic accumulation and enhanced tumor cell killing.[5]
Q4: Can GC4419 be used in combination with other anti-cancer agents?
A4: Yes, research has shown that GC4419 can enhance the anti-cancer effects of pharmacological ascorbate (B8700270) (high-dose vitamin C).[3] This combination leads to increased production of hydrogen peroxide, thereby augmenting cancer cell death.[3]
Q5: What are the recommended concentrations of GC4419 for in vitro experiments?
A5: The effective concentration of GC4419 can vary depending on the cell line and experimental design. However, published studies commonly use concentrations in the range of 5 µM to 20 µM for in vitro cell culture experiments.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Q1: I am not observing a significant cytotoxic effect of GC4419 alone on my cancer cell line. Is this expected?
A1: Yes, this is a common observation. GC4419 as a monotherapy often shows modest to low cytotoxicity.[4] Its primary role in many experimental contexts is to act as a sensitizer (B1316253) to other treatments, most notably radiation. The significant anti-cancer effects are typically observed when GC4419 is combined with radiotherapy.
Q2: My experimental results with GC4419 are inconsistent. What are the potential causes and solutions?
A2: Inconsistent results can arise from several factors:
-
Cell Line Variability: Ensure you are using a consistent passage number of your cell line, as cellular characteristics can change over time in culture.
-
GC4419 Solution Stability: Prepare fresh solutions of GC4419 for each experiment. If you need to store the solution, aliquot and freeze it at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Timing of Treatment: The timing of GC4419 administration relative to other treatments (e.g., radiation) is critical. For radiosensitization studies, GC4419 is typically added shortly before irradiation. Optimize this timing for your specific experimental setup.
-
Cell Density: The density of cells at the time of treatment can influence the outcome. Ensure consistent cell seeding density across all experiments.
Q3: How can I control for potential off-target effects of GC4419?
A3: To ensure the observed effects are due to the SOD mimetic activity of GC4419, consider the following control experiments:
-
Catalase Co-treatment: Since the mechanism of GC4419 involves the production of hydrogen peroxide, co-treatment with catalase (an enzyme that degrades H₂O₂) should rescue the cells from the enhanced cytotoxic effects.
-
Use of an Inactive Analog: If available, using a structurally similar but catalytically inactive analog of GC4419 can help to demonstrate that the observed biological effects are dependent on its enzymatic activity.
Q4: I am observing unexpected changes in cell morphology after GC4419 treatment. What could be the reason?
A4: Changes in cell morphology can be an indicator of cellular stress or the initiation of apoptosis. Document these changes with microscopy. To investigate further, you can perform assays to detect markers of apoptosis, such as caspase-3 activation or DNA fragmentation.
Quantitative Data Summary
| Cell Line | Cancer Type | GC4419 Concentration (µM) | Observed Effect | Reference |
| A549 | Non-Small Cell Lung | 5, 10, 20 | Dose-dependent decrease in cell viability, enhanced radiation-induced cytotoxicity. | [4] |
| H1299 | Non-Small Cell Lung | 5, 10, 20 | Dose-dependent decrease in cell viability, enhanced radiation-induced cytotoxicity. | [4] |
| H1299 | Non-Small Cell Lung | 5, 10, 20 | Increased toxicity of pharmacological ascorbate. | [3] |
| Cal27 | Head and Neck | 5, 10, 20 | Increased toxicity of pharmacological ascorbate. | [3] |
| SQ20B | Head and Neck | 5, 10, 20 | Increased toxicity of pharmacological ascorbate. | [3] |
| SCC25 | Head and Neck | 5, 10, 20 | Increased toxicity of pharmacological ascorbate. | [3] |
Note: IC50 values for GC4419 as a standalone agent are not widely reported in the literature, as its primary application is as a radiosensitizer. The provided concentrations are those shown to be effective in combination studies.
Experimental Protocols
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GC4419, with or without other treatments like radiation. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 60 mm dishes and allow them to attach.
-
Treatment: Treat the cells with GC4419 and/or radiation.
-
Incubation: Incubate the dishes for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Avasopasem Manganese (GC4419) & Cell Proliferation Assays: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing avasopasem manganese (also known as GC4419) in cell proliferation and viability assays. This compound is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic designed to rapidly convert superoxide (O₂⁻) to hydrogen peroxide (H₂O₂).[1] This unique mechanism can lead to differential outcomes in cancer cells versus normal cells, making careful experimental design and troubleshooting critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mimetic of the enzyme superoxide dismutase (SOD).[2][3][4] Its core function is to catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This process reduces oxidative stress from superoxide but increases the intracellular concentration of H₂O₂.
Q2: How does this compound selectively affect cancer cells over normal cells?
A2: The selectivity is primarily based on the differential capacity of cancer cells and normal cells to metabolize hydrogen peroxide.[2] Many cancer cells have lower levels of H₂O₂-detoxifying enzymes, such as catalase and glutathione (B108866) peroxidase, compared to healthy cells.[2][5] Consequently, the avasopasem-induced increase in H₂O₂ can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress, DNA damage, and apoptosis, while normal cells can more effectively neutralize the H₂O₂.[2][6]
Q3: What is the expected outcome of treating cancer cells with this compound in a cell proliferation assay (e.g., MTT, XTT, Cell Counting)?
A3: In many cancer cell lines, treatment with this compound alone can inhibit cell proliferation and reduce cell viability in a dose-dependent manner.[1] When combined with radiotherapy, it often acts as a radiosensitizer, further enhancing cancer cell killing.[1][2]
Q4: Will this compound affect the proliferation of normal, non-malignant cells in my experiments?
A4: Generally, this compound has been shown to have no adverse effects on the proliferation of normal cells at concentrations that are cytotoxic to cancer cells.[1] It is designed to act as a radioprotector for normal tissues by reducing superoxide-mediated damage from radiation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Incomplete dissolution of avasopasem: Drug precipitating out of solution. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well. 2. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or media instead. 3. Confirm that the this compound is fully dissolved in the recommended vehicle (e.g., 10 mM sodium bicarbonate solution) before diluting in culture medium.[2] |
| No effect observed on a known cancer cell line. | 1. High antioxidant capacity: The specific cell line may have unusually high levels of catalase or glutathione peroxidase, allowing it to neutralize the H₂O₂ produced. 2. Drug concentration too low: The doses used may be insufficient to produce a cytotoxic effect. 3. Incorrect drug preparation/storage: Avasopasem solution may have degraded. | 1. Measure the baseline catalase and glutathione peroxidase activity in your cell line. Consider using inhibitors like buthionine sulfoximine (B86345) (BSO) to deplete glutathione and potentially increase sensitivity as a mechanistic study.[2][6] 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). 3. Prepare fresh solutions for each experiment. Refer to the manufacturer's guidelines for storage. |
| Toxicity observed in normal/control cell lines. | 1. Drug concentration too high: The doses used may be reaching levels toxic to even healthy cells. 2. Compromised cell health: The control cells may be stressed, senescent, or otherwise unhealthy, making them more susceptible. 3. Interaction with media components: Components in the specific cell culture medium may interact with avasopasem to create cytotoxic byproducts. | 1. Re-run the experiment with a lower dose range. 2. Ensure control cells are healthy, within a low passage number, and growing optimally before starting the experiment.[][9] 3. Test the effect of avasopasem in different recommended media for that cell line. Ensure the pH of the final solution is stable. |
| Inconsistent results when combining avasopasem with radiation. | 1. Timing of drug administration: The timing of avasopasem treatment relative to irradiation is critical for both radiosensitization (cancer cells) and radioprotection (normal cells). 2. Radiation dose: The synergistic effect of avasopasem and radiation can be dependent on the radiation dose per fraction.[6] | 1. For radiosensitization, avasopasem is typically administered shortly before irradiation (e.g., 30-60 minutes).[6] Standardize this timing across all experiments. 2. Review literature for your cell model. Synergy has been noted to be more pronounced with higher radiation doses per fraction (hypofractionation).[3][6] |
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound (GC4419) on the viability of human lung cancer cell lines and a normal immortalized human bronchial epithelial cell line, as measured by an XTT assay 48 hours post-treatment.
Table 1: Effect of this compound on Cancer Cell Viability Data adapted from El-Mahdy et al., Free Radical Biology and Medicine, 2020.[1]
| Cell Line | GC4419 Concentration | % Viable Cells (Mean ± SEM) |
| A549 (Lung Carcinoma) | 0 µM (Control) | 100% |
| 5 µM | ~85% | |
| 10 µM | ~70% | |
| 20 µM | ~55% | |
| H1299 (Lung Carcinoma) | 0 µM (Control) | 100% |
| 5 µM | ~80% | |
| 10 µM | ~65% | |
| 20 µM | ~50% |
Table 2: Effect of this compound on Normal Cell Viability Data adapted from El-Mahdy et al., Free Radical Biology and Medicine, 2020.[1]
| Cell Line | GC4419 Concentration | % Viable Cells (Mean ± SEM) |
| Beas-2b (Normal Bronchial Epithelium) | 0 µM (Control) | 100% |
| 5 µM | ~100% | |
| 10 µM | ~100% | |
| 20 µM | ~100% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Use
This protocol is adapted from methodologies used in published preclinical studies.[2]
-
Reconstitution: Dissolve this compound (GC4419) powder in a 10 mM sodium bicarbonate solution.
-
pH Adjustment: Gently adjust the pH of the solution to between 7.1 and 7.4.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Working Solution: On the day of the experiment, dilute the sterile stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).
Protocol 2: Cell Viability Assessment using XTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Allow cells to attach and resume logarithmic growth by incubating for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Absorbance Reading: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, and express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound's differential effect on cells.
Experimental Workflow for In Vitro Testing
Caption: Workflow for cell proliferation/viability assays with avasopasem.
References
- 1. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galera Therapeutics presents interim data from Phase 1/2 GC4419 trial | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Ensuring reproducibility in Avasopasem manganese research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Avasopasem manganese (GC4419) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling, preparation, and experimental use of this compound.
| Question ID | Question | Answer |
| SOL-01 | My this compound solution is precipitating upon preparation or during storage. What should I do? | Precipitation can occur, especially with aqueous-based formulations. To aid dissolution, gentle heating and/or sonication can be used.[1][2] For in vivo preparations, ensure solvents are added sequentially as described in established protocols.[1][3] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles that can degrade the product.[1] |
| SOL-02 | What is the recommended solvent and storage condition for this compound? | For in vitro studies, this compound is highly soluble in DMSO (up to 230 mg/mL).[3] For in vivo use, several formulations are suggested, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3] It is crucial to prepare these solutions fresh or store them appropriately at low temperatures (-20°C or -80°C) in aliquots to maintain stability.[1] |
| EXP-01 | I am not observing the expected radioprotective effect on normal tissues in my experiment. What are the possible reasons? | Several factors could contribute to this. 1. Timing of Administration: this compound should be administered shortly before radiation exposure, as its mechanism is to dismutate the burst of superoxide (B77818) generated by radiotherapy.[4][5] In clinical trials, it was administered within 1 hour prior to each radiation fraction.[5] 2. Dosage: Ensure the correct dosage is being used. Preclinical and clinical studies have used various doses, so it's important to consult relevant literature for your specific model.[6][7] 3. Compound Stability: Verify that the compound has been stored correctly and the solution was freshly prepared to ensure its activity. Repeated freeze-thaw cycles can inactivate the product.[1] |
| EXP-02 | My results show that this compound is protecting the tumor cells from radiation, which is the opposite of the intended effect. Why might this be happening? | While this compound is primarily a radioprotector of normal tissue, under certain conditions, particularly with lower doses of radiation, it may not produce a radiosensitizing effect on tumors.[8] The radiosensitizing effect is hypothesized to be dependent on the generation of high levels of hydrogen peroxide (H₂O₂) from the dismutation of superoxide, which is more pronounced with higher radiation doses per fraction (hypofractionation).[8][9] Ensure your radiation dosing regimen is sufficient to induce the pro-oxidant tumor-killing effect. |
| DATA-01 | How does the efficacy of this compound in reducing severe oral mucositis (SOM) compare between Phase 2 and Phase 3 clinical trials? | In a Phase 2b trial, a 90 mg dose of this compound showed a significant reduction in the median duration of SOM from 19 days (placebo) to 1.5 days.[7] The incidence of SOM was also reduced from 65% to 43%.[7][10] The Phase 3 ROMAN trial showed a statistically significant, though less dramatic, reduction in SOM incidence (64% in the placebo group vs. 54% in the Avasopasem group) and a reduction in median duration from 18 days to 8 days.[10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Clinical Efficacy of this compound in Reducing Severe Oral Mucositis (SOM)
| Trial | Parameter | Placebo Group | This compound (90 mg) Group | Relative Reduction | P-value |
| Phase 2b (GT-201) | Median Duration of SOM | 19 days | 1.5 days | 92% | 0.024[7] |
| Incidence of SOM | 65% | 43% | 34% | 0.009[10] | |
| Incidence of Grade 4 SOM | 30% | 16% | 47% | 0.045[7][10] | |
| Phase 3 (ROMAN) | Median Duration of SOM | 18 days | 8 days | 56% | 0.002[10][11] |
| Incidence of SOM | 64% | 54% | 16% | 0.045[10][11] | |
| Incidence of Grade 4 SOM | 33% | 24% | 27% | 0.052[10][11] | |
| Median Days to SOM Onset | 38 days | 49 days | 29% delay | 0.002[10][11] |
Table 2: Preclinical In Vivo Tumor Growth Delay Data
| Cell Line | Radiation Dose (Gy) | This compound Dose (mg/kg) | Outcome |
| H1299 Xenografts | 18 Gy x 1 fraction | 10 or 24 | Significant synergy and enhanced tumor response observed.[6][8] |
| H1299 Xenografts | 9.9 Gy x 2 fractions | 10 or 24 | Synergy observed.[8] |
| H1299 Xenografts | 2 Gy x 16 fractions | 10 or 24 | No significant enhancement of tumor response.[8] |
Key Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This protocol is designed to assess the radiosensitizing or radioprotective effects of this compound on cancer and normal cells, respectively.
Materials:
-
Cell lines of interest (e.g., H1299 NSCLC cells, normal immortalized lung cells).[12]
-
Complete cell culture medium.
-
This compound (GC4419).
-
DMSO (for stock solution).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
-
Radiation source (e.g., X-ray irradiator).
Procedure:
-
Cell Seeding: Plate cells at a density determined to yield approximately 50-100 colonies per dish after treatment. Allow cells to attach overnight.
-
Avasopasem Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM).[13] Replace the medium in the plates with the Avasopasem-containing medium and incubate for a specified period (e.g., 24 hours) before irradiation.[14]
-
Irradiation: Irradiate the cells with various doses of ionizing radiation (e.g., 2, 4, 6 Gy).[13] A non-irradiated control group should be included.
-
Colony Formation: After irradiation, replace the medium with fresh, drug-free medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes. Rinse the plates with water and allow them to air dry. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate survival curves.
Protocol 2: Superoxide Dismutase (SOD) Activity Assay
This protocol describes an indirect competitive inhibition assay to measure the SOD-like activity of this compound.
Materials:
-
Xanthine Oxidase.
-
Nitroblue tetrazolium (NBT).
-
This compound.
-
Control SOD (e.g., CuZnSOD).[15]
-
Phosphate (B84403) buffer.
-
96-well plate.
-
Plate reader capable of measuring absorbance at ~560 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, xanthine, and NBT to each well.
-
Addition of Inhibitor: Add varying concentrations of this compound or a known SOD standard to the appropriate wells. Include a control well without any SOD mimetic.
-
Initiation of Reaction: Add xanthine oxidase to all wells to initiate the generation of superoxide radicals. The superoxide will reduce NBT to formazan, a colored product.
-
Measurement: Immediately measure the change in absorbance at 560 nm over time using a plate reader.
-
Data Analysis: The rate of NBT reduction is inversely proportional to the activity of the SOD mimetic. Calculate the concentration of this compound required to inhibit the NBT reduction by 50% (IC50) and compare it to the standard SOD.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in normal and tumor tissues.
Experimental Workflow: In Vitro Radiosensitization Study
Caption: Workflow for a clonogenic survival assay with Avasopasem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 4. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel SOD mimetic GC4419 increases cancer cell killing with sensitization to ionizing radiation while protecting normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Radioprotectors: Avasopasem Manganese vs. Amifostine
For Researchers, Scientists, and Drug Development Professionals
The landscape of radioprotection in oncology is continually evolving, with the goal of mitigating the often-debilitating side effects of radiotherapy while maintaining or enhancing its anti-tumor efficacy. Two prominent agents in this field are avasopasem manganese and amifostine (B1664874). This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development efforts.
Mechanism of Action: A Tale of Two Strategies
The radioprotective mechanisms of this compound and amifostine differ significantly. Amifostine, a pro-drug, requires activation, while this compound acts as a catalytic scavenger of reactive oxygen species.
This compound: This investigational drug is a selective superoxide (B77818) dismutase (SOD) mimetic.[1][2] It works by converting superoxide radicals, a primary driver of radiation-induced damage, into hydrogen peroxide.[3][4] This action is thought to protect normal tissues from oxidative stress.[4][5] Interestingly, in the high-superoxide environment of tumor cells, this conversion can lead to an accumulation of hydrogen peroxide, potentially enhancing the tumor-killing effects of radiation.[3][4][6]
Amifostine: Developed by the U.S. Walter Reed Army Institute of Research, amifostine is a phosphorothioate (B77711) compound.[7][8] It is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[9] This active form is a potent scavenger of free radicals, donates hydrogen to repair damaged DNA, and can induce cellular hypoxia, all of which contribute to its radioprotective effects.[10] The selectivity of amifostine for normal tissues is attributed to the higher alkaline phosphatase activity and pH in these tissues compared to the tumor microenvironment.[11][9]
Signaling Pathway Diagrams
Clinical Performance: A Head-to-Head Look at the Data
While direct comparative trials are lacking, data from placebo-controlled studies provide insights into the efficacy of each agent in reducing radiation-induced toxicities, particularly severe oral mucositis (SOM) and xerostomia.
Severe Oral Mucositis (SOM)
| Feature | This compound (ROMAN Phase 3 Trial)[12][13] | Amifostine (Meta-analysis of Randomized Trials)[14] |
| Incidence of SOM | 54% with avasopasem vs. 64% with placebo (16% relative reduction) | Significantly reduced risk of Grade 3-4 mucositis (RR 0.72) |
| Duration of SOM | Median of 8 days with avasopasem vs. 18 days with placebo (56% reduction) | Data on duration not consistently reported in the meta-analysis |
| Incidence of Grade 4 SOM | 24% with avasopasem vs. 33% with placebo (27% reduction, p=0.052) | Included in the overall reduction of Grade 3-4 mucositis |
| Time to Onset of SOM | Median of 49 days with avasopasem vs. 38 days with placebo | Not reported in the meta-analysis |
Xerostomia (Dry Mouth)
| Feature | This compound | Amifostine (Phase 3 Trial)[15][16] |
| Incidence of Acute Xerostomia (Grade ≥2) | Not a primary endpoint in the ROMAN trial, with no detectable effect on xerostomia reported in a Phase 2b trial.[17] | 51% with amifostine vs. 78% with placebo |
| Incidence of Chronic Xerostomia (Grade ≥2) at 1 year | Not reported | 34% with amifostine vs. 57% with placebo |
| Saliva Production | Not reported | Significantly greater with amifostine |
Other Toxicities
A meta-analysis has suggested that amifostine may also significantly reduce the risk of Grade 3-4 dysphagia.[14] Avasopasem has shown potential in reducing radiation-induced esophagitis in patients with lung cancer.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for preclinical and clinical evaluation of these radioprotectors.
Preclinical Evaluation of Amifostine for Xerostomia Reduction
Protocol:
-
Animal Model: Utilize female C57BL/6 mice, 8-10 weeks old.[19]
-
Anesthesia: Administer an intraperitoneal (IP) injection of a ketamine/xylazine cocktail.[19]
-
Amifostine Administration: Dissolve amifostine in sterile saline and administer a dose of 200 mg/kg via IP injection 30 minutes prior to irradiation.[19][9]
-
Irradiation: Position the anesthetized mouse in a custom-made lead shield that exposes only the submandibular gland region. Deliver a single dose of 15 Gy of ionizing radiation.[19]
-
Saliva Collection: At a designated time point post-irradiation (e.g., 12 weeks), administer a subcutaneous injection of pilocarpine (B147212) (5 mg/kg) to stimulate saliva secretion. Collect saliva for 15 minutes using a pre-weighed cotton ball and determine the flow rate.[19]
-
Histological Analysis: Euthanize the mouse and dissect the submandibular glands. Fix the glands in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Perform morphometric analysis to quantify the area of acinar cells.[19]
Clinical Trial Protocol for this compound in Head and Neck Cancer (ROMAN Trial)
Protocol:
-
Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck scheduled to receive 60-72 Gy of intensity-modulated radiation therapy (IMRT) with concurrent cisplatin.[12][20][21]
-
Randomization: Patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[12]
-
Drug Administration: this compound (90 mg) or placebo was administered as an intravenous infusion prior to each fraction of radiation therapy.[12]
-
Concomitant Therapy: Standard-of-care IMRT and cisplatin were administered to both arms.[12]
-
Assessment: Severe oral mucositis was assessed twice weekly during IMRT and then weekly for two weeks post-treatment.[12]
-
Primary Endpoint: The primary endpoint was the incidence of severe oral mucositis through the end of IMRT.[12]
-
Secondary Endpoints: Secondary endpoints included the duration and time to onset of SOM, incidence of grade 4 SOM, and tumor outcomes.[12]
Conclusion
This compound and amifostine represent two distinct and valuable approaches to mitigating the toxicities of radiation therapy. Avasopasem has demonstrated a significant reduction in the duration and incidence of severe oral mucositis in patients with head and neck cancer.[12][22] Amifostine has a broader established role in protecting against both xerostomia and mucositis, though its efficacy in the context of concurrent chemoradiotherapy for mucositis has been debated.[14][15][16]
The choice between these agents in a clinical or research setting will depend on the specific toxicity being targeted, the treatment regimen, and the patient population. The development of novel radioprotectors like this compound highlights the ongoing efforts to improve the therapeutic ratio of radiotherapy, ultimately enhancing the quality of life for cancer patients. Further research, including potential head-to-head trials, will be crucial to fully elucidate the comparative effectiveness of these and other emerging radioprotective agents.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. drugs.com [drugs.com]
- 3. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Experimental drug makes radiation therapy more effective, less damaging: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Effect of amifostine in head and neck cancer patients treated with radiotherapy: a systematic review and meta-analysis based on randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-Year Tumor Outcomes of a Phase 2B, Randomized, Double-Blind Trial of this compound (GC4419) Versus Placebo to Reduce Severe Oral Mucositis Owing to Concurrent Radiation Therapy and Cisplatin for Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. benchchem.com [benchchem.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. oncnursingnews.com [oncnursingnews.com]
A Comparative Analysis of Avasopasem Manganese and Natural Superoxide Dismutase Enzymes in Mitigating Oxidative Stress
An objective comparison of the synthetic superoxide (B77818) dismutase (SOD) mimetic, Avasopasem manganese, and endogenous SOD enzymes, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound (GC4419), a small molecule SOD mimetic, and the naturally occurring superoxide dismutase (SOD) enzymes. The focus is on their respective mechanisms of action, clinical and preclinical efficacy, and the experimental protocols used to evaluate their activity and impact on oxidative stress. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Superoxide Dismutases and this compound
Superoxide dismutases (SODs) are a class of metalloenzymes that represent a primary line of defense against oxidative stress.[1][2] They catalyze the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][3][4] This enzymatic activity is crucial for preventing the cellular damage caused by reactive oxygen species (ROS).[1] In humans, there are three main isoforms of SOD: copper-zinc SOD (SOD1) found in the cytoplasm, manganese SOD (SOD2) located in the mitochondria, and extracellular SOD (SOD3).[2][3]
While natural SODs are essential, their therapeutic application has been limited by factors such as a short plasma half-life, poor membrane permeability, and potential immunogenicity.[3][5][6] To overcome these limitations, synthetic SOD mimetics have been developed. This compound is a highly selective, low-molecular-weight SOD mimetic designed to catalytically remove superoxide, thereby protecting normal tissues from oxidative damage, such as that induced by radiotherapy.[7][8][9][10]
Mechanism of Action: A Shared Pathway
Both natural SOD enzymes and this compound share the same fundamental mechanism of action. They accelerate the conversion of the highly reactive superoxide radical into the less damaging species, hydrogen peroxide and oxygen.[1][8][9] The hydrogen peroxide is subsequently detoxified into water and oxygen by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase.[1][3][11] This catalytic cycle reduces the levels of superoxide, which can otherwise lead to the formation of more damaging species like peroxynitrite and hydroxyl radicals, thereby mitigating cellular damage.[1]
This compound, a manganese-containing pentaazamacrocyclic complex, mimics the active site of the native SOD enzyme and has a catalytic rate constant that approaches that of the natural enzyme.[12][13][14]
Comparative Efficacy
The primary distinction in efficacy between this compound and natural SOD enzymes lies in their translational success into clinical applications.
This compound: Clinical Efficacy
This compound has been extensively studied in clinical trials, particularly for its ability to reduce severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiotherapy.[15][16][17] The Phase 3 ROMAN trial and a preceding Phase 2b trial provide robust quantitative data on its efficacy.[15][16]
| Clinical Endpoint | Phase 2b Trial (90 mg Avasopasem)[15] | Phase 3 ROMAN Trial (Avasopasem)[15] |
| Incidence of SOM (Grade ≥3) | 43% (vs. 65% in placebo) | 54% (vs. 64% in placebo) |
| Relative Risk Reduction in SOM Incidence | 34% (p=0.009) | 16% (p=0.045) |
| Median Duration of SOM | 1.5 days (vs. 19 days in placebo) | 8 days (vs. 18 days in placebo) |
| Reduction in Median Days of SOM | 92% (p=0.024) | 56% (p=0.002) |
| Incidence of Grade 4 SOM | 16% (vs. 30% in placebo) | 24% (vs. 33% in placebo) |
| Relative Reduction in Grade 4 SOM | 47% (p=0.045) | 27% (p=0.052) |
Natural SOD Enzymes: Preclinical Data and Clinical Challenges
Attempts to use exogenous natural SODs (e.g., bovine-derived) as therapeutics have been explored.[5][6] Preclinical studies in animal models have shown that SOD administration can offer protection against radiation-induced toxicities.[6] For instance, intravenous injection of bovine SOD in mice before total body irradiation increased the 30-day LD₅₀ (lethal dose for 50% of subjects) by 12%, from 627 rads to 700 rads.[6]
However, the clinical translation of natural SOD enzymes has been largely unsuccessful.[5][18] The key limitations include:
-
Poor Pharmacokinetics: As large proteins, SODs have a short circulating half-life and low bioavailability.[3]
-
Limited Cellular Uptake: They cannot easily cross cell membranes to reach intracellular sites of superoxide production, like the mitochondria.
-
Immunogenicity: Being proteins from non-human sources (like bovine SOD), they can elicit an immune response.[5]
-
Cost and Stability: Production and formulation of stable, active enzymes can be challenging and expensive.
This compound was specifically designed as a small molecule to overcome these challenges, leading to its successful clinical evaluation.[5][6][18]
| Feature | This compound | Natural SOD Enzymes |
| Molecular Weight | ~483 Da[6][14] | ~32,500 Da (for human Cu/Zn SOD) |
| Bioavailability | Enhanced due to small size[12] | Low, with limited tissue penetration |
| Half-life | Stable for up to 10 hours in whole blood (early analogue)[6] | Short plasma half-life |
| Immunogenicity | Negligible[3] | Potential for immune response (if non-human source)[5] |
| Clinical Efficacy | Demonstrated in Phase 3 trials for SOM[15][16] | Limited clinical success due to translational challenges[5][18] |
Experimental Protocols
The evaluation of both Avasopasem and natural SODs relies on standardized assays to measure their enzymatic activity and their effect on biomarkers of oxidative stress.
A. Measurement of Superoxide Dismutase Activity
A common method to determine SOD activity is the Nitroblue Tetrazolium (NBT) reduction assay.[19] This spectrophotometric method uses a system (e.g., xanthine/xanthine oxidase) to generate a steady stream of superoxide radicals.[19] In the absence of SOD, these radicals reduce NBT, a yellow dye, into formazan, a blue-purple product that can be measured colorimetrically. When an SOD source (like Avasopasem or a tissue sample) is present, it competes with NBT for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is proportional to the SOD activity in the sample.[19]
B. Assessment of Lipid Peroxidation (Oxidative Damage)
To assess the protective efficacy of SOD mimetics or enzymes, downstream markers of oxidative damage are often measured. Malondialdehyde (MDA) is a well-established biomarker for lipid peroxidation.[20] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to quantify MDA levels.[20] In this assay, MDA present in a sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct. The intensity of this color, measured with a spectrophotometer, is proportional to the amount of MDA, providing an index of oxidative stress.[20]
Conclusion
Both this compound and natural SOD enzymes are potent catalysts for the dismutation of superoxide radicals, playing a critical role in the antioxidant defense system. While they share a common mechanism of action, their efficacy in a therapeutic context is markedly different. Natural SOD enzymes, despite their physiological importance, have faced significant hurdles in clinical development due to their protein nature, leading to poor pharmacokinetics and bioavailability.
This compound, as a synthetic small molecule mimetic, was engineered to overcome these limitations. Clinical trial data, particularly from the Phase 3 ROMAN study, has demonstrated its statistically significant and clinically meaningful efficacy in reducing the incidence and duration of severe oral mucositis in cancer patients.[15][16] This makes Avasopasem a promising therapeutic agent that has successfully translated the protective principle of superoxide dismutation into a clinically effective treatment, a goal that has remained elusive for exogenous natural SOD enzymes.
References
- 1. Superoxide dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antioxidant and anti-inflammatory activities of this compound in age-associated, cisplatin-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncnursingnews.com [oncnursingnews.com]
- 16. ascopubs.org [ascopubs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pesclinical.com [pesclinical.com]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Validating the mechanism of GC4419-induced tumor radiosensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GC4419 (avasopasem manganese), a selective superoxide (B77818) dismutase (SOD) mimetic, and its role in tumor radiosensitization. We will delve into its mechanism of action, supported by experimental data from preclinical and clinical studies, and compare its performance with the standard of care.
Mechanism of Action: A Tale of Two Tissues
GC4419 is a small molecule that mimics the function of the enzyme superoxide dismutase, which converts superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][2] Ionizing radiation, a cornerstone of cancer therapy, generates a significant amount of superoxide in both cancerous and normal tissues.[3] This excess superoxide contributes to the painful side effects of radiotherapy, such as severe oral mucositis (SOM) in head and neck cancer patients.[1][4]
GC4419's innovative mechanism lies in its differential effect on normal versus tumor cells.[2][3]
-
In normal tissues: These cells have robust enzymatic machinery, including high levels of catalase, which efficiently neutralize the H₂O₂ generated by GC4419 into harmless water and oxygen. This selective detoxification protects normal tissues from radiation-induced damage.[3]
-
In tumor tissues: Cancer cells often have lower levels of catalase.[3] The accumulation of H₂O₂ in these cells leads to oxidative stress and cytotoxicity, thereby enhancing the tumor-killing effect of radiation.[3][5] This process is particularly effective with high-dose-per-fraction radiation, also known as stereotactic ablative radiotherapy (SAbR).[3][6][7]
This dual functionality positions GC4419 as both a radioprotector of normal tissues and a radiosensitizer of tumors.[3]
Visualizing the Mechanism
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating GC4419.
References
- 1. curetoday.com [curetoday.com]
- 2. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 5. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Avasopasem manganese in different tumor microenvironments
A Comprehensive Guide for Researchers and Drug Development Professionals
Avasopasem manganese (AVA, GC4419) is a selective superoxide (B77818) dismutase (SOD) mimetic currently under extensive investigation for its dual role in cancer therapy. Primarily developed to mitigate the toxic side effects of radiotherapy and chemotherapy on normal tissues, emerging preclinical and clinical evidence reveals its potential to simultaneously enhance the anti-tumor efficacy of these treatments. This guide provides a comparative analysis of Avasopasem's performance in different tumor microenvironments, contrasted with other radioprotective agents, and supported by experimental data and detailed methodologies.
Mechanism of Action: A Dichotomous Role in Normal vs. Tumor Tissue
Avasopasem's therapeutic utility hinges on the differential redox states between normal and cancerous cells. As a potent SOD mimetic, it catalyzes the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂).[1][2][3][4]
-
In Normal Tissues: Healthy cells possess robust enzymatic machinery, such as catalase and glutathione (B108866) peroxidases, to efficiently neutralize H₂O₂ into harmless water and oxygen. By scavenging the initial burst of radiation-induced superoxide, Avasopasem prevents the cascade of oxidative damage, thereby protecting normal tissues.[1][3] This protective effect is the basis for its primary clinical application in reducing severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiotherapy.[5][6][7][8]
-
In Tumor Tissues: Many cancer cells exhibit a compromised ability to metabolize H₂O₂ due to lower levels of catalase or other peroxidases.[1][9] The Avasopasem-mediated increase in intracellular H₂O₂ concentration, particularly when combined with high-dose radiation, overwhelms the tumor's antioxidant capacity. This leads to heightened oxidative stress, DNA damage, and ultimately, enhanced tumor cell killing.[1][2][9] This synergistic effect appears to be most pronounced with hypofractionated radiation regimens like stereotactic ablative body radiotherapy (SABR).[1][2]
Below is a diagram illustrating this dual mechanism of action.
Caption: Dual mechanism of this compound in normal versus tumor tissues.
Performance in Different Tumor Microenvironments: Preclinical Data
Avasopasem has demonstrated promising radiosensitizing effects across a variety of preclinical tumor models. The synergy is largely dependent on the generation of hydrogen peroxide.[1][2]
| Tumor Type | Model | Key Findings | Reference |
| Non–Small Cell Lung Cancer (NSCLC) | H1299, A549, H460 xenografts (mice) | Avasopasem synergized with high-dose-per-fraction radiation (SABR-like) to enhance tumor growth delay. This effect was abrogated by tumor-specific overexpression of catalase. | [1][2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SqCC/Y1 xenografts (mice) | Enhanced tumor response when combined with high-dose radiation. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc 02.03, SW1990, PANC-1 xenografts (mice) | Avasopasem in combination with high-dose radiation significantly enhanced tumor response. The combination was synergistic in the Panc 02.03 model. | [1] |
| Soft Tissue Sarcoma (STS) | Fibrosarcoma, Liposarcoma, Leiomyosarcoma, MPNST cell lines | Avasopasem selectively enhanced the cellular response to radiation in STS cells compared to normal dermal fibroblasts. This was potentially due to lower glutathione peroxidase (GPx1) activity in STS cells. | [9] |
| Mammary Adenocarcinoma | MB231 in vitro model | Avasopasem increased intracellular H₂O₂. Inhibition of glutathione and thioredoxin metabolism selectively enhanced Avasopasem-induced cancer cell killing. | [1] |
Clinical Efficacy of Avasopasem
Clinical trials have primarily focused on Avasopasem's ability to reduce radiotherapy-induced toxicities, with tumor outcomes as a critical secondary endpoint to ensure no protective effect on the cancer.
| Trial (Phase) | Cancer Type | Key Efficacy Endpoints (vs. Placebo) | Tumor Outcome | Reference | | :--- | :--- | :--- | :--- | | ROMAN (Phase 3) | Locally Advanced HNSCC | Primary: 16% relative reduction in incidence of Severe Oral Mucositis (SOM) (54% vs 64%). Secondary: 56% reduction in median duration of SOM (8 vs 18 days). | Tumor outcomes maintained at 1 and 2 years (Overall Survival, Progression-Free Survival, Locoregional Control). |[5][8][10] | | Phase 2b | Locally Advanced HNSCC | Significant reduction in median SOM duration (1.5 vs 19 days). Reduced SOM incidence (43% vs 65%) and Grade 4 SOM incidence (16% vs 30%). | Tumor outcomes were maintained at 2-year follow-up. |[3][6][7] | | Phase 1b/2a | Pancreatic Cancer (with SABR) | Avasopasem markedly improved tumor outcomes and survival. | Enhanced anti-tumor efficacy. |[9] |
Comparative Analysis with Alternative Agents
While direct head-to-head clinical trials are scarce, a comparison can be drawn from existing preclinical and clinical data for other notable radioprotective agents.
| Agent | Mechanism of Action | Advantages | Disadvantages / Side Effects |
| This compound | SOD mimetic; converts O₂•⁻ to H₂O₂. Selectively protects normal tissue while potentially sensitizing tumors. | Dual action (radioprotection and radiosensitization). Favorable safety profile in clinical trials. | Investigational status; requires intravenous administration. |
| Amifostine (B1664874) (WR-2721) | Thiol prodrug; its active metabolite (WR-1065) scavenges free radicals.[11] | FDA-approved for reducing xerostomia in H&N cancer radiotherapy and cisplatin-induced nephrotoxicity. Broad-spectrum cytoprotection.[12] | Can cause hypotension, nausea, and vomiting. Potential for tumor protection is a concern, though many studies show it is selective for normal tissue.[13][14] |
| Tempol (B1682022) | Stable nitroxide; free radical scavenger. | Protects against radiation-induced bone marrow failure in mice.[15] Non-sulfur-containing.[16] May have potential for hypoxic radiosensitization.[16] | Less potent than aminothiols. Bioreduction to a non-protective form can occur more rapidly in tumors than normal tissue.[15] Primarily preclinical data available. |
| Mn Porphyrins (e.g., MnBuOE) | SOD mimetics, similar to Avasopasem. | Preclinically shown to widen the therapeutic margin by protecting normal tissue (e.g., against xerostomia) while sensitizing tumors.[17][18] | Primarily preclinical data; less advanced in clinical development for radioprotection compared to Avasopasem. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the evaluation of Avasopasem.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with radiation and/or Avasopasem, measuring cellular reproductive viability.
Caption: Workflow for a standard clonogenic survival assay.
In Vivo Tumor Growth Delay Studies
These studies evaluate the effect of Avasopasem and radiation on tumor growth in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., H1299 NSCLC) are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., Control, Avasopasem alone, Radiation alone, Avasopasem + Radiation).
-
Drug Administration: Avasopasem is administered (e.g., intraperitoneally) shortly before radiation.[1][2]
-
Irradiation: Tumors are irradiated with a single high dose or a fractionated schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Endpoint: The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a predetermined size. Tumor control dose 50 (TCD50), the dose required to control 50% of tumors, may also be calculated.[19]
Alkaline Comet Assay for DNA Damage
This sensitive technique is used to detect DNA single-strand breaks in individual cells.
Caption: Key steps of the alkaline comet assay protocol.
Conclusion
This compound represents a promising therapeutic agent that leverages the distinct redox biology of tumor microenvironments. Its ability to selectively protect normal tissues from radiation damage while simultaneously enhancing tumor radiosensitization offers a significant advantage over traditional radioprotectants. Preclinical data across various solid tumors, including NSCLC, HNSCC, pancreatic cancer, and soft tissue sarcomas, consistently support its dual mechanism of action, which is critically dependent on the generation of hydrogen peroxide.[1][2][9] Clinical trials have substantiated its efficacy in mitigating severe oral mucositis without compromising anti-tumor outcomes in head and neck cancer.[8] While agents like Amifostine are established in clinical practice, Avasopasem's favorable safety profile and potential for tumor sensitization position it as a next-generation candidate to improve the therapeutic ratio of cancer radiotherapy. Further research, including direct comparative trials and exploration in combination with other treatment modalities, will continue to define its role in oncology.
References
- 1. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine and radiation therapy: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of tempol radioprotection in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A novel manganese-porphyrin superoxide dismutase-mimetic widens the therapeutic margin in a pre-clinical head and neck cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Novel Manganese-Porphyrin Superoxide Dismutase-Mimetic Widens the Therapeutic Margin in a Preclinical Head and Neck Cancer Model. [scholars.duke.edu]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GC4419 and Other Antioxidants in Radiation Protection
For Researchers, Scientists, and Drug Development Professionals
The landscape of radiation protection is continuously evolving, with novel agents being developed to mitigate the toxic effects of radiation on normal tissues while preserving or enhancing its anti-tumor efficacy. This guide provides a comparative analysis of GC4419 (avasopasem manganese), a superoxide (B77818) dismutase (SOD) mimetic, with other notable antioxidants, amifostine (B1664874) and N-acetylcysteine (NAC), used in the context of radiation protection. This comparison is based on available clinical and preclinical data, focusing on efficacy, safety, and mechanisms of action.
Disclaimer: To date, no direct head-to-head clinical trials comparing GC4419 with amifostine or N-acetylcysteine for radiation protection have been published. The following comparison is compiled from data from separate placebo-controlled trials and preclinical studies. This indirect comparison should be interpreted with caution.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for GC4419 and amifostine from clinical trials in patients undergoing radiotherapy. Data for N-acetylcysteine is primarily from preclinical studies and is presented separately.
Table 1: Efficacy of GC4419 vs. Amifostine in Radiation-Induced Toxicities
| Antioxidant | Indication | Key Efficacy Endpoint | Results | Citation |
| GC4419 (Avasopasem) | Severe Oral Mucositis (SOM) in Head and Neck Cancer (HNC) | Incidence of SOM (WHO Grade ≥3) | 54% with GC4419 vs. 64% with placebo (16% relative reduction) | [1][2] |
| Duration of SOM | Median of 8 days with GC4419 vs. 18 days with placebo (56% reduction) | [1] | ||
| Amifostine | Xerostomia in HNC | Incidence of Grade ≥2 Acute Xerostomia | 51% with amifostine vs. 78% with placebo | [3] |
| Incidence of Grade ≥2 Chronic Xerostomia | 34% with amifostine vs. 57% with placebo | [3] | ||
| Mucositis in HNC | Incidence of Grade ≥3 Mucositis | Inconsistent results across studies; one study showed no significant reduction, while another showed a significant reduction in Grade 4 mucositis. | [3][4] |
Table 2: Safety and Tolerability of GC4419 vs. Amifostine
| Antioxidant | Common Adverse Events | Notable Side Effects | Citation |
| GC4419 (Avasopasem) | Generally well-tolerated; adverse event profile similar to placebo in clinical trials. | No significant GC4419-specific toxicities reported. | [1] |
| Amifostine | Nausea, vomiting, hypotension, allergic reactions. | Hypotension can be dose-limiting and requires blood pressure monitoring. | [3] |
Table 3: Preclinical Efficacy of N-acetylcysteine (NAC) in Radiation Protection
| Study Type | Model | Key Finding | Result | Citation | |---|---|---|---| | In vitro | Human peripheral blood mononuclear cells | Reduction of double-strand DNA breaks (DSBs) | Up to 76% reduction in DSBs compared to untreated cells. |[5] | | In vivo | Rat model of radiation-induced dermatitis | Severity of radiodermatitis | Significantly lower severity in NAC-treated rats. |[6] | | In vivo | Rat model of radiation-induced renal injury | Tubular necrosis, oxidative stress markers | Reduced tubular necrosis, MDA, and caspase-3; increased GSH. |[7] |
Experimental Protocols
GC4419 (Avasopasem) - ROMAN Phase 3 Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 clinical trial (ROMAN; NCT03689712).[1][2]
-
Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck scheduled to receive intensity-modulated radiation therapy (IMRT) and cisplatin.[2]
-
Intervention: Patients were randomized (3:2) to receive either 90 mg of GC4419 or a placebo.[1] The drug was administered as a 60-minute intravenous infusion prior to each IMRT fraction.[1]
-
Radiation Regimen: IMRT delivered in single daily fractions of 2.0 to 2.2 Gy to a cumulative dose of 60-72 Gy.[2]
-
Primary Endpoint: The incidence of severe oral mucositis (SOM), defined as World Health Organization (WHO) Grade 3 or 4, through the end of IMRT.[1][2]
-
Assessment: Oral mucositis was assessed by trained evaluators biweekly during radiotherapy and weekly for two weeks thereafter.[1]
Amifostine - Phase 3 Trial for Xerostomia Prevention
-
Study Design: A randomized, controlled Phase 3 clinical trial.[3]
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma undergoing radiotherapy.[3]
-
Intervention: Patients were randomized to receive either radiotherapy alone or radiotherapy with amifostine. Amifostine was administered at a dose of 200 mg/m² as a daily intravenous infusion 15 to 30 minutes before each radiation fraction.[3]
-
Radiation Regimen: Once-daily radiotherapy (1.8 to 2.0 Gy per fraction) to a total dose of 50 to 70 Gy.[3]
-
Primary Endpoints: Incidence of grade ≥2 acute xerostomia, grade ≥3 acute mucositis, and grade ≥2 late xerostomia.[3]
-
Assessment: Toxicity was graded according to standard criteria. Whole saliva production was quantified before and during follow-up.[3]
N-acetylcysteine (NAC) - Preclinical Study on DNA Damage
-
Study Design: In vitro and in vivo preclinical study.[5]
-
In Vitro Model: Human peripheral blood mononuclear cells (PBMCs) from healthy volunteers and patients with Li-Fraumeni syndrome.[5]
-
Intervention: Cells were cultured with or without NAC (3 mg/mL) prior to irradiation.[5]
-
In Vivo Model: Wild-type and p53 heterozygous mice.[5]
-
Intervention: Mice were treated with NAC prior to receiving 1.0 Gy of irradiation.[5]
-
Endpoint: The number of nuclear foci representing double-strand DNA breaks (DSBs) was quantified using confocal microscopy.[5]
Signaling Pathways and Mechanisms of Action
The radioprotective effects of GC4419, amifostine, and N-acetylcysteine are mediated through distinct yet overlapping mechanisms centered on the mitigation of oxidative stress.
GC4419 (Avasopasem)
GC4419 is a small molecule mimetic of the antioxidant enzyme superoxide dismutase (SOD). Its primary mechanism involves catalytically converting superoxide radicals (O₂⁻), a major species of reactive oxygen species (ROS) generated by ionizing radiation, into hydrogen peroxide (H₂O₂).[8] This H₂O₂ is then further detoxified into water and oxygen by cellular enzymes like catalase and glutathione (B108866) peroxidase. By rapidly removing superoxide, GC4419 prevents the formation of more damaging reactive species and protects normal tissues from radiation-induced damage.[8] Interestingly, in cancer cells, which often have a compromised ability to handle oxidative stress, the increased H₂O₂ generated by GC4419 can enhance tumor cell killing.[9]
Caption: Mechanism of action of GC4419.
Amifostine
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[10] This conversion is thought to occur preferentially in normal tissues due to higher alkaline phosphatase activity and a more neutral pH compared to the acidic tumor microenvironment.[10] WR-1065 is a potent scavenger of free radicals and can donate a hydrogen atom to repair damaged DNA.[10] It has also been shown to protect cells by influencing DNA damage signaling pathways, including the activation of p53.[11]
Caption: Mechanism of action of Amifostine.
N-acetylcysteine (NAC)
N-acetylcysteine is a precursor to the amino acid L-cysteine and is involved in the synthesis of glutathione (GSH), a major endogenous antioxidant.[12] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS. NAC can also act as a direct scavenger of free radicals.[13] Its protective effects are primarily attributed to reducing oxidative stress and subsequent cellular damage, including DNA damage.[5][13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic use of amifostine to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. researchgate.net [researchgate.net]
- 7. The radioprotective effect of N-acetylcysteine against x-radiation-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential treatment of N-acetylcysteine as an antioxidant in the radiation-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety of Avasopasem Manganese in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avasopasem manganese (GC4419), a selective superoxide (B77818) dismutase (SOD) mimetic, has shown significant promise in mitigating the toxic side effects of radiotherapy and chemotherapy in cancer treatment. As this and other SOD mimetics advance through clinical development, a thorough understanding of their long-term preclinical safety is paramount for predicting potential human toxicities and establishing safe clinical dosing regimens. This guide provides a comparative assessment of the preclinical long-term safety of this compound and other notable SOD mimetics, supported by available experimental data.
Executive Summary
This guide summarizes the available preclinical long-term safety and toxicology data for this compound and compares it with two other classes of SOD mimetics: Tempol and Manganese Porphyrins. While comprehensive long-term toxicology data for this compound in the public domain is limited, this guide compiles the most relevant information from preclinical studies and clinical trial documentation. In contrast, a more detailed preclinical safety assessment is available for the manganese porphyrin, MnTE-2-PyP, providing a valuable benchmark for comparison. Tempol, another well-studied SOD mimetic, is generally considered to have low toxicity, though specific long-term safety data is less consolidated.
Comparative Safety Profile of SOD Mimetics
The following table summarizes the available quantitative preclinical safety data for this compound and its alternatives. It is important to note that direct comparison is challenging due to variations in study design, animal models, and routes of administration.
| Compound Class | Compound | Animal Model | Duration of Study | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings & Target Organ Toxicities |
| Pentaazamacrocyclic Mn Complex | This compound (GC4419) | Mouse, Rat, Hamster | Various (acute to subchronic) | Intravenous, Intraperitoneal | Data not publicly available from dedicated long-term toxicology studies. | Preclinical studies supporting clinical trials have not reported significant toxicity at therapeutic doses. Clinical trials have shown an acceptable safety profile.[1][2][3][4] |
| Nitroxide | Tempol | Mouse, Rat | Various (acute to chronic) | Oral, Topical, Injection | Data not publicly available from dedicated long-term toxicology studies. Generally regarded as having low toxicity.[5][6][7] | Long-term oral administration in mice extended lifespan and ameliorated age-related inflammation without significant toxicity.[8] |
| Manganese Porphyrin | MnTE-2-PyP | Mouse | 18 days | Intravenous (bolus) | 10 mg/kg/day[5][6] | No specific target organ toxicity identified at doses relevant to clinical use. Mortality at higher doses was not associated with organ pathology, suggesting a functional effect.[5][6] |
| Monkey | 14 days | Intravenous (bolus) | 5 mg/kg/day[5][6] | No specific target organ toxicity identified at doses relevant to clinical use.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are summaries of the experimental protocols for the key safety studies cited.
Nonclinical Safety Assessment of MnTE-2-PyP[6][7]
-
Toxicity Studies: Single- and repeat-dose intravenous (IV) toxicity studies were conducted in mice and monkeys under Good Laboratory Practice (GLP) conditions.
-
Mouse Repeat-Dose Study: Mice received daily bolus IV injections of MnTE-2-PyP for 18 consecutive days. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10 mg/kg/day.
-
Monkey Repeat-Dose Study: Monkeys received daily bolus IV injections of MnTE-2-PyP for 14 consecutive days. The NOAEL was determined to be 5 mg/kg/day.
-
-
Safety Pharmacology: A core battery of safety pharmacology studies was conducted to assess effects on the central nervous, cardiovascular, and respiratory systems. MnTE-2-PyP had limited transitory effects on the cardiovascular system only at levels well above the therapeutic target dose.
-
Genotoxicity: In vitro genotoxicity studies were performed and indicated that MnTE-2-PyP was not genotoxic.
-
Local Tolerance: The intended intravenous clinical solution did not cause venous irritation in rabbits.
Long-Term Oral Administration of Tempol in Mice[9]
-
Study Design: Mice were administered Tempol in their drinking water over a long-term period (up to 20 months).
-
Endpoints: Mortality, body weight, food and water consumption, plasma biochemical parameters, and markers of inflammation and oxidative stress were monitored.
-
Key Findings: Tempol-treated mice showed a reduction in mortality at 20 months and normalization of age-related increases in inflammatory markers without adverse effects on body weight or other biochemical parameters.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding of the safety assessment of these compounds.
Caption: Mechanism of action of SOD mimetics in reducing oxidative stress.
Caption: General workflow for preclinical safety assessment of a new drug candidate.
Discussion and Future Directions
The available preclinical data suggest that SOD mimetics, including this compound, Tempol, and manganese porphyrins, generally possess a favorable safety profile, particularly in the context of their therapeutic application as radioprotectors. The comprehensive nonclinical safety assessment of MnTE-2-PyP provides a strong example of the rigorous evaluation these compounds undergo before clinical trials.[5][6]
A significant gap in the publicly available information is the lack of detailed, long-term preclinical toxicology studies for this compound and Tempol, which would allow for a more direct and robust comparison. While clinical trial data for avasopasem indicates it is well-tolerated, access to the full preclinical toxicology reports submitted to regulatory agencies would provide a more complete picture of its long-term safety in animal models.
For drug development professionals, the data on MnTE-2-PyP serves as a useful reference for the types of preclinical safety studies and endpoints that are critical for this class of compounds. Future research should focus on publishing comprehensive long-term safety data for this compound and other SOD mimetics in development to facilitate a more thorough comparative analysis and to better inform clinical risk assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. A nonclinical safety assessment of MnTE-2-PyP, a manganese porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nonclinical Safety Assessment of MnTE-2-PyP, a Manganese Porphyrin | Semantic Scholar [semanticscholar.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Biomarker Validation for Avasopasem Manganese Efficacy in Severe Oral Mucositis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Avasopasem manganese with alternative treatments for severe oral mucositis (SOM), a debilitating side effect of radiation therapy in head and neck cancer patients. The focus is on the validation of biomarkers to objectively assess treatment efficacy, supported by experimental data and detailed protocols.
Introduction to this compound and the Unmet Need in Severe Oral Mucositis
Radiation therapy is a cornerstone of treatment for head and neck cancers, but it frequently leads to severe oral mucositis, characterized by painful ulcers and inflammation that can impede cancer treatment, affect quality of life, and increase the risk of infection.[1][2] this compound (also known as GC4419) is an investigational drug designed to mitigate this toxicity. It is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic that works by converting superoxide radicals, a major contributor to radiation-induced damage, into less harmful hydrogen peroxide.[2] While clinical trials have shown its potential in reducing the incidence and duration of SOM, the validation of specific biomarkers to measure its direct pharmacological effect and compare its efficacy to other agents is crucial for further drug development and clinical application.[3][4]
Comparative Analysis of this compound and Alternatives
The current management of SOM is largely supportive, focusing on pain control, nutritional support, and oral hygiene.[1][5][6] However, several targeted therapies are available or in development. This section compares this compound with a placebo (representing supportive care) and other emerging therapies.
| Feature | This compound (GC4419) | Placebo (Supportive Care) | Palifermin (Kepivance) | Nibrozetone (RRx-001) | EC-18 |
| Mechanism of Action | Superoxide dismutase (SOD) mimetic; converts superoxide to hydrogen peroxide.[2] | Palliative measures: pain relief, hydration, oral hygiene.[1][5] | Recombinant human keratinocyte growth factor (KGF); stimulates epithelial cell growth and differentiation.[7][8][9][10] | Hypoxia-activated therapeutic with dual actions: targets cancer cells and has anti-toxicity effects through NLRP3 inflammasome inhibition and Nrf2 upregulation.[11][12][13][14] | Oral immunomodulator; facilitates rapid resolution of inflammation.[15][16][17][18][19] |
| Administration | Intravenous infusion prior to each radiation fraction.[3] | Varies (topical rinses, systemic analgesics).[1][20] | Intravenous injection for 3 consecutive days before and after myeloablative therapy.[9][10] | Intravenous infusion.[11] | Oral capsule.[15][18] |
| Reported Efficacy (Clinical Endpoints) | Significant reduction in the incidence and duration of SOM in Phase 3 trials.[3][4] | Variable and often insufficient for severe mucositis.[5] | Reduces the incidence and duration of severe oral mucositis in patients with hematologic malignancies undergoing hematopoietic stem cell transplantation.[8][9][10] | Received FDA Fast Track designation for protection against oral mucositis.[11] | Reduced duration and incidence of severe oral mucositis in a Phase 2 trial.[18][19] |
| Potential Biomarkers | Salivary levels of SOD, glutathione (B108866), malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH). | Changes in inflammatory cytokines, but not specific to intervention. | Markers of epithelial proliferation (e.g., Ki-67), inflammatory cytokines. | Markers of NLRP3 inflammasome activation (e.g., IL-1β, IL-18), Nrf2 target gene expression. | Markers of inflammation (e.g., neutrophil recruitment, pro-inflammatory cytokines).[15] |
Proposed Biomarkers for Validating this compound Efficacy
While clinical endpoints like the incidence and duration of SOM are critical, biomarker analysis can provide objective, quantitative evidence of a drug's mechanism of action and its impact on the underlying pathophysiology. Based on Avasopasem's role as an SOD mimetic, the following salivary biomarkers are proposed for validating its efficacy.
| Biomarker | Rationale | Expected Change with Avasopasem |
| Superoxide Dismutase (SOD) Activity | Directly measures the enzymatic activity that Avasopasem mimics. Increased SOD activity reflects the drug's primary mechanism of action. | Increase in total SOD-like activity in saliva. |
| Malondialdehyde (MDA) | A key indicator of lipid peroxidation and oxidative stress. A decrease in MDA suggests a reduction in oxidative damage to cell membranes.[21][22][23] | Decrease in salivary MDA levels. |
| Glutathione (GSH) | A major intracellular antioxidant. A preservation or increase in GSH levels indicates a reduction in oxidative burden.[21][22] | Maintenance or increase in salivary GSH levels compared to placebo. |
| Lactate Dehydrogenase (LDH) | An enzyme released upon cell damage and death. A decrease in LDH suggests less tissue injury in the oral mucosa.[24] | Decrease in salivary LDH levels. |
Detailed Experimental Protocols
This section outlines the methodologies for measuring the proposed salivary biomarkers.
Saliva Sample Collection and Processing
-
Collection: Unstimulated whole saliva should be collected by passive drooling into a sterile, pre-weighed tube for a fixed period (e.g., 5-10 minutes).
-
Processing: Immediately after collection, samples should be placed on ice and then centrifuged at 10,000 x g for 15 minutes at 4°C to remove cells and debris. The supernatant should be aliquoted and stored at -80°C until analysis.
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD-like activity in the saliva sample will compete for superoxide, thereby inhibiting the colorimetric reaction.
-
Procedure:
-
Prepare a reaction mixture containing xanthine and the tetrazolium salt in a buffer solution.
-
Add the saliva sample to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percentage of inhibition of the colorimetric reaction, which is proportional to the SOD activity. A standard curve using purified SOD enzyme should be used for quantification.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex (TBA-MDA adduct) that can be measured spectrophotometrically or fluorometrically.[23]
-
Procedure:
-
Mix the saliva sample with a TBA solution containing an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532 nm for absorbance, 553 nm for fluorescence emission).
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[23]
-
Glutathione (GSH) Assay
-
Principle: This assay is based on the reaction of GSH with a chromogenic substrate, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product (TNB) that can be measured spectrophotometrically.
-
Procedure:
-
Deproteinate the saliva sample using a suitable acid (e.g., metaphosphoric acid).
-
Centrifuge to remove the precipitated proteins.
-
Mix the supernatant with a reaction buffer containing DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Monitor the rate of color formation at 412 nm.
-
Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Lactate Dehydrogenase (LDH) Activity Assay
-
Principle: LDH catalyzes the interconversion of lactate and pyruvate (B1213749) with the concomitant interconversion of NAD+ and NADH. The rate of NADH formation or consumption can be measured spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing a buffer, lactate, and NAD+.
-
Add the saliva sample to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time at a controlled temperature (e.g., 37°C).
-
The rate of change in absorbance is directly proportional to the LDH activity in the sample.
-
Visualizing Pathways and Workflows
Signaling Pathway of Radiation-Induced Oral Mucositis and Avasopasem's Intervention
Caption: this compound converts superoxide radicals to hydrogen peroxide.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating salivary biomarkers for Avasopasem efficacy.
Conclusion
The validation of objective biomarkers is paramount for the rigorous assessment of this compound and other emerging therapies for severe oral mucositis. This guide proposes a framework for utilizing salivary biomarkers of oxidative stress to quantify the pharmacological effects of Avasopasem. While clinical endpoints remain the gold standard for regulatory approval, the integration of biomarker studies into clinical trials will provide a deeper understanding of drug efficacy, facilitate more robust comparisons between different therapeutic agents, and ultimately accelerate the development of effective treatments for this debilitating condition. Further research is warranted to clinically validate the proposed biomarkers in patients receiving Avasopasem for the prevention of severe oral mucositis.
References
- 1. Radiation Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit of this compound on Severe Oral Mucositis in Head and Neck Cancer in the ROMAN Trial: Unplanned Secondary Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Symptomatic treatment of radiation-induced mucositis in head and neck cancer: current practice, literature review and evidence-based recommendations | Journal of Radiotherapy in Practice | Cambridge Core [cambridge.org]
- 6. mypcnow.org [mypcnow.org]
- 7. What is the mechanism of Palifermin? [synapse.patsnap.com]
- 8. Palifermin for management of treatment-induced oral mucositis in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palifermin for oral mucositis after intensive therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. nibrozetone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Nibrozetone - EpicentRx - AdisInsight [adisinsight.springer.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. enzychem.com [enzychem.com]
- 16. A Two-Stage Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of Ec-18 in Altering the Severity and Course of Oral Mucositis Secondary to Chemoradiation Therapy for Squamous Cell Cancers of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enzychem.com [enzychem.com]
- 18. Enzychem’s EC-18 lowers occurrence of oral mucositis in Phase II trial [clinicaltrialsarena.com]
- 19. EC-18 for Oral Mucositis in Patients With Concomitant Chemoirradiation [clin.larvol.com]
- 20. Management of radiation-induced oral mucositis in head and neck cancer patients: a real-life survey among 25 Italian radiation oncology centers | springermedizin.de [springermedizin.de]
- 21. Evaluation of saliva glutathione, glutathione peroxidase, and malondialdehyde levels in head-neck radiotherapy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of the optimal method for measuring malondialdehyde in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A standardised protocol for the quantification of lactate dehydrogenase activity in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Avasopasem Manganese and Gene-Based SOD Therapies for Oxidative Stress Mitigation
An Objective Guide for Researchers and Drug Development Professionals
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases. Superoxide (B77818) (O₂⁻), a primary ROS, is a major target for therapeutic intervention. Superoxide dismutase (SOD) is the primary endogenous enzyme responsible for converting superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen. This guide provides a comparative analysis of two distinct therapeutic strategies aimed at bolstering this critical antioxidant pathway: Avasopasem manganese, a small molecule SOD mimetic, and gene-based therapies designed to increase endogenous SOD expression.
Mechanism of Action
The fundamental difference between these two approaches lies in their method of augmenting SOD activity. Avasopasem is a direct-acting catalytic agent, while gene therapy provides the cellular machinery with instructions to produce more of the natural enzyme.
This compound (GC4419): This is a highly selective, small molecule mimetic of superoxide dismutase.[1] It functions as a direct catalytic scavenger, rapidly converting superoxide radicals to hydrogen peroxide and oxygen.[2][3] This action protects normal tissues from damage induced by high levels of oxidative stress, such as that caused by radiation therapy.[4] Preclinical studies also suggest that the resultant increase in H₂O₂ within tumor cells, which often have lower levels of catalase, can synergize with radiation to enhance cancer cell killing.[5][6]
Gene-Based SOD Therapies: This strategy involves the introduction of genetic material (DNA) encoding one of the SOD enzymes (SOD1, SOD2, or SOD3) into target cells. This is typically achieved using a viral vector, most commonly an adeno-associated virus (AAV), which is valued for its strong neuronal tropism and safety profile.[7][8] Once delivered, the cell's own transcriptional and translational machinery uses the new genetic template to synthesize and express functional SOD protein, thereby increasing the cell's intrinsic capacity to neutralize superoxide.[7] This approach aims for long-term, sustained enzyme expression, particularly in post-mitotic cells like neurons.[8]
Performance and Efficacy Data
Quantitative data from clinical and preclinical studies highlight the distinct therapeutic applications and performance metrics of each approach. Avasopasem has advanced through late-stage clinical trials for radiation-induced toxicities, while SOD gene therapy research is heavily focused on neurodegenerative diseases like ALS.
| Therapy | Indication | Model / Patient Population | Key Endpoint(s) | Quantitative Result(s) | Citation(s) |
| This compound | Severe Oral Mucositis (SOM) | Phase 3 (ROMAN Trial): Patients with locally advanced head and neck cancer receiving IMRT + cisplatin. | Incidence of SOM | 54% (Avasopasem arm) vs. 64% (Placebo arm). A 16% relative risk reduction (p=0.045). | [9] |
| Severe Oral Mucositis (SOM) | Phase 3 (ROMAN Trial) | Median duration of SOM | 8 days (Avasopasem arm) vs. 18 days (Placebo arm). A 56% reduction (p=0.002). | [9] | |
| Severe Oral Mucositis (SOM) | Phase 2b Trial | Incidence of Grade 4 SOM | 16% (90mg Avasopasem arm) vs. 30% (Placebo arm). A 47% reduction (p=0.045). | [1][9] | |
| Cisplatin-Induced Kidney Disease | Phase 2b Trial (Exploratory Analysis) | Change in eGFR at 1 year | Improved eGFR in the 90mg Avasopasem group compared to placebo. | [10] | |
| Tumor Radiosensitization | Preclinical: NSCLC, HNSCC, Pancreatic xenograft models | Tumor Growth / Cure Rate | Dose enhancement factor of 1.67 when combined with high-dose radiation. | [5][6] | |
| SOD1 Gene Therapy (AAV) | Amyotrophic Lateral Sclerosis (ALS) | Preclinical: SOD1G93A mouse model (scAAVrh10-U7-hSOD1 vector) | Survival Extension | Medium-dose treatment extended mean survival by up to 27%. | [11] |
| Amyotrophic Lateral Sclerosis (ALS) | Preclinical: SOD1G93A mouse model (scAAVrh10-U7-hSOD1 vector) | Target Engagement | Dose-dependent reduction in mutant hSOD1 levels in cortex and spinal cord. | [11][12] | |
| Amyotrophic Lateral Sclerosis (ALS) | Preclinical: SOD1G37R mice (AAV9-shRNA-SOD1 vector) | Disease Progression | Blocked disease progression in symptomatic mice; preserved motor function. | [13] | |
| Retinitis Pigmentosa | Preclinical: rd10 mouse model (AAV-SOD1 vector) | Photoreceptor Function | Preserved 30-50% of normal scotopic rod and photopic cone ERG amplitudes. | [14] | |
| Table 1: Summary of Key Efficacy Data for this compound and Gene-Based SOD Therapies. |
Safety and Administration
The safety profiles and delivery methods differ significantly, reflecting the systemic, transient nature of the small molecule versus the localized, long-term goal of gene therapy.
| Therapy | Administration Route | Key Safety Findings / Adverse Events | Half-life / Duration of Effect | Citation(s) |
| This compound | Intravenous infusion | Generally well-tolerated. Adverse event profile was comparable to placebo and consistent with expectations for chemoradiotherapy in head and neck cancer. No detectable negative effect on tumor control outcomes. | Short plasma half-life, administered prior to each radiation fraction. | [15][16] |
| SOD1 Gene Therapy (AAV) | Intrathecal, Intracerebroventricular, or direct tissue injection (e.g., subpial, subretinal) | Risks include immune responses to the AAV capsid (pre-existing neutralizing antibodies or T-cell responses), inflammation at the injection site, and potential for off-target effects or insertional mutagenesis (though AAV is largely non-integrating). High doses have been linked to dorsal root ganglia toxicity in preclinical models. | Designed for long-term ("one and done") expression, potentially lasting for years in post-mitotic cells. | [8][17] |
| Table 2: Comparison of Safety and Administration Characteristics. |
Detailed Experimental Protocols
Understanding the methodologies behind the data is critical for evaluation. Below are representative protocols for key preclinical experiments.
Protocol 1: Avasopasem in a Radiation-Induced Oral Mucositis Mouse Model
This protocol is based on established methods for inducing and evaluating oral mucositis in mice to test the efficacy of radioprotective agents.[18][19][20][21]
-
Animal Model: 10-week-old male BALB/c or C3H mice are used. Animals are housed under specific pathogen-free conditions.[20][22]
-
Anesthesia & Immobilization: Mice are anesthetized via intraperitoneal injection (e.g., Methohexitone ~40 mg/kg) to ensure immobilization during the procedure.[18][20]
-
Irradiation: The snout/tongue region is irradiated using a dedicated small animal irradiator (e.g., orthovoltage X-ray). A lead shield is used to protect the rest of the body. A single, high dose (e.g., 18 Gy) is delivered to the target area to induce ulceration.[19][21]
-
Drug Administration: this compound (or placebo/vehicle) is administered via intravenous or intraperitoneal injection at a specified time (e.g., 30-60 minutes) prior to irradiation.
-
Post-Procedure Care: To prevent dehydration and mortality from high-dose radiation, animals receive subcutaneous saline injections (e.g., 1 mL every 6 hours for 24 hours).[20][21]
-
Mucositis Scoring & Analysis: Starting from day 4 post-irradiation, the ventral tongue of each mouse is examined daily. The presence, size, and severity of ulceration are scored based on a standardized scale (e.g., WHO criteria). The duration of ulceration is recorded until complete re-epithelialization.[18]
-
Endpoint: The primary endpoints are the incidence and duration of severe (e.g., ulcerative) mucositis. Statistical analysis (e.g., probit analysis for ED₅₀, ANOVA) is used to compare the Avasopasem-treated group to the placebo group.[18]
Protocol 2: AAV-Mediated SOD1 Gene Therapy in an ALS Mouse Model
This protocol describes a general workflow for in vivo gene therapy studies in neurodegenerative disease models, such as the SOD1G93A mouse model for ALS.[11][12][23]
-
Vector Production & Purification: Recombinant AAV vectors (e.g., AAV9 or AAVrh10 serotype) encoding the therapeutic gene (e.g., an shRNA to silence mutant SOD1) are produced. This typically involves transfecting HEK293 cells with plasmids containing the gene of interest, the AAV rep/cap genes, and a helper plasmid.[24][25] The viral particles are then harvested from the cells and purified, often using methods like iodixanol (B1672021) gradient ultracentrifugation.[25] Vector titer (genome copies/mL) is determined by qPCR.
-
Animal Model: Transgenic SOD1G93A mice, which develop an ALS-like phenotype, are used.[11][26]
-
Vector Administration: At a specified age (e.g., pre-symptomatic), mice are deeply anesthetized. The vector is delivered directly to the central nervous system via a stereotaxic intracerebroventricular (ICV) or intrathecal injection to bypass the blood-brain barrier.[11][12]
-
Post-Operative Monitoring: Animals are monitored for recovery from surgery and for the onset and progression of ALS symptoms (e.g., motor weakness, paralysis). Body weight and motor performance (e.g., rotarod test) are assessed regularly.
-
Efficacy Assessment: The primary endpoint is typically survival time. Secondary endpoints include delay in symptom onset and improvement in motor function tests.
Comparative Summary and Logical Relationships
Avasopasem and gene-based SOD therapies represent fundamentally different approaches to treating diseases of oxidative stress, each with distinct advantages and limitations that dictate their optimal clinical applications.
References
- 1. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 2. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adeno Associated Viral Vector Delivered RNAi for Gene Therapy of SOD1 Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-based therapies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Gene therapy breakthroughs in ALS: a beacon of hope for 20% of ALS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Two-Year Tumor Outcomes of a Phase 2B, Randomized, Double-Blind Trial of this compound (GC4419) Versus Placebo to Reduce Severe Oral Mucositis Owing to Concurrent Radiation Therapy and Cisplatin for Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Radiation‐induced oral mucositis in mice: strain differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Single-Dose Radiation-Induced Oral Mucositis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single-Dose Radiation-Induced Oral Mucositis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early inflammatory changes in radiation-induced oral mucositis: Effect of pentoxifylline in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. A comparison of AAV-vector production methods for gene therapy and preclinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. genscript.com [genscript.com]
Safety Operating Guide
Proper Disposal of Avasopasem Manganese: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Avasopasem manganese, an organomanganese compound under investigation as a radioprotective agent, requires specific handling and disposal procedures to ensure personnel safety and environmental protection.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE)
When handling this compound, including for disposal, the following minimum PPE should be worn:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Chemical splash goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent its spread.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover and contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Operational and Disposal Plan
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Discharge into sewer systems or the environment must be strictly avoided.[1]
Waste Segregation and Container Selection
Proper segregation and containment of this compound waste are crucial to prevent incompatible chemical reactions.
-
Waste Characterization: this compound is a halogenated organometallic compound. As such, its waste should be segregated from non-halogenated organic waste, as well as from acids, bases, and strong oxidizing agents.[2][3][4]
-
Container Requirements:
-
Waste containers must be compatible with halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[5]
-
Containers must be in good condition, with no leaks or cracks, and have a secure, tightly sealing lid.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and a list of all constituents and their approximate percentages.
-
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]
-
-
Request for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is limited in publicly available literature, general guidelines for manganese compounds provide some context for occupational safety during handling and disposal.
| Parameter | Value | Source |
| Occupational Exposure Limit (Manganese Fume) | 5 mg/m³ (Ceiling Limit) | OSHA |
This value represents the maximum concentration in the air that should not be exceeded at any time and is relevant for ensuring safety during handling and spill cleanup, not for determining disposal quantities.
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically for the neutralization or deactivation of this compound for disposal in a standard laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Avasopasem manganese. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use.[1][2] |
| Eye Protection | Safety Eyewear | Tightly fitting safety goggles with side-shields. |
| Body Protection | Lab Coat/Clothing | A standard lab coat should be worn. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Respirator | Required when dusts are generated. Use in a well-ventilated area is crucial.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.[1]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Protocol: Preparation of this compound Solution
This protocol details the preparation of a stock solution of this compound for research purposes. All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing the appropriate PPE.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrasonic bath/sonicator
-
Appropriate laboratory glassware
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the required volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO at concentrations up to 230 mg/mL.[3]
-
To aid dissolution, sonicate the mixture in an ultrasonic bath. Gentle warming may also be applied.[4]
-
Once a clear solution is obtained, it can be further diluted with other solvents or media as required by the specific experimental design.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[5][6]
Solubility and Storage Conditions
| Solvent/Mixture | Solubility | Storage of Powder | Storage of Solution |
| DMSO | Up to 230 mg/mL[3] | -20°C for 3 years, 4°C for 2 years[3] | -80°C for 6 months, -20°C for 1 month[3][5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL[3] | Prepare fresh for in vivo experiments. | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3][4] | Prepare fresh for in vivo experiments. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Cover the spill with an inert absorbent material.
-
Cleanup:
-
For small spills, use appropriate tools to collect the absorbed material into a designated hazardous waste container.
-
For larger spills, use a shovel to place the material into a convenient waste disposal container.
-
-
Decontamination: Clean the affected surface by spreading water on the contaminated area and dispose of the cleaning materials as hazardous waste.[7]
-
Personal Decontamination: If there has been personal contact with the spilled material, follow the emergency first aid procedures outlined above.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers for all this compound waste, including contaminated PPE, absorbent materials, and empty containers.
-
Environmental Protection: Discharge of this compound into the environment must be avoided.[1] Ensure that it does not enter drains or waterways.[1]
-
Disposal Protocol: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office. Waste material must be disposed of in accordance with national and local regulations. Handle uncleaned containers as you would the product itself.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
